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2-Chloro-4,5-dimethylbenzo[d]thiazole Documentation Hub

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  • Product: 2-Chloro-4,5-dimethylbenzo[d]thiazole
  • CAS: 252681-54-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4,5-dimethylbenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physical properties of the heterocyclic compound 2-Chloro-4,5...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of the heterocyclic compound 2-Chloro-4,5-dimethylbenzo[d]thiazole. Designed for professionals in research and drug development, this document synthesizes fundamental physicochemical data with practical insights into its experimental determination. The structure of this guide is tailored to present the information in a logical and accessible manner, prioritizing scientific integrity and applicability.

Introduction and Molecular Overview

2-Chloro-4,5-dimethylbenzo[d]thiazole, with the CAS Number 252681-54-2, is a substituted benzothiazole derivative.[1] The benzothiazole core is a prominent scaffold in medicinal chemistry, and the presence of a reactive chlorine atom at the 2-position, along with methyl groups on the benzene ring, makes this compound a versatile intermediate for the synthesis of more complex molecules.[1] Understanding its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Molecular Structure:

The molecular structure of 2-Chloro-4,5-dimethylbenzo[d]thiazole consists of a bicyclic system where a thiazole ring is fused to a benzene ring, which is further substituted with two methyl groups at the 4 and 5 positions and a chlorine atom at the 2-position of the thiazole ring.

Caption: A generalized workflow for determining the solubility of a compound.

Safety and Handling

Based on available data for similar compounds, 2-Chloro-4,5-dimethylbenzo[d]thiazole is classified as an irritant. [2]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is always recommended to consult a comprehensive Safety Data Sheet (SDS) from the supplier.

Conclusion

References

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. [Link]

  • The Good Scents Company. 2,5-dimethyl thiazole, 4175-66-0. [Link]

  • PubChem. 2-Chlorothiazole. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Chloro-5,7-dimethylbenzo[d]thiazole: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Chloro-5,7-dimethylbenzo[d]thiazole, a key heterocyclic intermediate with significant p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5,7-dimethylbenzo[d]thiazole, a key heterocyclic intermediate with significant potential in medicinal chemistry and materials science. This document elucidates the compound's structural features, explores its chemical reactivity, and outlines its potential applications, particularly in the realm of drug discovery. While detailed experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and general principles of benzothiazole chemistry to provide a foundational understanding for researchers.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of this heterocyclic system exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the benzothiazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of a chlorine atom at the 2-position, as seen in 2-Chloro-5,7-dimethylbenzo[d]thiazole, provides a reactive handle for further chemical modifications, making it a valuable building block for the synthesis of diverse compound libraries.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development.

IUPAC Name and Chemical Identifiers
  • IUPAC Name: 2-Chloro-5,7-dimethylbenzo[d]thiazole[4]

  • Synonyms: 2-Chloro-5,7-dimethyl-1,3-benzothiazole

  • CAS Number: 791594-81-5[4]

  • Molecular Formula: C₉H₈ClNS[4]

  • Molecular Weight: 197.69 g/mol [4]

  • SMILES: ClC1=NC2=CC(C)=CC(C)=C2S1[4]

Tabulated Physicochemical Data
PropertyValueReference
IUPAC Name 2-Chloro-5,7-dimethylbenzo[d]thiazole[4]
CAS Number 791594-81-5[4]
Molecular Formula C₉H₈ClNS[4]
Molecular Weight 197.69 g/mol [4]
Canonical SMILES CC1=CC2=C(C=C1C)SC(=N2)Cl[4]

Synthesis and Characterization

General Synthetic Strategies for Benzothiazoles

The synthesis of the benzothiazole core typically involves the condensation of a 2-aminothiophenol derivative with a suitable electrophile. A common and versatile method is the reaction with aldehydes, ketones, carboxylic acids, or their derivatives.[1]

Diagram: General Synthesis of Benzothiazoles

G cluster_reactants Reactants cluster_products Product Reactant1 2-Aminothiophenol Derivative Reaction Cyclization Reactant1->Reaction Condensation Reactant2 Electrophile (e.g., Aldehyde, Carboxylic Acid) Reactant2->Reaction Product Benzothiazole Derivative Reaction->Product

Caption: General synthetic route to benzothiazole derivatives.

For the specific synthesis of 2-Chloro-5,7-dimethylbenzo[d]thiazole, a plausible route would involve the cyclization of a corresponding 2-amino-3,5-dimethylthiophenol with a one-carbon electrophile that can subsequently be converted to a chloro group, or direct chlorination of a precursor 5,7-dimethylbenzo[d]thiazol-2(3H)-one. However, a detailed, experimentally verified protocol for this specific molecule is not currently available in peer-reviewed literature. Patents for related structures, such as 2-chloro-5-chloromethyl-1,3-thiazole, often describe multi-step sequences involving chlorinating agents.[5][6][7][8][9]

Spectroscopic Characterization (Predicted)

Although experimental spectra are not published, the expected spectroscopic features can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the protons at positions 4 and 6 of the benzothiazole ring. Two additional singlets would be observed in the aliphatic region, corresponding to the two methyl groups at positions 5 and 7. The exact chemical shifts would be influenced by the electronic effects of the chloro and thiazole moieties. For related dimethylbenzothiazole structures, aromatic protons typically appear between δ 7.0 and 8.0 ppm, and methyl protons between δ 2.3 and 2.6 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display nine distinct signals. The carbon atom at position 2, bonded to the chlorine, would likely appear in the range of δ 150-160 ppm. The signals for the aromatic carbons and the methyl carbons would be in their characteristic regions.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the aromatic ring and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). Aromatic C=C and C=N stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 197 and an M+2 peak with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

Chemical Reactivity and Derivatization

The primary site of reactivity for 2-Chloro-5,7-dimethylbenzo[d]thiazole is the chloro substituent at the 2-position. This position is susceptible to nucleophilic aromatic substitution, providing a gateway to a wide range of derivatives.

Diagram: Reactivity of 2-Chloro-5,7-dimethylbenzo[d]thiazole

G cluster_start Starting Material cluster_products Derivatives Start 2-Chloro-5,7-dimethyl- benzo[d]thiazole Product1 2-Amino- Derivative Start->Product1  Amine (R-NH₂) Product2 2-Alkoxy- Derivative Start->Product2  Alkoxide (R-O⁻) Product3 2-Thioether- Derivative Start->Product3  Thiolate (R-S⁻)

Caption: Nucleophilic substitution reactions at the C2 position.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the thiazole ring facilitates the displacement of the chloride ion by various nucleophiles.

  • Amination: Reaction with primary or secondary amines can yield 2-aminobenzothiazole derivatives. These reactions are often carried out in the presence of a base and a suitable solvent.

  • Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can lead to the formation of 2-alkoxy or 2-aryloxybenzothiazoles.

  • Thiolation: Reaction with thiols or thiolates affords 2-thioether derivatives.

These substitution reactions significantly expand the chemical diversity accessible from 2-Chloro-5,7-dimethylbenzo[d]thiazole, allowing for the introduction of various functional groups to modulate biological activity and other properties.

Potential Applications in Drug Discovery and Materials Science

While specific studies on 2-Chloro-5,7-dimethylbenzo[d]thiazole are limited, the broader class of benzothiazole derivatives has shown immense potential in several fields.

Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in the development of therapeutic agents. Derivatives have been investigated for their efficacy as:

  • Anticancer Agents: Many benzothiazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[10][11][12]

  • Antimicrobial Agents: The structural motif is present in a number of compounds with antibacterial and antifungal properties.[2][13]

  • Enzyme Inhibitors: Benzothiazoles have been explored as inhibitors for a range of enzymes, indicating their potential in treating various diseases.

The availability of 2-Chloro-5,7-dimethylbenzo[d]thiazole as a reactive intermediate allows for its incorporation into novel molecular designs aimed at these and other therapeutic targets.

Materials Science

Benzothiazole derivatives are also known for their unique photophysical properties, including fluorescence. This has led to their investigation for applications in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Fluorescent Probes and Sensors [14]

  • Dyes and Pigments

The specific substitution pattern of 2-Chloro-5,7-dimethylbenzo[d]thiazole could influence its electronic and photophysical properties, making its derivatives of interest in the development of new materials.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 2-Chloro-5,7-dimethylbenzo[d]thiazole. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on toxicity, handling, and disposal.[4] Generally, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.

Conclusion and Future Outlook

2-Chloro-5,7-dimethylbenzo[d]thiazole is a valuable heterocyclic building block with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. Its key feature is the reactive 2-chloro substituent, which allows for a wide range of derivatization through nucleophilic substitution reactions. While there is a need for more extensive research to fully characterize its properties and explore its applications, the foundational knowledge of benzothiazole chemistry provides a strong basis for its use in the development of new functional molecules. Future research should focus on the development of efficient and scalable synthetic routes to this compound and the systematic exploration of the biological and material properties of its derivatives.

References

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. European Patent 0794180. Accessed January 23, 2026.
  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. Accessed January 23, 2026.
  • Method for preparing 2-chlorine-5 chloromethyl thiazole. CN103012344A. Accessed January 23, 2026.
  • The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
  • 2-Chloro-5,7-dimethylbenzo[d]thiazole 95% | CAS: 791594-81-5. Advanced ChemBlocks. Accessed January 23, 2026.
  • 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. Accessed January 23, 2026.
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. US Patent 2003/0153767A1. Accessed January 23, 2026.
  • Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives.
  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO1997023469A1. Accessed January 23, 2026.
  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. Accessed January 23, 2026.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Royal Society of Chemistry. Accessed January 23, 2026.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • Preparation method of 2-chloro-5-chloromethyl thiazole. CN105254584A. Accessed January 23, 2026.
  • Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook. Accessed January 23, 2026.
  • General procedure for the synthesis of benzothiazole derivatives. The Royal Society of Chemistry. Accessed January 23, 2026.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • 2-Chloro-5-chloromethylthiazole. PubChem. Accessed January 23, 2026.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. Accessed January 23, 2026.
  • ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. Accessed January 23, 2026.
  • Pharmacological Evaluation.
  • Method for producing 2-chloro-5-chloromethyl-1,3-thiazol.
  • 2-Chloro-5-chloromethylthiazole. ChemicalBook. Accessed January 23, 2026.
  • Observed IR spectrum of thiazole (1) isolated in a solid argon...
  • 2,5-dimethyl thiazole, 4175-66-0. The Good Scents Company. Accessed January 23, 2026.
  • 2-Chloro-5-chloromethyl-1,3-thiazole.
  • 2-[(2-chloro-6-fluorobenzyl)thio]-5-(pyrrol-1-yl)-1,3,4-thiadiazole - Optional[FTIR] - Spectrum. SpectroBase. Accessed January 23, 2026.

Sources

Foundational

2-Chloro-4,5-dimethylbenzo[d]thiazole SMILES notation

An In-depth Technical Guide to 2-Chloro-4,5-dimethylbenzo[d]thiazole Introduction The benzothiazole scaffold is a cornerstone in the field of medicinal chemistry and materials science. As a "privileged scaffold," this he...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-4,5-dimethylbenzo[d]thiazole

Introduction

The benzothiazole scaffold is a cornerstone in the field of medicinal chemistry and materials science. As a "privileged scaffold," this heterocyclic system is present in a multitude of FDA-approved drugs and biologically active compounds, demonstrating a wide array of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The unique electronic and structural features of the benzothiazole ring allow it to interact with a diverse range of biological targets. This guide provides a comprehensive technical overview of a specific derivative, 2-Chloro-4,5-dimethylbenzo[d]thiazole, designed for researchers, chemists, and drug development professionals. We will delve into its molecular identity, physicochemical and spectroscopic properties, synthesis and reactivity, and its potential as a versatile building block in modern chemical research.

Molecular Identification and Physicochemical Properties

Precise identification is critical for any chemical entity in a research and development setting. 2-Chloro-4,5-dimethylbenzo[d]thiazole is a substituted benzothiazole where the benzene ring is dimethylated at positions 4 and 5, and a chlorine atom is attached to the C2 position of the thiazole ring. This substitution pattern significantly influences its reactivity and potential biological interactions.

The Simplified Molecular-Input Line-Entry System (SMILES) notation provides a linear representation of this three-dimensional structure, serving as a universal identifier for chemical databases and software.

Canonical SMILES: CC1=C(C2=C(C=C1)SC(=N2)Cl)C[4]

A summary of its key identifiers and computed physicochemical properties is provided below. These parameters are essential for predicting the compound's behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for further chemical modification.

Table 1: Chemical Identifiers for 2-Chloro-4,5-dimethylbenzo[d]thiazole

Identifier Value Source
IUPAC Name 2-chloro-4,5-dimethyl-1,3-benzothiazole [4]
CAS Number 252681-54-2 [4]
Molecular Formula C₉H₈ClNS [4]
Molecular Weight 197.69 g/mol [4]
InChI InChI=1S/C9H8ClNS/c1-5-3-4-7-8(6(5)2)11-9(10)12-7/h3-4H,1-2H3 [4]

| InChI Key | VYRHPKBFYYWGCH-UHFFFAOYSA-N |[4] |

Table 2: Predicted Physicochemical Properties

Property Value Significance in Drug Development
XLogP3-AA 2.7 Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area 41.1 Ų Influences drug transport and absorption.
Hydrogen Bond Acceptor Count 2 Affects solubility and binding to biological targets.

| Complexity | 88.5 | A measure of the intricacy of the molecular structure. |

(Note: Properties in Table 2 are based on computational models for related structures and provide estimated values.)[5]

Spectroscopic and Analytical Characterization

Confirming the structure and purity of 2-Chloro-4,5-dimethylbenzo[d]thiazole is paramount. A multi-technique analytical approach is standard practice.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming molecular weight and elucidating structural features through fragmentation analysis.

  • Molecular Ion Peak : The molecular ion peak ([M]⁺) for 2-Chloro-4,5-dimethylbenzo[d]thiazole is observed at an m/z of 197.69.[4] A key diagnostic feature is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M]⁺ and [M+2]⁺ peak pair will be observed, which is a powerful confirmation of the presence of a single chlorine atom.[4]

  • Fragmentation Pattern : The fragmentation of this molecule is characteristic of benzothiazole derivatives.[4] The most common fragmentation pathway involves the loss of the chlorine atom, resulting in a stable 4,5-dimethylbenzothiazole cation radical fragment at m/z 162. Subsequent losses of the methyl groups can also be observed.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data is not publicly available, the expected ¹H and ¹³C NMR signals can be predicted based on the molecular structure.

  • ¹H NMR : One would expect to see two singlets in the aliphatic region (approx. δ 2.3-2.5 ppm) corresponding to the two non-equivalent methyl groups at the C4 and C5 positions. In the aromatic region, two doublets (approx. δ 7.0-7.8 ppm) would correspond to the two protons on the benzene ring, showing ortho-coupling.

  • ¹³C NMR : The spectrum would show nine distinct carbon signals. Two signals in the aliphatic region for the methyl carbons, and seven signals in the aromatic/heterocyclic region, including the characteristic C=N carbon of the thiazole ring (typically δ > 150 ppm).

UV-Visible and Fluorescence Spectroscopy

The electronic properties of 2-Chloro-4,5-dimethylbenzo[d]thiazole are influenced by intramolecular charge transfer (ICT) processes.[4] The electron-donating methyl groups and the benzene ring act as donors, while the chloro-substituted thiazole moiety acts as an electron acceptor.[4] While specific data is limited, related benzothiazole derivatives often exhibit UV absorption maxima in the 300-350 nm range. Fluorescence is expected to be weak due to the "heavy atom effect" of chlorine, which promotes non-radiative decay pathways.[4]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

G cluster_0 Retrosynthetic Analysis A 2-Chloro-4,5-dimethyl- benzo[d]thiazole B 2-Mercapto-4,5-dimethyl- benzo[d]thiazole A->B Chlorination C 3,4-Dimethylaniline B->C Cyclization with CS2

Caption: Retrosynthetic analysis for the target compound.

A plausible forward synthesis would involve the reaction of 3,4-dimethylaniline with potassium ethyl xanthate followed by cyclization to form the 2-mercaptobenzothiazole intermediate. Subsequent chlorination using an agent like sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) would yield the final product.

Chemical Reactivity

The reactivity of 2-Chloro-4,5-dimethylbenzo[d]thiazole is dominated by the chloro-substituent at the C2 position, which is an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions. This feature makes the compound a highly valuable synthetic intermediate.

G cluster_reactions Key Reactions cluster_products Derivative Products Compound 2-Chloro-4,5-dimethyl- benzo[d]thiazole Amine Nucleophilic Substitution (e.g., R-NH2) Compound->Amine Thiol Nucleophilic Substitution (e.g., R-SH) Compound->Thiol Oxidation Oxidation (e.g., m-CPBA) Compound->Oxidation AmineProduct 2-Amino Derivatives Amine->AmineProduct ThiolProduct 2-Thioether Derivatives Thiol->ThiolProduct OxideProduct Sulfoxides / Sulfones Oxidation->OxideProduct

Caption: Key reactive pathways of the title compound.

  • Nucleophilic Substitution : The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides.[4] This allows for the straightforward synthesis of diverse libraries of 2-substituted benzothiazole derivatives, a common strategy in drug discovery to explore structure-activity relationships (SAR).

  • Oxidation : The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).[4]

  • Metal-Catalyzed Cross-Coupling : The C-Cl bond can potentially participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further expanding its synthetic utility for creating carbon-carbon or carbon-heteroatom bonds.

Potential Applications in Research and Development

The true value of 2-Chloro-4,5-dimethylbenzo[d]thiazole lies in its potential as a versatile building block.

  • Drug Discovery Scaffold : Thiazole-containing compounds are known to inhibit a wide range of biological targets, including protein kinases, histone deacetylases, and various enzymes.[2][6] This compound provides a ready-made scaffold that can be elaborated through its reactive chloro-group to generate novel drug candidates.[1][7] The dimethyl substitution pattern provides a specific steric and electronic profile that can be exploited to achieve target selectivity and optimize pharmacokinetic properties.

  • Agrochemicals : Chlorinated thiazoles are important intermediates in the synthesis of fungicides and herbicides, where the specific substitution pattern enhances biological efficacy.[8]

  • Materials Science : Benzothiazole derivatives are explored for their applications in organic electronics and as fluorescent probes. While the fluorescence of this specific compound is likely quenched, its derivatives could be designed to have tailored photophysical properties.[4]

Exemplary Experimental Protocols

The following protocols are provided as self-validating, illustrative examples for working with this compound.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a standard method for displacing the 2-chloro group with a primary amine.

Objective: To synthesize a 2-amino-4,5-dimethylbenzo[d]thiazole derivative.

Materials:

  • 2-Chloro-4,5-dimethylbenzo[d]thiazole (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.2 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 eq)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide, DMF)

  • Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)

Procedure:

  • Setup: To a dry reaction vessel under an inert atmosphere, add 2-Chloro-4,5-dimethylbenzo[d]thiazole and anhydrous DMF. Stir until fully dissolved.

  • Addition of Reagents: Add the primary amine followed by the dropwise addition of DIPEA at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-amino derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Analytical Workflow for Quality Control

This workflow ensures the identity and purity of the starting material or synthesized products.

G Start Sample of 2-Chloro-4,5-dimethyl- benzo[d]thiazole TLC 1. TLC Analysis (Initial Purity Check) Start->TLC HPLC 2. HPLC Analysis (Quantitative Purity >95%) TLC->HPLC MS 3. LC-MS Analysis (Confirm Molecular Weight) HPLC->MS Fail Repurify or Reject HPLC->Fail Fails QC NMR 4. NMR Spectroscopy (Confirm Structure) MS->NMR MS->Fail Fails QC Final Qualified for Use NMR->Final All Checks Pass NMR->Fail Fails QC

Caption: Quality control workflow for compound validation.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally related chloro-thiazoles should be used as guidance.

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]

  • Handling : Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12] Avoid contact with skin and eyes. Wash hands thoroughly after handling. Keep away from sources of ignition.[11][12]

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[11][13]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4,5-dimethylbenzo[d]thiazole is more than just a chemical compound; it is a versatile tool for innovation. Its SMILES notation, CC1=C(C2=C(C=C1)SC(=N2)Cl)C, represents a molecule with a well-defined structure and predictable reactivity. The strategic placement of the chloro-substituent makes it an ideal precursor for constructing diverse molecular architectures. For researchers in drug discovery, agrochemicals, and materials science, this compound offers a reliable and adaptable scaffold to build upon, enabling the exploration of new chemical space and the development of novel, high-value molecules.

References

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. Available from: [Link]

  • Food Database. Showing Compound 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole (FDB016154). FooDB. Available from: [Link]

  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. IJCMAS. Available from: [Link]

  • PubMed. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Available from: [Link]

  • Google Patents. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • ResearchGate. 2H-Thiazolo[4,5-d][4][6][14]triazole: synthesis, functionalization, and application in scaffold-hopping. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. Available from: [Link]

  • MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

  • Royal Society of Chemistry. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Organic & Biomolecular Chemistry. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • ResearchGate. (PDF) Microwave-assisted synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles from benzaldehydes and dithiooxamide. Available from: [Link]

  • National Institutes of Health (NIH). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. PMC. Available from: [Link]

  • Royal Society of Chemistry. Microwave-activated synthesis of thiazolo[5,4-d]thiazoles by a condensation/oxidation sequence. RSC Advances. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H NMR Spectra of 2-Chloro-4,5-dimethylbenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-4,5-dimethylbenzo[d]thiazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethylbenzo[d]thiazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] The benzothiazole core is a prominent scaffold in a variety of biologically active molecules. The chlorine atom at the 2-position and the dimethyl substitution on the benzene ring are expected to modulate the compound's physicochemical and biological properties. Accurate structural elucidation is paramount for any further investigation of this molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for this purpose. This guide provides a detailed technical overview of the ¹H NMR spectroscopy of 2-Chloro-4,5-dimethylbenzo[d]thiazole, including a predicted spectrum, a comprehensive experimental protocol for its acquisition, and an analysis of the expected spectral features.

Predicted ¹H NMR Spectrum of 2-Chloro-4,5-dimethylbenzo[d]thiazole

The structure of 2-Chloro-4,5-dimethylbenzo[d]thiazole features two aromatic protons and two methyl groups.

Caption: Molecular structure of 2-Chloro-4,5-dimethylbenzo[d]thiazole with proton labeling.

Predicted Chemical Shifts (in CDCl₃):

The predicted chemical shifts for the protons of 2-Chloro-4,5-dimethylbenzo[d]thiazole in deuterated chloroform (CDCl₃) are summarized in the table below. These predictions are based on the analysis of substituent effects and data from similar compounds.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-67.2 - 7.4d8.0 - 9.0
H-77.0 - 7.2d8.0 - 9.0
CH₃ (at C5)2.3 - 2.5sN/A
CH₃ (at C4)2.3 - 2.5sN/A

Rationale for Predictions:

  • Aromatic Protons (H-6 and H-7): In the unsubstituted benzothiazole, the aromatic protons resonate in the range of 7.3 to 8.1 ppm. The two methyl groups at positions 4 and 5 are electron-donating groups, which are expected to shield the aromatic protons, causing an upfield shift (to a lower ppm value). The chloro group at the 2-position is electron-withdrawing and would typically cause a downfield shift. However, its effect on the distant H-6 and H-7 protons will be less pronounced. The two aromatic protons, H-6 and H-7, are ortho to each other and will therefore exhibit coupling, resulting in a doublet for each signal. A typical ortho-coupling constant (³J) in a benzene ring is in the range of 7-9 Hz.

  • Methyl Protons: The methyl groups attached to the aromatic ring typically appear as sharp singlets in the region of 2.2-2.6 ppm. Since they are not adjacent to any protons, they will not show any splitting. The electronic environment of the two methyl groups is slightly different, which might result in two separate singlets, although they could also overlap.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 2-Chloro-4,5-dimethylbenzo[d]thiazole.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent filter Filter into a clean, dry NMR tube dissolve->filter cap Cap the NMR tube filter->cap instrument Insert sample into the NMR spectrometer cap->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field homogeneity lock->shim setup Set up acquisition parameters shim->setup acquire Acquire the FID setup->acquire ft Fourier Transform the FID acquire->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

1. Sample Preparation:

  • Choice of Solvent: The choice of a suitable deuterated solvent is crucial. The compound should be sufficiently soluble to give a good signal-to-noise ratio. For benzothiazole derivatives, deuterated chloroform (CDCl₃) is often a good first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak at ~7.26 ppm. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, with its residual peak at ~2.50 ppm.

  • Procedure:

    • Weigh approximately 5-10 mg of 2-Chloro-4,5-dimethylbenzo[d]thiazole into a clean, dry vial.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃).

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Instrument Setup and Data Acquisition:

  • Instrumentation: A standard 300 MHz or higher field NMR spectrometer is suitable for obtaining a well-resolved spectrum.

  • Standard Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is appropriate.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically adequate for qualitative ¹H NMR.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • Acquisition Steps:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp lines and good resolution.

    • Set the appropriate acquisition parameters as listed above.

    • Acquire the Free Induction Decay (FID) data.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons each signal represents.

Conclusion

The ¹H NMR spectrum is an indispensable tool for the structural verification and purity assessment of 2-Chloro-4,5-dimethylbenzo[d]thiazole. This guide provides a robust framework for both predicting and experimentally obtaining and interpreting its ¹H NMR spectrum. The predicted spectrum, featuring two doublets in the aromatic region and two singlets for the methyl groups, serves as a reliable reference for researchers. By following the detailed experimental protocol, scientists and drug development professionals can confidently acquire high-quality spectral data, which is a cornerstone of chemical characterization and further research endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

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Foundational

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Chloro-4,5-dimethylbenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals Foreword The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, benzothiaz...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, benzothiazole derivatives hold a prominent position due to their diverse biological activities and applications in medicinal chemistry. This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of a specific, yet important, member of this class: 2-Chloro-4,5-dimethylbenzo[d]thiazole. In the absence of direct experimental data in the public domain, this document serves as a predictive and methodological resource, empowering researchers to identify, characterize, and utilize this compound with confidence. As a Senior Application Scientist, the insights herein are grounded in established spectroscopic principles and field-proven experimental practices, ensuring both scientific rigor and practical applicability.

Introduction to the Spectroscopic Challenge

2-Chloro-4,5-dimethylbenzo[d]thiazole is a substituted benzothiazole with potential applications in organic synthesis and medicinal chemistry. Its precise structural confirmation is paramount for any research and development endeavor. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton. Each carbon atom in a distinct chemical environment gives rise to a specific signal, or resonance, in the ¹³C NMR spectrum, the position of which (the chemical shift, δ) is highly sensitive to the surrounding electronic environment.

This guide will first present a detailed prediction of the ¹³C NMR spectrum of 2-Chloro-4,5-dimethylbenzo[d]thiazole, derived from the analysis of substituent effects on the benzothiazole core. Subsequently, a rigorous, step-by-step experimental protocol for acquiring a high-quality ¹³C NMR spectrum of this compound is provided. This is followed by a discussion on the interpretation of the spectral data, underpinned by authoritative references.

Predicted ¹³C NMR Spectrum of 2-Chloro-4,5-dimethylbenzo[d]thiazole

The prediction of the ¹³C NMR chemical shifts for 2-Chloro-4,5-dimethylbenzo[d]thiazole is based on the known spectrum of benzothiazole and the established effects of chloro and methyl substituents on aromatic and heterocyclic systems.[1][2] The numbering of the benzothiazole core is as follows:

Structure and numbering of 2-Chloro-4,5-dimethylbenzo[d]thiazole.

The predicted chemical shifts are summarized in the table below. These values are estimates and may vary slightly depending on the solvent and experimental conditions.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~155-165The carbon atom in the thiazole ring bonded to both nitrogen and sulfur, and also to an electronegative chlorine atom, is expected to be significantly deshielded and appear at a low field.
C3a~150-155This quaternary carbon is part of the fused ring system and is influenced by the adjacent nitrogen atom, leading to a downfield shift.
C4~130-135The presence of a methyl group at this position will cause a deshielding effect on the attached aromatic carbon.
C5~135-140Similar to C4, the methyl group at this position will deshield the attached carbon. The chemical shift will also be influenced by the adjacent sulfur atom in the thiazole ring.
C6~120-125This aromatic carbon is expected to have a chemical shift in the typical aromatic region, influenced by the adjacent methyl-substituted carbon.
C7~125-130This carbon is adjacent to the fused thiazole ring and will be influenced by the electron-withdrawing nature of the heterocyclic system.
C7a~130-135A quaternary carbon in the fused ring system, its chemical shift is influenced by the adjacent sulfur and nitrogen atoms.
4-CH₃~15-20Methyl groups attached to an aromatic ring typically resonate in this upfield region.
5-CH₃~15-20Similar to the 4-methyl group, this carbon is expected in the aliphatic region.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality and reliable ¹³C NMR spectrum of 2-Chloro-4,5-dimethylbenzo[d]thiazole, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

The quality of the NMR sample is critical for obtaining a good spectrum.[3]

  • Compound Purity: Ensure the sample of 2-Chloro-4,5-dimethylbenzo[d]thiazole is of high purity (>95%). Impurities will introduce extraneous peaks and complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules and is a good starting point. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. The choice of solvent can slightly influence the chemical shifts.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[3][4] This concentration provides a good signal-to-noise ratio in a reasonable acquisition time.

  • Sample Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and lead to broadened spectral lines, filter the sample solution directly into a clean, dry, high-quality 5 mm NMR tube using a Pasteur pipette with a small plug of glass wool.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹³C NMR, with its signal defined as 0.0 ppm.[5] While many deuterated solvents contain a small amount of TMS, for precise measurements, a small, accurately known amount can be added.

G cluster_workflow Sample Preparation Workflow A High Purity Sample (>95%) B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B 50-100 mg in 0.6-0.7 mL C Filter into 5mm NMR Tube B->C D Add Internal Standard (TMS) C->D E Cap and Invert to Mix D->E

Workflow for ¹³C NMR sample preparation.
NMR Instrument Parameters

The following are recommended starting parameters for a standard proton-decoupled ¹³C NMR experiment on a 400 or 500 MHz NMR spectrometer. These parameters may need to be optimized depending on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zgpg30 or zgdc30Standard pulse programs for proton-decoupled ¹³C NMR with a 30° pulse angle to allow for shorter relaxation delays.[6]
Spectral Width (SW) 0 to 220 ppmThis range covers the vast majority of carbon chemical shifts in organic molecules.[5][7]
Acquisition Time (AQ) 1.0 - 2.0 sA longer acquisition time provides better resolution.
Relaxation Delay (D1) 2.0 sA delay to allow for partial relaxation of the carbon nuclei, particularly quaternary carbons, before the next pulse.[6]
Number of Scans (NS) 1024 (or more)Due to the low natural abundance of ¹³C, a large number of scans is required to achieve a good signal-to-noise ratio.[4]
Temperature 298 K (25 °C)Standard ambient temperature for routine NMR.
Data Processing
  • Fourier Transformation (FT): The acquired free induction decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is essential for accurate peak picking and integration.

  • Referencing: The spectrum is referenced by setting the TMS peak to 0.0 ppm.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Interpretation and Structural Validation

The experimentally obtained ¹³C NMR spectrum should be compared with the predicted chemical shifts. The number of observed signals should correspond to the number of chemically non-equivalent carbon atoms in the molecule. For 2-Chloro-4,5-dimethylbenzo[d]thiazole, nine distinct signals are expected (seven for the benzothiazole core and two for the methyl groups).

Further structural confirmation can be achieved using advanced NMR techniques:

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments can distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the methyl and aromatic CH carbons.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, allowing for unambiguous assignment of the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary carbons by observing their correlations with nearby protons (e.g., from the methyl groups).

The combination of these experiments provides a self-validating system for the complete and unambiguous assignment of all carbon resonances in 2-Chloro-4,5-dimethylbenzo[d]thiazole.

Conclusion

This technical guide provides a comprehensive framework for understanding and acquiring the ¹³C NMR data for 2-Chloro-4,5-dimethylbenzo[d]thiazole. By combining predictive analysis based on established substituent effects with a robust experimental protocol, researchers are well-equipped to characterize this molecule with a high degree of confidence. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel heterocyclic compounds, serving as a valuable resource for the scientific community engaged in chemical research and drug development.

References

  • Caballero, E., et al. (2021). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 26(15), 4483. [Link]

  • Sharma, V. P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
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  • Salman, S. R., & Salih, S. A. W. (1996). Carbon-13 NMR of Some New Substituted 2-Amino Benzotheazoles. Spectroscopy Letters, 29(8), 1573-1578.
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  • Giraud, M., et al. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1654–1657. [Link]

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  • Ibon, M. A., & Rautio, J. (Eds.). (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science Publishers.
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  • Contreras, R., et al. (1983). Substituent‐induced chemical shift ¹³C NMR study of substituted 2‐phenylthiazolidines. Magnetic Resonance in Chemistry, 21(11), 669-671.
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Exploratory

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-4,5-dimethylbenzo[d]thiazole

Introduction: The Analytical Imperative for Substituted Benzothiazoles 2-Chloro-4,5-dimethylbenzo[d]thiazole belongs to the benzothiazole class of heterocyclic compounds. This structural motif is of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Substituted Benzothiazoles

2-Chloro-4,5-dimethylbenzo[d]thiazole belongs to the benzothiazole class of heterocyclic compounds. This structural motif is of significant interest in drug discovery and materials science due to its presence in a wide array of biologically active molecules and functional materials.[1][2] The precise characterization of these molecules is paramount for quality control, metabolic studies, and understanding structure-activity relationships. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information from minute sample quantities.

This guide provides a comprehensive framework for the mass spectrometric analysis of 2-Chloro-4,5-dimethylbenzo[d]thiazole. We will delve into the rationale behind method development, from selecting the appropriate ionization technique to interpreting the resultant mass spectra. The focus will be on providing not just a protocol, but a validated analytical strategy, grounded in the fundamental principles of mass spectrometry and the specific chemical nature of the analyte.

Part 1: Foundational Analysis - Molecular Formula and Isotopic Distribution

Before any experimental work, a thorough in-silico analysis of the target molecule is crucial. This informs the expected results and aids in data interpretation.

Molecular Formula: C₉H₈ClNS

The presence of chlorine is a key feature that profoundly influences the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[3] This results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, appearing as two peaks separated by approximately 2 Da, with the second peak (the M+2 peak) having roughly one-third the intensity of the first (the M peak).[3][4]

The table below summarizes the calculated exact masses for the molecular ion, which are critical for high-resolution mass spectrometry (HRMS) analysis.

Ion SpeciesIsotope CompositionExact Mass (Da)
[M]⁺•C₉H₈³⁵ClNS197.0066
[M+2]⁺•C₉H₈³⁷ClNS198.9992
[M+H]⁺C₉H₉ClNS198.0144
[(M+H)+2]⁺C₉H₉³⁷ClNS200.0115

Part 2: Strategic Selection of Ionization Technique

The choice of ionization source is the most critical parameter in developing a robust MS method. The goal is to efficiently generate gas-phase ions of the analyte with minimal in-source fragmentation, ensuring the molecular ion is readily observed. For a molecule like 2-Chloro-4,5-dimethylbenzo[d]thiazole, the primary candidates are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Decision Framework: ESI vs. APCI

G cluster_0 start Analyte: 2-Chloro-4,5-dimethylbenzo[d]thiazole polarity Assess Polarity & Thermal Stability esi_check Is the molecule sufficiently polar? Can it be readily protonated in solution? apci_check Is the molecule thermally stable? Is it less polar? esi Electrospray Ionization (ESI) (Primary Choice) apci Atmospheric Pressure Chemical Ionization (APCI) (Alternative)

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar molecules that can be pre-ionized in solution.[5] The benzothiazole core, with its nitrogen and sulfur heteroatoms, provides sites for protonation, making ESI a highly suitable first choice. ESI typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[6][7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, thermally stable compounds.[8][9] The analyte is vaporized in a heated nebulizer before being ionized by corona discharge-generated reactant ions.[8] While 2-Chloro-4,5-dimethylbenzo[d]thiazole is likely amenable to ESI, APCI serves as a robust alternative, particularly if the molecule shows poor ionization efficiency in ESI or if a non-polar mobile phase is used in a coupled liquid chromatography (LC-MS) experiment.[10][11]

Part 3: Experimental Protocol - LC-MS Analysis

This protocol outlines a self-validating system for the analysis of 2-Chloro-4,5-dimethylbenzo[d]thiazole using LC-ESI-MS.

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of 2-Chloro-4,5-dimethylbenzo[d]thiazole and dissolve in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Serially dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent. The addition of 0.1% formic acid to the final solution is recommended to promote protonation and enhance the [M+H]⁺ signal in positive ion mode.

Step 2: Liquid Chromatography (LC) Parameters
  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is appropriate for retaining this moderately non-polar molecule.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10-20%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the analyte.

  • Flow Rate: 0.2 - 0.4 mL/min

  • Injection Volume: 1 - 5 µL

Step 3: Mass Spectrometry (MS) Parameters (ESI-Positive Mode)
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 - 4.0 kV

  • Drying Gas (N₂) Temperature: 300 - 350 °C

  • Drying Gas Flow: 8 - 12 L/min

  • Nebulizer Pressure: 30 - 45 psi

  • Scan Range: m/z 50 - 400

  • Data Acquisition: Full scan mode for initial analysis. For higher sensitivity and structural elucidation, tandem MS (MS/MS) should be employed by selecting the [M+H]⁺ ion (m/z 198.0) as the precursor.

Part 4: Interpretation of Mass Spectra

Full Scan Mass Spectrum

The full scan spectrum is expected to be dominated by the protonated molecular ion cluster.

  • Base Peak: m/z 198.0 ([C₉H₉³⁵ClNS]⁺)

  • Isotope Peak: m/z 200.0 ([C₉H₉³⁷ClNS]⁺) The key diagnostic feature is the ~3:1 intensity ratio between the peaks at m/z 198.0 and 200.0, which is a definitive indicator of the presence of a single chlorine atom.[12]

High-Resolution Mass Spectrometry (HRMS)

For unambiguous confirmation of the elemental composition, HRMS is indispensable.[13][14] The instrument should be calibrated to achieve a mass accuracy of <5 ppm. Measuring the m/z of the molecular ion to four or more decimal places allows for the confident assignment of the elemental formula C₉H₈ClNS.[15][16] For example, observing a peak at m/z 198.0141 (within 5 ppm of the calculated 198.0144) would confirm the elemental composition. HRMS is crucial to distinguish the analyte from other potential isobaric (same nominal mass) compounds.[13][17]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

MS/MS analysis, where the molecular ion is isolated and fragmented, provides definitive structural information.[18] The fragmentation of benzothiazoles is influenced by the stability of the fused ring system and the nature of its substituents.[19]

G

Predicted Fragmentation Pathways:

  • Loss of a Chlorine Radical (Cl•): This is a common fragmentation pathway for chlorinated compounds.[20] The cleavage of the C-Cl bond would result in a fragment ion at m/z 163.0 . This fragment would appear as a single peak, lacking the chlorine isotopic pattern.

  • Loss of a Methyl Radical (•CH₃): The methyl groups on the benzene ring can be lost as radicals.[21][22] This would lead to a fragment ion cluster around m/z 183.0 , which would still exhibit the characteristic 3:1 chlorine isotope pattern.

  • Cleavage of the Thiazole Ring: More energetic fragmentation can lead to the cleavage of the thiazole ring itself. A plausible fragmentation involves the loss of HCN from the m/z 163.0 fragment, leading to a species at m/z 136.0 .[19][23]

Table of Predicted Fragment Ions:

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Formula
198.0Cl•163.0[C₉H₉NS]⁺
198.0•CH₃183.0[C₈H₆ClNS]⁺
163.0HCN136.0[C₈H₆S]⁺

Conclusion

The mass spectrometric analysis of 2-Chloro-4,5-dimethylbenzo[d]thiazole is a systematic process that relies on a foundational understanding of the analyte's chemical properties. By employing a logical workflow—from in-silico analysis of isotopic patterns to the strategic selection of ESI as the ionization source—a robust and reliable analytical method can be developed. High-resolution mass spectrometry is essential for unambiguous formula confirmation, while tandem MS provides the definitive structural evidence through characteristic fragmentation patterns, such as the loss of chlorine and methyl radicals. This guide provides the technical framework and expert insights necessary for researchers to confidently characterize this and similar benzothiazole derivatives.

References

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Foundational

FT-IR spectrum of 2-Chloro-4,5-dimethylbenzo[d]thiazole

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 2-Chloro-4,5-dimethylbenzo[d]thiazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 2-Chloro-4,5-dimethylbenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-4,5-dimethylbenzo[d]thiazole. As a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and vibrational spectroscopy. In the absence of a published experimental spectrum for this specific molecule, this guide synthesizes data from analogous structures and established spectroscopic principles to provide a robust predictive analysis. Furthermore, it outlines a self-validating experimental protocol for acquiring a high-quality spectrum, ensuring scientific integrity and reproducibility. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis, characterization, and application of novel benzothiazole derivatives.

Introduction: The Vibrational Signature of a Privileged Scaffold

The benzothiazole core is a "privileged scaffold" in medicinal chemistry and materials science, forming the structural basis for a wide array of pharmacologically active agents and functional materials.[1][2] The specific derivative, 2-Chloro-4,5-dimethylbenzo[d]thiazole, combines this heterocyclic system with a reactive chloro group at the 2-position and methyl substitutions on the benzene ring. These features make it a valuable intermediate for further chemical modification.

FT-IR spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such molecules. It probes the vibrational modes of chemical bonds, providing a unique "molecular fingerprint" that can confirm the presence of key functional groups and the overall integrity of the molecular framework.[3] This guide will first deconstruct the molecule's structure to predict its FT-IR spectrum and then detail a rigorous protocol for its experimental verification.

Molecular Structure and Predicted Vibrational Modes

The structure of 2-Chloro-4,5-dimethylbenzo[d]thiazole dictates its infrared absorption profile. The key structural components are:

  • The Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole ring. This rigid, aromatic structure gives rise to a complex but characteristic set of absorptions.

  • Aromatic C-H Bonds: The hydrogens attached to the benzene moiety.

  • Aliphatic C-H Bonds: The hydrogens of the two methyl (-CH₃) groups.

  • Carbon-Nitrogen Double Bond (C=N): An integral part of the thiazole ring.

  • Carbon-Sulfur Bond (C-S): Also within the thiazole ring.

  • Carbon-Chlorine Bond (C-Cl): The substituent at the 2-position.

Each of these will absorb infrared radiation at specific frequencies, corresponding to stretching and bending vibrations.

Predictive Analysis of the FT-IR Spectrum

Based on established group frequency correlations and data from related benzothiazole structures, the is expected to exhibit several key absorption bands. These are summarized in the table below.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Commentary
3100 - 3000Medium to WeakAromatic C-H StretchingThe presence of sp² C-H bonds in the benzene ring will result in absorptions at frequencies slightly higher than the 3000 cm⁻¹ threshold, a hallmark of aromatic and vinylic C-H stretches.[4][5]
2975 - 2850MediumAliphatic C-H StretchingThese bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the two methyl (-CH₃) groups.[4][6]
1640 - 1530Medium to StrongC=N Stretching (Thiazole Ring)The C=N double bond within the thiazole ring is expected to produce a strong absorption in this region. Its exact position is influenced by conjugation within the heterocyclic system.[7][8]
1600 - 1450Medium to Strong (multiple bands)Aromatic C=C Ring StretchingThe skeletal vibrations of the benzene ring typically result in a series of sharp absorptions in this region. The pattern can sometimes give clues about the substitution pattern.[4][9]
1470 - 1440MediumAsymmetric CH₃ BendingThis band corresponds to the scissoring or asymmetric deformation of the methyl groups.[4]
1390 - 1370MediumSymmetric CH₃ BendingThe "umbrella" mode or symmetric deformation of the methyl groups typically appears in this region.[4]
850 - 550Medium to StrongC-Cl StretchingThe carbon-chlorine bond stretch is found in the lower frequency "fingerprint" region of the spectrum. This is a key band for confirming the presence of the chloro substituent.[4]
~700MediumC-S StretchingThe carbon-sulfur single bond vibration is often weak and can be difficult to assign definitively, but is expected in this region of the fingerprint domain.[10]
900 - 675StrongAromatic C-H Out-of-Plane BendingThe substitution pattern on the benzene ring influences the position of these strong "oop" bands. For a 1,2,3,4-tetrasubstituted ring, specific patterns can be predicted, although they can be complex.[4]

Table 1: Predicted FT-IR Absorption Bands for 2-Chloro-4,5-dimethylbenzo[d]thiazole.

Experimental Protocol: Acquiring a Validated Spectrum

To ensure the acquisition of a high-quality, reproducible FT-IR spectrum, a validated protocol is essential. The following describes the Potassium Bromide (KBr) pellet method, a gold standard for solid samples, chosen for its ability to produce high-resolution spectra free from solvent interference.

Rationale for Method Selection

The KBr pellet method is selected over alternatives like Attenuated Total Reflectance (ATR) for several reasons in a primary characterization scenario.[11] While ATR is faster and requires minimal sample preparation, the KBr method often yields sharper, more resolved peaks, particularly in the fingerprint region, as the sample is finely dispersed in a transparent matrix. This can be crucial for resolving the complex C-C and C-H bending modes of the benzothiazole core. The protocol's integrity is maintained by including rigorous steps for moisture exclusion and sample homogeneity, which are critical for reproducibility.[12]

Step-by-Step Methodology
  • Materials and Equipment:

    • 2-Chloro-4,5-dimethylbenzo[d]thiazole (solid, >98% purity)

    • FT-IR grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

    • Agate mortar and pestle

    • Pellet press die set (e.g., 13 mm diameter)

    • Hydraulic press

    • FT-IR Spectrometer (e.g., equipped with a DTGS detector)

  • Sample Preparation (The KBr Pellet):

    • Step 2.1: Grinding: In a dry environment (e.g., under a nitrogen atmosphere or in a glove box to minimize moisture), place approximately 1-2 mg of the sample into the agate mortar. Grind gently to a fine, consistent powder.[13]

      • Expertise & Experience:Over-grinding can lead to amorphization of a crystalline sample, while under-grinding results in scattering of the IR beam (the Christiansen effect), distorting peak shapes.[14]

    • Step 2.2: Mixing: Add approximately 150-200 mg of the dried FT-IR grade KBr to the mortar. Mix with the sample by gentle grinding for about 60 seconds until the mixture is homogeneous.[12]

      • Trustworthiness:The sample concentration of ~0.5-1.0% is critical. Too high a concentration leads to total absorption (flat-topped peaks), while too low a concentration results in a poor signal-to-noise ratio.[15]

    • Step 2.3: Pressing the Pellet: Transfer the powder mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure of approximately 8-10 tons (corresponding to ~8,000-10,000 psi for a 13 mm die) for 2-3 minutes.[13]

    • Step 2.4: Pellet Inspection: Carefully release the pressure and disassemble the die. The resulting pellet should be transparent or translucent and free of cracks or cloudiness.

      • Trustworthiness:A cloudy pellet indicates poor mixing, excessive moisture, or insufficient pressure, all of which compromise spectral quality and must be addressed by remaking the pellet.[16]

  • Data Acquisition:

    • Step 3.1: Background Spectrum: Ensure the spectrometer's sample compartment is empty. Collect a background spectrum (typically 32-64 scans) to measure the instrument's and atmosphere's (H₂O, CO₂) response. This will be automatically subtracted from the sample spectrum.

    • Step 3.2: Sample Spectrum: Place the KBr pellet into the sample holder in the spectrometer.

    • Step 3.3: Measurement: Acquire the sample spectrum using the same parameters as the background scan. A typical range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of the Experimental Workflow

The logical flow from sample preparation to final data analysis is critical for ensuring a systematic and error-minimized process.

FT_IR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Processing & Analysis prep1 Dry KBr (110°C, 4h) prep3 Add KBr (150-200 mg) & Mix Homogeneously prep1->prep3 prep2 Grind Sample (1-2 mg) in Agate Mortar prep2->prep3 prep4 Load Die Assembly prep3->prep4 prep5 Apply Pressure (8-10 tons) prep4->prep5 prep6 Inspect Pellet (Clarity Check) prep5->prep6 acq2 Mount KBr Pellet in Spectrometer prep6->acq2 Proceed if Transparent acq1 Collect Background Spectrum (Empty) acq3 Collect Sample Spectrum acq1->acq3 anl1 Automatic Background Subtraction acq3->anl1 anl2 Baseline Correction (if necessary) anl1->anl2 anl3 Peak Picking & Assignment anl2->anl3 anl4 Final Spectrum Interpretation anl3->anl4

Caption: Experimental workflow for FT-IR analysis.

Conclusion

This guide provides a scientifically grounded, predictive framework for understanding the . By correlating the molecule's structural features with expected vibrational frequencies, researchers can confidently identify this compound and verify its synthesis. The detailed, self-validating experimental protocol ensures that data acquisition is robust, reproducible, and of high quality. This synthesis of predictive analysis and rigorous methodology serves as a vital tool for professionals in drug discovery and chemical research, facilitating the confident characterization of novel benzothiazole derivatives.

References

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Exploratory

An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 2-Chlorobenzothiazole

This guide provides an in-depth exploration of the 2-chlorobenzothiazole scaffold, a cornerstone intermediate in modern synthetic chemistry. We will dissect the underlying principles governing its reactivity, detail fiel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the 2-chlorobenzothiazole scaffold, a cornerstone intermediate in modern synthetic chemistry. We will dissect the underlying principles governing its reactivity, detail field-proven experimental protocols for its derivatization, and highlight its significance in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and mechanistically grounded understanding of this versatile building block.

The Benzothiazole Core: An Electron-Deficient System Primed for Substitution

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] Its structure, featuring a benzene ring fused to an electron-deficient thiazole ring, imparts unique electronic characteristics. The nitrogen atom at position 3 acts as a potent electron sink, withdrawing electron density from the heterocyclic portion of the molecule. This effect is most pronounced at the C2 position, rendering it highly electrophilic and susceptible to nucleophilic attack.

The introduction of a chlorine atom at this C2 position creates 2-chlorobenzothiazole, a molecule primed for reactivity. The chlorine atom is an excellent leaving group, and its departure is facilitated by the inherent ability of the benzothiazole ring to stabilize the anionic intermediate formed during nucleophilic aromatic substitution (SNAr). This high reactivity makes 2-chlorobenzothiazole an exceptionally valuable precursor for introducing a diverse range of functionalities at the C2 position.[3]

Synthesis of the 2-Chlorobenzothiazole Precursor

While historical methods for synthesizing 2-chlorobenzothiazole exist, such as those employing phosphorus pentachloride, modern applications demand higher yields and operational simplicity.[4] A robust and widely adopted method involves the direct chlorination of the readily available 2-mercaptobenzothiazole using sulfuryl chloride (SO₂Cl₂). This method is notable for its high efficiency and mild reaction conditions.[4]

An improved protocol has demonstrated that the addition of water can substantially increase the reaction's effectiveness, likely due to the in-situ formation of acid from the partial hydrolysis of sulfuryl chloride, which catalyzes the conversion.[5]

Experimental Protocol: High-Yield Synthesis of 2-Chlorobenzothiazole

This protocol is based on the highly efficient sulfuryl chloride method.

Materials:

  • 2-Mercaptobenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Inert solvent (e.g., Dichloromethane or Benzene)

  • Ice water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-mercaptobenzothiazole (1.0 eq.) in an inert solvent.

  • Reagent Addition: Cool the suspension to 0-10 °C using an ice bath. Add sulfuryl chloride (SO₂Cl₂) (approx. 6.0 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 30 °C.[4]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture into a beaker containing ice water to decompose the excess sulfuryl chloride.

  • Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-chlorobenzothiazole.

  • Purification: The product can be further purified by vacuum distillation to afford a highly pure liquid that may solidify upon standing.[6]

Self-Validation: The successful synthesis is confirmed by the disappearance of the starting thiol (TLC) and the appearance of the product. Spectroscopic analysis (¹H NMR, ¹³C NMR, MS) should confirm the structure of 2-chlorobenzothiazole.[7]

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 2-chlorobenzothiazole is nucleophilic aromatic substitution (SNAr). This pathway is highly favored due to the electronic properties of the heterocyclic ring. The process involves the attack of a nucleophile at the C2 carbon, followed by the departure of the chloride ion.

Caption: General mechanism for SNAr on 2-chlorobenzothiazole.

Reactions with N-Nucleophiles: Gateway to Bioactive Amines

The reaction of 2-chlorobenzothiazole with primary and secondary amines is a facile and highly efficient method for synthesizing 2-aminobenzothiazole derivatives, a class of compounds renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][8] The reaction typically proceeds smoothly in the presence of a non-nucleophilic base to scavenge the hydrochloric acid (HCl) byproduct.

Table 1: Comparative Conditions for Nucleophilic Substitution

Nucleophile TypeTypical Nucleophile(s)Base RequiredTypical Solvent(s)Temperature
Nitrogen Primary/Secondary Amines, AnilinesEt₃N, K₂CO₃, DIPEAAcetonitrile, DMF, EthanolRoom Temp. to Reflux
Sulfur Thiols, ThiophenolsK₂CO₃, NaH, Et₃NDMF, THF, Ethanol0 °C to Room Temp.
Oxygen Alcohols, PhenolsNaH, K₂CO₃THF, DMFRoom Temp. to Reflux
Experimental Protocol: Synthesis of N-Benzyl-1,3-benzothiazol-2-amine

Materials:

  • 2-Chlorobenzothiazole (1.0 eq.)

  • Benzylamine (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Acetonitrile (ACN)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve 2-chlorobenzothiazole in acetonitrile in a round-bottom flask.

  • Reagent Addition: Add triethylamine, followed by the dropwise addition of benzylamine.

  • Reaction: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-aminobenzothiazole derivative.

Self-Validation: The formation of the C-N bond is confirmed by the shift in NMR signals and the appearance of a new N-H peak (for primary amine reactants). Mass spectrometry will show the expected molecular ion peak for the substituted product.

Reactions with S-Nucleophiles: Crafting Thioethers

Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form. Their reaction with 2-chlorobenzothiazole provides a direct route to 2-(alkylthio)- and 2-(arylthio)benzothiazoles. These compounds are not only valuable in medicinal chemistry but also serve as important vulcanization accelerators in the rubber industry.[3]

Workflow_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 2-Chlorobenzothiazole in appropriate solvent add_base Add Base (e.g., K₂CO₃) start->add_base add_nuc Add Nucleophile (e.g., Thiol) add_base->add_nuc react Stir at specified temperature (e.g., 0°C to RT) add_nuc->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify

Caption: Standard workflow for nucleophilic substitution.

Beyond SNAr: Palladium-Catalyzed Cross-Coupling

While SNAr reactions dominate its chemistry, the C-Cl bond of 2-chlorobenzothiazole is also amenable to palladium-catalyzed cross-coupling reactions. This opens up avenues for forming C-C and C-heteroatom bonds that are not accessible through standard nucleophilic substitution, significantly expanding the synthetic utility of this scaffold. Reactions like Suzuki-Miyaura (for C-C bonds with boronic acids) and Buchwald-Hartwig (for C-N bonds with amines) can be successfully employed, though they often require more stringent conditions than the SNAr pathway.

Applications in Drug Discovery and Beyond

The derivatives of 2-chlorobenzothiazole are of immense interest to the scientific community due to their wide spectrum of biological activities.[2]

  • Anticancer Agents: Many 2-substituted benzothiazoles have shown potent antitumor activity.[5]

  • Antimicrobial and Antifungal: The scaffold is central to the development of new agents to combat resistant strains of bacteria and fungi.[3][9]

  • Neuroprotective Agents: Derivatives have been synthesized and tested for activity in neurodegenerative diseases.[6]

  • Agrochemicals: Its utility extends to agriculture, where it serves as a key building block for fungicides and herbicides.[3]

  • Industrial Applications: In materials science, it is used as a vulcanization accelerator, enhancing the durability of rubber products.[5]

Conclusion

2-Chlorobenzothiazole is a powerful and versatile electrophile whose reactivity is dominated by the electron-deficient nature of the benzothiazole ring system. Its susceptibility to nucleophilic aromatic substitution with a wide range of N-, S-, and O-nucleophiles makes it an indispensable tool for synthetic chemists. The straightforward and high-yielding protocols for its synthesis and derivatization, coupled with the significant biological and industrial applications of its products, ensure that 2-chlorobenzothiazole will remain a molecule of high interest for the foreseeable future. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and effectively leverage the unique chemistry of this important scaffold.

References

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Foundational

The Modulatory Role of Methyl Groups on the Benzothiazole Core: A Guide to Electronic Effects, Reactivity, and Application

An In-Depth Technical Guide for Researchers Abstract: The benzothiazole nucleus is a cornerstone scaffold in medicinal chemistry, prized for its versatile pharmacological activities.[1][2][3] The introduction of substitu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract: The benzothiazole nucleus is a cornerstone scaffold in medicinal chemistry, prized for its versatile pharmacological activities.[1][2][3] The introduction of substituents onto this core is a fundamental strategy for modulating its physicochemical and biological properties. This technical guide provides an in-depth analysis of the electron-donating effects of one of the simplest yet most impactful substituents: the methyl group. We will explore the electronic underpinnings of its influence, the resulting changes in chemical reactivity and spectroscopic signatures, and the profound implications for drug design and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage substituent effects for the rational design of novel benzothiazole-based therapeutics.

The Benzothiazole Core: An Electronic Profile

The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring. This fusion creates a unique electronic landscape. The thiazole moiety, containing both sulfur and nitrogen heteroatoms, exerts a net electron-withdrawing effect on the fused benzene ring, which influences its reactivity and interactions. Understanding this baseline is critical before examining the impact of substituents. The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of the molecule's chemical behavior and absorption characteristics.[4][5]

The Influence of the Methyl Substituent: An Electron-Donating Powerhouse

When a methyl (-CH₃) group is attached to the benzene portion of the benzothiazole core, it acts as an electron-donating group (EDG), enriching the aromatic system with electron density. This influence is primarily exerted through two key mechanisms:

  • Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon of the benzene ring. This difference causes a slight push of electron density from the methyl group into the ring through the sigma (σ) bond, a phenomenon known as a positive inductive effect.

  • Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent π-system of the aromatic ring. This overlap of σ- and π-orbitals effectively donates electron density, further activating the ring.

The net result is an increase in the electron density of the benzothiazole core, particularly at the ortho and para positions relative to the methyl group. This perturbation of the electronic structure has significant and predictable consequences.[6]

cluster_0 Mechanisms of Electron Donation Methyl Methyl Group (-CH₃) Inductive Inductive Effect (+I) σ-bond polarization Methyl->Inductive pushes e⁻ Hyperconjugation Hyperconjugation σ-π orbital overlap Methyl->Hyperconjugation delocalizes e⁻ Core Benzothiazole Core Inductive->Core Hyperconjugation->Core start Start | {2-Amino-5-methylbenzenethiol + Benzaldehyde in Ethanol} step1 Step 1 | Add H₂O₂/HCl Catalyst start->step1 step2 Step 2 | Reflux (2-4h) Monitor by TLC step1->step2 step3 Step 3 | Cool & Neutralize (Sat. NaHCO₃) step2->step3 step4 Step 4 | Extract with Ethyl Acetate step3->step4 step5 Step 5 | Dry & Evaporate Solvent step4->step5 end End | {Purify by Recrystallization/Chromatography | Yields 6-Methyl-2-phenylbenzothiazole} step5->end cluster_0 Unsubstituted Benzothiazole cluster_1 Methyl-Substituted Benzothiazole LUMO1 LUMO HOMO1 HOMO HOMO1->LUMO1  ΔE₁ (Larger Gap) LUMO2 LUMO HOMO2 HOMO (Elevated) HOMO2->LUMO2  ΔE₂ (Smaller Gap)

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole

Introduction and Scientific Context 2-Chlorobenzothiazoles are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules and functional m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

2-Chlorobenzothiazoles are a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of biologically active molecules and functional materials.[1] Their utility stems from the reactivity of the 2-chloro substituent, which can be readily displaced by various nucleophiles, enabling the construction of complex molecular architectures. This application note provides a detailed, two-step methodology for the synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole, a specific derivative with potential applications in medicinal chemistry and drug development.[2]

The synthetic strategy commences with the cyclization of 4,5-dimethyl-2-aminothiophenol to form the crucial intermediate, 2-amino-4,5-dimethylbenzo[d]thiazole. This is followed by a classic Sandmeyer reaction, a reliable and widely-used transformation in aromatic chemistry, to convert the 2-amino group into the target 2-chloro functionality via a diazonium salt intermediate.[3] This guide is designed for researchers and scientists in organic synthesis and drug discovery, offering not just a protocol, but also the underlying chemical principles and practical insights to ensure a successful and safe execution of the synthesis.

Overall Reaction Scheme

The synthesis is performed in two distinct stages:

Step 1: Cyclization to form 2-Amino-4,5-dimethylbenzo[d]thiazole.

4,5-dimethyl-2-aminothiophenol reacts with cyanogen bromide to form the aminobenzothiazole ring system.

Step 2: Sandmeyer Reaction to yield 2-Chloro-4,5-dimethylbenzo[d]thiazole.

The 2-amino group is converted to a diazonium salt, which is subsequently displaced by a chloride ion using a copper(I) chloride catalyst.

Mechanistic Insights and Rationale

Step 1: Benzothiazole Ring Formation

The initial step involves the construction of the benzothiazole core. The reaction of a 2-aminothiophenol with a source for the C2 carbon is a fundamental method for this purpose.[4][5] In this protocol, cyanogen bromide (BrCN) is employed.

  • Causality of Reagent Choice: Cyanogen bromide serves as an efficient electrophilic C1 synthon. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiophenol onto the carbon of BrCN. This is followed by an intramolecular cyclization involving the amino group, which attacks the newly formed imine-like carbon. Subsequent elimination of HBr drives the reaction towards the formation of the stable, aromatic 2-aminobenzothiazole ring. This method is often preferred for its high efficiency and relatively mild conditions.

Step 2: The Sandmeyer Reaction

This transformation is a cornerstone of aromatic chemistry for replacing an amino group with a variety of substituents, including halogens.[3][6] It proceeds via two critical phases: diazotization and copper-catalyzed substitution.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7][8]

    • Expertise & Experience: The reaction must be conducted at low temperatures (0–5 °C). This is a critical parameter because the resulting aryl diazonium salt is thermally unstable. At higher temperatures, it would prematurely decompose, primarily extruding nitrogen gas (N₂) to form a highly reactive aryl cation, leading to a mixture of unwanted side products.[9] The strong acid serves both to generate HNO₂ and to protonate it, forming the highly electrophilic nitrosonium ion (NO⁺), the key species that reacts with the amine.[7]

  • Copper(I)-Catalyzed Nucleophilic Substitution: The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl).

    • Trustworthiness: The role of Cu(I) is catalytic and essential for achieving high yields of the desired aryl chloride. The mechanism is believed to involve a single-electron transfer (SET) from Cu(I) to the diazonium salt, generating an aryl radical, nitrogen gas, and Cu(II)Cl. The aryl radical then abstracts a chlorine atom from Cu(II)Cl to form the final product, 2-Chloro-4,5-dimethylbenzo[d]thiazole, while regenerating the Cu(I) catalyst.[3][10] This radical-nucleophilic pathway is significantly more efficient than the direct, uncatalyzed displacement of the diazonium group by chloride, which would give poor yields.[11]

Visualization of Synthetic Pathway and Workflow

The following diagrams illustrate the overall chemical transformation and the experimental workflow.

G cluster_pathway Synthetic Pathway A 4,5-Dimethyl-2-aminothiophenol B 2-Amino-4,5-dimethylbenzo[d]thiazole (Intermediate) A->B Step 1: Cyclization (+ BrCN) C 2-Chloro-4,5-dimethylbenzo[d]thiazole (Final Product) B->C Step 2: Sandmeyer Reaction (1. NaNO2, HCl) (2. CuCl)

Caption: Overall two-step synthesis of the target molecule.

G cluster_workflow Experimental Workflow start Start | Prepare Reagents for Step 2 diazotization Diazotization 1. Dissolve aminobenzothiazole in conc. HCl 2. Cool to 0-5 °C 3. Add NaNO₂ solution dropwise start->diazotization diazonium_check Check for Diazonium Formation | Starch-Iodide Paper Test diazotization->diazonium_check sandmeyer Sandmeyer Reaction 1. Prepare CuCl solution 2. Add diazonium salt solution slowly 3. Warm to room temp., then heat diazonium_check->sandmeyer Positive (Excess HNO₂) workup Work-up & Extraction 1. Cool and quench reaction 2. Extract with organic solvent 3. Wash organic layer sandmeyer->workup purification Purification & Analysis 1. Dry over Na₂SO₄ 2. Concentrate in vacuo 3. Purify via Column Chromatography workup->purification end End | Characterize Final Product purification->end

Caption: Step-by-step workflow for the Sandmeyer reaction.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials. All procedures must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
4,5-dimethyl-2-aminothiophenol≥97%Sigma-Aldrich, TCI
Cyanogen bromide (BrCN)≥97%Sigma-Aldrich, Acros
EthanolAnhydrousFisher Scientific
2-Amino-4,5-dimethylbenzo[d]thiazole(Product of Step 1)N/A
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated, 37%Fisher Scientific
Copper(I) Chloride (CuCl)≥97%Sigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
Sodium Bicarbonate (NaHCO₃)Saturated solutionN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Hexanes / Ethyl AcetateHPLC GradeFisher Scientific
Protocol 1: Synthesis of 2-Amino-4,5-dimethylbenzo[d]thiazole
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethyl-2-aminothiophenol (10.0 g, 65.2 mmol) in anhydrous ethanol (100 mL).

  • Reagent Addition: Cool the solution in an ice bath. In a separate beaker, carefully dissolve cyanogen bromide (7.2 g, 68.0 mmol) in 30 mL of cold ethanol. Caution: Cyanogen bromide is highly toxic and must be handled with extreme care in a fume hood.

  • Add the cyanogen bromide solution dropwise to the stirred aminothiophenol solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Add 100 mL of a saturated sodium bicarbonate solution to the residue to neutralize any remaining acid and unreacted BrCN.

  • Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 50 mL), and dried in a vacuum oven at 50 °C. The product, 2-amino-4,5-dimethylbenzo[d]thiazole, should be obtained as a solid. The expected yield is typically high for this type of cyclization.

Protocol 2: Synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole
  • Diazotization Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-4,5-dimethylbenzo[d]thiazole (9.0 g, 50.5 mmol) to concentrated hydrochloric acid (60 mL). Stir the resulting slurry and cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

  • Nitrite Addition: Dissolve sodium nitrite (3.8 g, 55.0 mmol) in 20 mL of water. Add this solution dropwise to the stirred amine slurry via the dropping funnel. Ensure the temperature does not rise above 5 °C. The addition should take approximately 30-40 minutes.

  • Confirmation of Diazotization: After the addition is complete, stir the mixture for an additional 20 minutes in the cold bath. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates that diazotization is complete.

  • Sandmeyer Reagent Preparation: In a separate 1 L beaker, dissolve copper(I) chloride (6.0 g, 60.6 mmol) in concentrated hydrochloric acid (60 mL). Cool this solution in an ice bath.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the effervescence manageable.

  • Reaction Completion: After the addition is complete, let the mixture stand at room temperature for 1 hour, then heat it on a water bath at 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of water. Extract the aqueous mixture with dichloromethane (3 x 100 mL).[14]

  • Purification: Combine the organic extracts and wash them with water (2 x 100 mL) and then with saturated sodium bicarbonate solution (100 mL). Dry the organic layer over anhydrous sodium sulfate.[14]

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.[14]

  • Final Purification: Purify the crude oil by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 100:1 v/v) to obtain 2-Chloro-4,5-dimethylbenzo[d]thiazole as a pure compound.[14] A typical yield for this reaction can be up to 88-95%.[14][15]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the two aromatic protons on the benzene ring and two distinct singlets for the two methyl groups at the C4 and C5 positions.
¹³C NMR Resonances for the nine unique carbon atoms in the molecule, including the characteristic signal for the C2 carbon bonded to chlorine in the thiazole ring.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) and a characteristic (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[2] The fragmentation may involve the loss of the chlorine atom.[2]
Appearance Typically an off-white to yellow solid or a brown oily liquid.[14]

Safety and Handling

  • Thionyl Chloride/Sulfuryl Chloride: While not used in this specific protocol, related syntheses of 2-chlorobenzothiazoles may use thionyl chloride or sulfuryl chloride.[1][11] These reagents are highly corrosive, react violently with water, and release toxic gases (HCl, SO₂).[16][17] They must be handled in a dry atmosphere and quenched carefully.

  • Cyanogen Bromide: Extremely toxic by inhalation, ingestion, and skin contact. All manipulations must be performed in a certified chemical fume hood.

  • Sodium Nitrite: A strong oxidizing agent. Avoid contact with combustible materials. It is toxic if swallowed.

  • Aryl Diazonium Salts: While generally stable in cold aqueous solution, they can be explosive in the solid, dry state. Do not attempt to isolate the diazonium salt intermediate.

  • Waste Disposal: All chemical waste, including aqueous and organic filtrates, should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations.

References

  • Koval, I. V., & Karpenko, A. V. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4853. [Link]

  • Sharma, P., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 5(3), 1833-1863. [Link]

  • Moon, N. S. (1949). U.S. Patent No. 2,469,697. U.S.
  • Kuhla, W., et al. (1998). EP Patent No. 0626379B1.
  • CN105254584A (2016). Preparation method of 2-chloro-5-chloromethyl thiazole.
  • New Jersey Department of Health. (2010). Hazard Summary: Thionyl Chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Kaplaushenko, A. G., et al. (2020). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ResearchGate. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Thionyl chloride. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-103. [Link]

  • Torres, E., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(10), 2291. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. [Link]

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • Rajappa, S., et al. (1983). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 451-455. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • ResearchGate. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

  • El-Metwaly, A. M., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Chemistry Central Journal. [Link]

  • All About Chemistry. (2021). Diazotisation Reaction with Mechanism. YouTube. [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - Thionyl Chloride. [Link]

  • Wang, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(9), 1766. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

Application

Experimental protocol for chlorination of 4,5-dimethylbenzo[d]thiazol-2-one

Application Note & Protocol Regioselective Chlorination of 4,5-Dimethylbenzo[d]thiazol-2-one: A Detailed Experimental Protocol Abstract: This document provides a comprehensive experimental protocol for the regioselective...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Regioselective Chlorination of 4,5-Dimethylbenzo[d]thiazol-2-one: A Detailed Experimental Protocol

Abstract: This document provides a comprehensive experimental protocol for the regioselective chlorination of 4,5-dimethylbenzo[d]thiazol-2-one. Chlorinated benzothiazole derivatives are of significant interest in medicinal chemistry and materials science. This guide details a robust method utilizing N-chlorosuccinimide (NCS) as a mild and effective chlorinating agent. The protocol includes a thorough discussion of the reaction mechanism, step-by-step experimental procedures, safety guidelines, and methods for product characterization. This document is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Background

Benzothiazole scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2] The introduction of a chlorine atom onto the benzothiazole ring can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The 4,5-dimethylbenzo[d]thiazol-2-one core is an important building block, and its selective chlorination provides a pathway to novel compounds with potential therapeutic applications.

The chlorination of aromatic compounds, such as the benzene ring of the benzothiazole system, typically proceeds through an electrophilic aromatic substitution (EAS) mechanism.[3][4][5] The choice of the chlorinating agent is critical for controlling the regioselectivity and avoiding over-chlorination or other side reactions. While powerful reagents like sulfuryl chloride are known to chlorinate aromatic compounds[6][7][8][9], their high reactivity can be challenging to manage.[6] N-chlorosuccinimide (NCS) is a milder and more selective electrophilic chlorinating agent, making it an excellent choice for the controlled chlorination of electron-rich aromatic systems.[10][11][12][13][14]

This protocol focuses on the use of NCS for the chlorination of 4,5-dimethylbenzo[d]thiazol-2-one, a reaction anticipated to proceed via an EAS pathway. The methyl groups at the 4 and 5 positions are activating, electron-donating groups, which will influence the position of the incoming chloro substituent.

Reaction Mechanism and Regioselectivity

The chlorination of 4,5-dimethylbenzo[d]thiazol-2-one with NCS is an electrophilic aromatic substitution reaction. The reaction is typically catalyzed by an acid, which protonates the nitrogen of NCS, making it a more potent electrophile.

Proposed Mechanism:

  • Activation of NCS: In the presence of an acid catalyst (e.g., trifluoroacetic acid), the nitrogen atom of NCS is protonated, increasing the electrophilicity of the chlorine atom.

  • Electrophilic Attack: The electron-rich aromatic ring of 4,5-dimethylbenzo[d]thiazol-2-one acts as a nucleophile, attacking the electrophilic chlorine atom of the activated NCS. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Regioselectivity: The positions ortho and para to the activating methyl groups (positions 6 and 7) are the most likely sites of attack. Steric hindrance from the adjacent methyl group at position 5 might favor substitution at the 7-position.

  • Rearomatization: A base (e.g., the succinimide anion) removes a proton from the carbon bearing the chlorine atom, restoring the aromaticity of the ring and yielding the chlorinated product.

G cluster_0 Reaction Mechanism A 4,5-dimethylbenzo[d]thiazol-2-one E Sigma Complex (Resonance Stabilized) A->E Electrophilic Attack B N-Chlorosuccinimide (NCS) D Activated NCS B->D Protonation C Acid Catalyst (H+) C->D D->E F Chlorinated Product E->F Deprotonation G Succinimide E->G H H+ E->H

Caption: Proposed mechanism for the chlorination of 4,5-dimethylbenzo[d]thiazol-2-one.

Experimental Protocol

This protocol outlines the chlorination of 4,5-dimethylbenzo[d]thiazol-2-one on a laboratory scale.

Materials and Equipment
Reagents Grade Supplier
4,5-dimethylbenzo[d]thiazol-2-one≥98%Sigma-Aldrich
N-Chlorosuccinimide (NCS)Reagent grade, 98%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent grade, 99%Sigma-Aldrich
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS reagentFisher Scientific
Anhydrous magnesium sulfate (MgSO₄)ACS reagentFisher Scientific
HexanesACS reagentFisher Scientific
Ethyl acetateACS reagentFisher Scientific
Equipment
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Argon or nitrogen inlet
Addition funnel
Thermometer
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Thin-layer chromatography (TLC) plates
UV lamp for TLC visualization
Step-by-Step Procedure

G A 1. Dissolve starting material in anhydrous DCM under inert atmosphere. B 2. Cool the reaction mixture to 0 °C. A->B C 3. Add N-chlorosuccinimide (NCS) portion-wise. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Quench the reaction with saturated NaHCO₃ solution. D->E F 6. Perform aqueous workup and dry the organic layer. E->F G 7. Purify the crude product by column chromatography. F->G H 8. Characterize the purified product. G->H

Caption: Experimental workflow for the chlorination reaction.

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethylbenzo[d]thiazol-2-one (1.0 g, 5.6 mmol).

  • Dissolution: Add anhydrous dichloromethane (20 mL) to the flask and stir until the starting material is completely dissolved.

  • Inert Atmosphere: Place the flask under an inert atmosphere of argon or nitrogen.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add N-chlorosuccinimide (0.82 g, 6.16 mmol, 1.1 equivalents) to the cooled solution portion-wise over 10 minutes.

  • Catalyst Addition (Optional but Recommended): Add a catalytic amount of trifluoroacetic acid (2-3 drops) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The starting material and product should have different Rf values.

  • Quenching: Once the reaction is complete (as indicated by TLC, typically 2-4 hours), carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure chlorinated product.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[15][16]

  • N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and can be irritating to the skin, eyes, and respiratory system. Avoid inhalation of dust and contact with skin.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care and ensure proper ventilation.

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. Handle with extreme care and avoid contact with skin and eyes.

  • Chlorine Gas: Although unlikely in this procedure with NCS, chlorination reactions have the potential to release chlorine gas, which is toxic and corrosive.[15][16][17][18][19] Ensure the reaction is performed in a fume hood.

  • Quenching: The quenching step with sodium bicarbonate should be done slowly and carefully, as gas evolution (CO₂) will occur.

Characterization of the Product

The structure and purity of the final product should be confirmed by standard analytical techniques.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum should show the disappearance of one of the aromatic protons and the appearance of the remaining aromatic protons with potentially different chemical shifts and coupling patterns. The chemical shifts of the methyl groups may also be slightly altered.

  • ¹³C NMR: The carbon NMR spectrum will show an additional signal in the aromatic region corresponding to the carbon atom attached to the chlorine. The chemical shifts of the other aromatic carbons will also be affected by the presence of the electron-withdrawing chlorine atom.[20][21]

Mass Spectrometry (MS)
  • Mass spectrometry is a crucial tool for confirming the incorporation of a chlorine atom. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak in the mass spectrum will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of approximately 3:1.[22][23]

Expected Results and Discussion

The chlorination of 4,5-dimethylbenzo[d]thiazol-2-one is expected to yield a monochlorinated product in good yield (typically 70-85% after purification). The primary regioisomer formed will depend on the directing effects of the methyl groups and the steric environment of the aromatic ring. The most likely product is 7-chloro-4,5-dimethylbenzo[d]thiazol-2-one, due to the ortho-para directing nature of the methyl groups and potential steric hindrance at the 6-position. However, the formation of other isomers is possible and should be investigated through careful characterization.

Table of Expected Data:

Compound Molecular Formula Molecular Weight Expected ¹H NMR (Aromatic Region) Expected MS (M⁺, M+2)
4,5-dimethylbenzo[d]thiazol-2-oneC₉H₉NOS179.242H, multiplet179
7-chloro-4,5-dimethylbenzo[d]thiazol-2-one (Proposed)C₉H₈ClNOS213.681H, singlet213, 215 (3:1 ratio)

References

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  • ResearchGate, (PDF) N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide , [Link]

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Method

Applications of 2-Chloro-4,5-dimethylbenzo[d]thiazole in Organic Synthesis: A Guide for Researchers

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block 2-Chloro-4,5-dimethylbenzo[d]thiazole is a key heterocyclic intermediate that serves as a versatile scaffold in the design and synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

2-Chloro-4,5-dimethylbenzo[d]thiazole is a key heterocyclic intermediate that serves as a versatile scaffold in the design and synthesis of a diverse array of biologically active molecules and functional materials. The presence of a reactive chlorine atom at the 2-position, coupled with the fused dimethylbenzene ring, provides a unique combination of electronic and steric properties. This guide offers an in-depth exploration of the synthetic utility of this compound, providing researchers, scientists, and drug development professionals with detailed application notes, field-proven insights, and robust protocols for its effective use in organic synthesis.

The benzothiazole core is a prominent feature in numerous pharmacologically important agents, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the 2-position of the benzothiazole ring system is a common and effective approach to modulate the biological and physical characteristics of the resulting compounds. 2-Chloro-4,5-dimethylbenzo[d]thiazole, as a readily available starting material, offers a direct entry point for such modifications.

This document will delve into the key reaction pathways where this building block has demonstrated significant utility, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Each section will not only present detailed, step-by-step protocols but also elucidate the underlying mechanistic principles, empowering researchers to not only replicate but also adapt and innovate upon these methodologies.

Core Reactivity and Synthetic Applications

The primary mode of reactivity for 2-Chloro-4,5-dimethylbenzo[d]thiazole is centered around the displacement of the chloride at the C2 position. This carbon is rendered electrophilic by the adjacent electron-withdrawing nitrogen atom and the overall electronic nature of the heterocyclic ring. This inherent reactivity allows for the facile introduction of a variety of nucleophiles, making it a valuable precursor for generating libraries of 2-substituted-4,5-dimethylbenzo[d]thiazole derivatives.

The principal applications of this versatile building block can be categorized as follows:

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: Direct displacement of the 2-chloro substituent by a range of nucleophiles, including amines, thiols, and alkoxides.

  • Palladium-Catalyzed Cross-Coupling Reactions: Formation of new carbon-carbon and carbon-nitrogen bonds through reactions such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.

These transformations are instrumental in the synthesis of compounds with potential therapeutic applications, particularly in the development of kinase inhibitors.

Application Note 1: Synthesis of 2-Amino-4,5-dimethylbenzo[d]thiazole Derivatives via Nucleophilic Aromatic Substitution

The introduction of an amino group at the 2-position of the benzothiazole scaffold is a common strategy in the design of bioactive molecules. These 2-aminobenzothiazole derivatives often serve as key pharmacophores that can engage in crucial hydrogen bonding interactions with biological targets.

Causality Behind Experimental Choices:

The reaction between 2-Chloro-4,5-dimethylbenzo[d]thiazole and a primary or secondary amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The choice of solvent, base, and temperature is critical for the success of this reaction. A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically employed to facilitate the dissolution of the reactants and to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. In some cases, particularly with less nucleophilic amines, heating is required to overcome the activation energy barrier.

Experimental Workflow Diagram:

sn_ar_workflow Workflow for Nucleophilic Aromatic Substitution start Start reactants Combine 2-Chloro-4,5-dimethylbenzo[d]thiazole, Amine, Base, and Solvent start->reactants reaction Heat the reaction mixture (e.g., 80-120 °C) reactants->reaction monitoring Monitor reaction progress (TLC or LC-MS) reaction->monitoring workup Aqueous workup and extraction monitoring->workup Upon completion purification Purify by column chromatography workup->purification product Characterize the final product (NMR, MS) purification->product

Caption: A typical workflow for the synthesis of 2-amino-4,5-dimethylbenzo[d]thiazole derivatives.

Detailed Protocol: Synthesis of N-Aryl-4,5-dimethylbenzo[d]thiazol-2-amines

This protocol describes a general procedure for the reaction of 2-Chloro-4,5-dimethylbenzo[d]thiazole with various aniline derivatives.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier
2-Chloro-4,5-dimethylbenzo[d]thiazole1.0≥98%Commercial Source
Substituted Aniline1.2≥98%Commercial Source
Triethylamine (TEA)2.0≥99%Commercial Source
N,N-Dimethylformamide (DMF)-AnhydrousCommercial Source

Procedure:

  • To a stirred solution of 2-Chloro-4,5-dimethylbenzo[d]thiazole (1.0 mmol) in anhydrous DMF (5 mL) in a sealed reaction vessel, add the substituted aniline (1.2 mmol) and triethylamine (2.0 mmol).

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4,5-dimethylbenzo[d]thiazol-2-amine.

Expected Results:

Yields for this reaction are typically in the range of 60-90%, depending on the electronic and steric properties of the aniline nucleophile. Electron-rich anilines tend to react more readily, while sterically hindered anilines may require longer reaction times or higher temperatures.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-4,5-dimethylbenzo[d]thiazoles

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of 2-Chloro-4,5-dimethylbenzo[d]thiazole, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, providing access to a class of compounds with significant potential in materials science and medicinal chemistry.

Causality Behind Experimental Choices:

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. A phosphine ligand, such as tetrakis(triphenylphosphine)palladium(0) or a more sophisticated biarylphosphine ligand, is used to stabilize the palladium catalyst and facilitate the catalytic cycle. A base, typically an aqueous solution of sodium carbonate or potassium carbonate, is required to activate the boronic acid for transmetalation. A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Suzuki-Miyaura Catalytic Cycle Diagram:

suzuki_cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_steps Key Steps pd0 Pd(0)L_n pd_complex R-Pd(II)-Cl(L_n) pd0->pd_complex 2-Chloro-4,5-dimethyl- benzo[d]thiazole (R-Cl) ox_add Oxidative Addition pd_aryl_complex R-Pd(II)-Ar(L_n) pd_complex->pd_aryl_complex [Ar-B(OH)₃]⁻ transmetal Transmetalation boronic_acid Ar-B(OH)₂ + Base boronic_acid->pd_aryl_complex product R-Ar pd_aryl_complex->product C-C Bond Formation red_elim Reductive Elimination product->pd0 Regeneration of Pd(0)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 2-Aryl-4,5-dimethylbenzo[d]thiazoles

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2-Chloro-4,5-dimethylbenzo[d]thiazole with various arylboronic acids.

Materials and Reagents:

ReagentMolar Equiv.PuritySupplier
2-Chloro-4,5-dimethylbenzo[d]thiazole1.0≥98%Commercial Source
Arylboronic Acid1.5≥97%Commercial Source
Tetrakis(triphenylphosphine)palladium(0)0.05≥99%Commercial Source
Sodium Carbonate (2M aqueous solution)3.0-Prepared in-house
Toluene-AnhydrousCommercial Source

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-Chloro-4,5-dimethylbenzo[d]thiazole (1.0 mmol), the arylboronic acid (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add toluene (10 mL) followed by the 2M aqueous sodium carbonate solution (1.5 mL, 3.0 mmol).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the mixture to reflux (approximately 110 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Separate the organic layer, wash with water (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-4,5-dimethylbenzo[d]thiazole.

Expected Results:

This reaction generally provides good to excellent yields (70-95%) for a wide range of arylboronic acids. Boronic acids with both electron-donating and electron-withdrawing groups are usually well-tolerated.

Conclusion and Future Outlook

2-Chloro-4,5-dimethylbenzo[d]thiazole has proven to be a valuable and versatile building block in organic synthesis. The protocols detailed in this guide for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling provide reliable and adaptable methods for the synthesis of a wide array of 2-substituted-4,5-dimethylbenzo[d]thiazole derivatives. These compounds are of significant interest in the fields of medicinal chemistry and materials science. The continued exploration of the reactivity of this intermediate, including its application in other cross-coupling reactions such as Buchwald-Hartwig amination and Sonogashira coupling, will undoubtedly lead to the discovery of novel molecules with unique and valuable properties. As the demand for new therapeutic agents and functional materials grows, the importance of versatile building blocks like 2-Chloro-4,5-dimethylbenzo[d]thiazole will continue to increase.

References

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis: Targets, Strategies, Methods. VCH. (Provides foundational knowledge on synthetic strategies applicable to complex molecules).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link] (A seminal review on the Suzuki-Miyaura coupling reaction).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link] (A comprehensive review on the Buchwald-Hartwig amination).

  • Joucla, L., & Dondoni, A. (2003). Thiazole-based catalysts for asymmetric synthesis. Chemical Society Reviews, 32(6), 369-376. [Link] (Discusses the importance of the thiazole scaffold in catalysis).

  • Bradshaw, B., et al. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 13(10), 2576–2579. [Link] (Provides a detailed protocol for Suzuki-Miyaura coupling of a related heterocyclic halide).

Application

The Versatile Intermediate: Application Notes for 2-Chloro-4,5-dimethylbenzo[d]thiazole in Synthetic Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold The benzothiazole core is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzothiazole core is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1] The strategic functionalization of this scaffold is paramount for the development of novel molecular entities. 2-Chloro-4,5-dimethylbenzo[d]thiazole (C9H8ClNS, M.W. 197.69 g/mol ) emerges as a highly valuable and versatile synthetic intermediate, offering a reactive handle for molecular elaboration at the C2-position.[2] The electron-withdrawing nature of the thiazole ring system, particularly the nitrogen atom, activates the C2-position, rendering the chloro-substituent susceptible to displacement.[3] This, combined with the specific 4,5-dimethyl substitution pattern on the benzene ring, allows for the synthesis of a unique chemical space of derivatives with potential applications in drug discovery and materials science.

This guide provides a comprehensive overview of the synthesis and application of 2-Chloro-4,5-dimethylbenzo[d]thiazole, presenting detailed, field-proven protocols for its preparation and subsequent derivatization through key chemical transformations.

Physicochemical and Safety Data

PropertyValueReference
CAS Number 252681-54-2[4]
Molecular Formula C9H8ClNS[4]
Molecular Weight 197.69 g/mol [4]
Appearance Expected to be a solidN/A
Hazard Profile Irritant.[4] Similar compounds are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[5][6]

Safety Precautions: As with all chloro-substituted heterocyclic compounds, 2-Chloro-4,5-dimethylbenzo[d]thiazole should be handled with care in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves, is mandatory. All reactions involving this intermediate should be conducted by trained personnel. For detailed safety information on reagents used in the following protocols, consult their respective Safety Data Sheets (SDS).[7][8][9]

Synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole

Two primary, reliable synthetic routes can be employed for the preparation of the title compound, starting from either 4,5-dimethyl-2-mercaptobenzothiazole or 4,5-dimethyl-2-aminobenzothiazole. The choice of route may depend on the availability of the starting material and the desired scale of the synthesis.

Method A: Chlorination of 4,5-Dimethyl-2-mercaptobenzothiazole

This method is often high-yielding and involves the direct chlorination of the corresponding 2-mercaptobenzothiazole precursor using a potent chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[10] The addition of a small amount of water has been reported to improve the reproducibility and yield of this reaction for related substrates.[10]

Protocol 1: Synthesis via Chlorination

Materials:

  • 4,5-Dimethyl-2-mercaptobenzothiazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4,5-dimethyl-2-mercaptobenzothiazole (1.0 eq) in anhydrous dichloromethane (approx. 10 mL per gram of starting material). Cool the suspension to 0 °C using an ice bath.

  • Chlorination: Slowly add sulfuryl chloride (2.0-3.0 eq) dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂, SO₂, HCl) will occur. Continue stirring until the gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization (e.g., from ethanol or hexane) or column chromatography on silica gel.

Method B: Sandmeyer-type Reaction of 4,5-Dimethyl-2-aminobenzothiazole

This classical transformation in aromatic chemistry can be adapted for the synthesis of 2-chlorobenzothiazoles from their 2-amino counterparts. The reaction proceeds via the formation of a diazonium salt, which is subsequently displaced by a chloride ion, typically from a copper(I) chloride catalyst.

Protocol 2: Synthesis via Sandmeyer-type Reaction

Materials:

  • 4,5-Dimethyl-2-aminobenzothiazole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Copper(I) chloride (CuCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beakers, magnetic stirrer, ice-salt bath

Procedure:

  • Diazotization: In a beaker, dissolve 4,5-dimethyl-2-aminobenzothiazole (1.0 eq) in concentrated hydrochloric acid (approx. 5 mL per gram of amine) with stirring. Cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise. Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Chloride Displacement: In a separate beaker, dissolve copper(I) chloride (1.2 eq) in concentrated hydrochloric acid and cool to 0 °C. Slowly add the cold diazonium salt solution to the stirred CuCl solution.

  • Reaction Completion: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 1-2 hours, or until nitrogen gas evolution ceases.

  • Work-up: Pour the reaction mixture into ice water. Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts, wash with water and then brine. Dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Pathways cluster_precursors Precursors Precursor_A 4,5-Dimethyl-2-mercaptobenzothiazole Target 2-Chloro-4,5-dimethylbenzo[d]thiazole Precursor_A->Target  Method A:  SO₂Cl₂, DCM, 0°C to rt Precursor_B 4,5-Dimethyl-2-aminobenzothiazole Precursor_B->Target  Method B (Sandmeyer):  1. NaNO₂, HCl, 0-5°C  2. CuCl

Caption: Synthetic routes to 2-Chloro-4,5-dimethylbenzo[d]thiazole.

Applications in Synthetic Transformations

The C2-chloro substituent serves as an excellent leaving group, enabling a variety of synthetic transformations. This section details protocols for key reactions, demonstrating the utility of 2-Chloro-4,5-dimethylbenzo[d]thiazole as a versatile intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The activated C2 position readily undergoes substitution with a range of nucleophiles, including amines, thiols, and alkoxides.[3] This reaction provides a straightforward entry to a diverse library of 2-substituted benzothiazole derivatives.

Protocol 3: SNAr with Piperidine

Materials:

  • 2-Chloro-4,5-dimethylbenzo[d]thiazole

  • Piperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-Chloro-4,5-dimethylbenzo[d]thiazole (1.0 eq), the chosen solvent (DMF or MeCN), and a base such as K₂CO₃ (2.0 eq) or TEA (2.0 eq).

  • Nucleophile Addition: Add piperidine (1.2-1.5 eq) to the stirred mixture.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 2-(piperidin-1-yl)-4,5-dimethylbenzo[d]thiazole.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 2-Chloro-4,5-dimethylbenzo[d]thiazole is a suitable electrophilic partner for several such transformations.

This reaction enables the formation of a C-C bond between the benzothiazole core and various aryl or vinyl groups using a boronic acid or ester.[11]

Protocol 4: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 2-Chloro-4,5-dimethylbenzo[d]thiazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane/Water mixture (e.g., 4:1)

  • Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (optional pre-formation): In a Schlenk flask under an inert atmosphere, Pd(OAc)₂ (2-5 mol%) and PPh₃ (4-10 mol%) can be pre-stirred in the solvent for 15-20 minutes.

  • Reaction Setup: To the flask, add 2-Chloro-4,5-dimethylbenzo[d]thiazole (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add the degassed dioxane/water solvent mixture.

  • Heating: Heat the mixture to 90-110 °C under an inert atmosphere and stir for 6-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄.

  • Purification: After filtration and concentration, purify the product by column chromatography to yield 4,5-dimethyl-2-phenylbenzo[d]thiazole.

The Sonogashira coupling facilitates the synthesis of 2-alkynylbenzothiazoles by reacting the 2-chloro intermediate with a terminal alkyne.[12] This reaction typically requires both palladium and copper co-catalysis.

Protocol 5: Sonogashira Coupling with Phenylacetylene

Materials:

  • 2-Chloro-4,5-dimethylbenzo[d]thiazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF) or DMF, anhydrous

  • Schlenk flask, magnetic stirrer, inert atmosphere

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 2-Chloro-4,5-dimethylbenzo[d]thiazole (1.0 eq), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF or DMF, followed by triethylamine (as both base and solvent). Add phenylacetylene (1.2-1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature or heat gently (e.g., to 50-60 °C) for 4-18 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Extraction and Washing: Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NH₄Cl solution and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain 4,5-dimethyl-2-(phenylethynyl)benzo[d]thiazole.

Applications_Workflow cluster_reactions Synthetic Transformations Start 2-Chloro-4,5-dimethylbenzo[d]thiazole SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  Piperidine,  Base (K₂CO₃) Suzuki Suzuki-Miyaura Coupling Start->Suzuki  Phenylboronic Acid,  Pd Catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira  Phenylacetylene,  Pd/Cu Catalysts, Base Product_SNAr Product_SNAr SNAr->Product_SNAr 2-(Piperidin-1-yl)-4,5-dimethyl- benzo[d]thiazole Product_Suzuki Product_Suzuki Suzuki->Product_Suzuki 4,5-Dimethyl-2-phenyl- benzo[d]thiazole Product_Sonogashira Product_Sonogashira Sonogashira->Product_Sonogashira 4,5-Dimethyl-2-(phenylethynyl)- benzo[d]thiazole

Caption: Key synthetic applications of the title intermediate.

Conclusion and Future Outlook

2-Chloro-4,5-dimethylbenzo[d]thiazole stands out as a pivotal intermediate for accessing a wide range of novel benzothiazole derivatives. The protocols detailed herein provide robust and reproducible methods for its synthesis and subsequent functionalization. The amenability of the C2-chloro group to both nucleophilic substitution and palladium-catalyzed cross-coupling reactions underscores its versatility. This allows researchers in drug discovery and materials science to systematically explore the structure-activity relationships and material properties of the 4,5-dimethylbenzothiazole scaffold, paving the way for the development of next-generation pharmaceuticals and advanced materials.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Hazardous Substance Fact Sheet: Sulfuryl Chloride. (2010). New Jersey Department of Health. Retrieved January 23, 2026, from [Link]

  • Improved method for synthesizing 2-mercaptobenzothiazole derivative. (2011, January 5). Google Patents.
  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023, November 1). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Sonogashira coupling reactions of phenylacetylene and aryl halides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Nucleophilic substitution by piperidine in some 3-halogenocyclohex-2-enones. (1974). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2019, April 25). MDPI. Retrieved January 23, 2026, from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis of new 2-mercaptobenzothiazole derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Contamination profiles and health impact of benzothiazole and its derivatives in PM2.5 in typical Chinese cities. (2020, September 30). ScienceDirect. Retrieved January 23, 2026, from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journals. Retrieved January 23, 2026, from [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2018). Iraqi Academic Scientific Journals. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024, January 2). MDPI. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of 2-mercaptobenzothiazole. (1994, November 22). Google Patents.
  • Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. (2023, June 8). SciSpace. Retrieved January 23, 2026, from [Link]

  • Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [ - Preprints.org. (2023, October 31). Preprints.org. Retrieved January 23, 2026, from [Link]

  • Advances In Benzothiazole Scaffold A Review Of Synthesis And Medicinal Significance. (n.d.). Internet Archive. Retrieved January 23, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014, October 16). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Everything about Sulfuryl Chloride. (2022, September 29). Yufeng. Retrieved January 23, 2026, from [Link]

  • Safety Data Sheet: Benzothiazole. (2025, January 22). A&C Labb. Retrieved January 23, 2026, from [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017, December 19). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Process for the preparation of 4-methyl-2-amino-benzothiazole. (1980, July 2). Google Patents.
  • 2- Mercapto- benzothiazole (MBT). (2001). Danish Environmental Protection Agency. Retrieved January 23, 2026, from [Link]

  • 2-Aminobenzothiazole derivatives. (2013). Université catholique de Louvain. Retrieved January 23, 2026, from [Link]

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  • Copper-Catalyzed Sonogashira-Type Coupling Reaction of Vinylacetylene ortho-Carborane with Boronic Acid in the Synthesis of Luminophores with Phosphorescent Emission. (2024, November 7). MDPI. Retrieved January 23, 2026, from [Link]/4919)

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Method

Application Notes &amp; Protocols: Leveraging 2-Chloro-4,5-dimethylbenzo[d]thiazole for the Synthesis of Novel Anticancer Agents

Foreword: The Benzothiazole Scaffold in Oncology The benzothiazole (BTA) heterocyclic system is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a wide spectrum of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Benzothiazole Scaffold in Oncology

The benzothiazole (BTA) heterocyclic system is a cornerstone in medicinal chemistry, recognized for its privileged structure that imparts a wide spectrum of biological activities, including potent anticancer properties.[1][2] BTA derivatives have been shown to combat cancer through diverse mechanisms, such as inhibiting critical cellular enzymes like tyrosine kinases and carbonic anhydrases, inducing apoptosis, and interfering with DNA replication.[3][4][5] This versatility makes the BTA scaffold a fertile ground for the development of next-generation targeted cancer therapies.

This guide focuses on a specific, highly valuable precursor: 2-Chloro-4,5-dimethylbenzo[d]thiazole . The strategic placement of the chloro group at the 2-position renders it an excellent electrophilic site, susceptible to nucleophilic substitution. This reactivity is the key to unlocking a vast chemical space for derivatization. Furthermore, the methyl groups at the 4 and 5 positions are not mere spectators; they critically influence the molecule's lipophilicity, solubility, and steric profile, which in turn can enhance binding affinity to biological targets and improve pharmacokinetic properties.

Herein, we provide a comprehensive, field-proven guide for researchers and drug development professionals on utilizing 2-Chloro-4,5-dimethylbenzo[d]thiazole to synthesize and evaluate novel anticancer agents. The protocols are designed not just as a series of steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemistry and biology.

Experimental & Application Workflow Overview

The following diagram outlines the comprehensive workflow from initial synthesis to preliminary biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation s1 Precursor: 2-Chloro-4,5-dimethyl- benzo[d]thiazole s2 Step 1: Nucleophilic Substitution to form Hydrazinyl Intermediate s1->s2 s3 Step 2: Condensation Reaction to form Final Hydrazone Compound s2->s3 s4 Purification & Characterization (NMR, LC-MS, HPLC) s3->s4 b1 In Vitro Cytotoxicity Screening (MTT Assay) s4->b1 Lead Compound b2 Determine IC50 Values b1->b2 b3 Mechanism of Action Study: Apoptosis Assay (Flow Cytometry) b2->b3 b4 Mechanism of Action Study: Pathway Analysis (Western Blot) b3->b4 RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes BTA Synthesized Benzothiazole Agent BTA->Akt Inhibits Phosphorylation

Sources

Application

Application Notes &amp; Protocols: Strategic Nucleophilic Substitution on 2-Chlorobenzothiazoles for Advanced Drug Discovery

Preamble: The Strategic Importance of the 2-Substituted Benzothiazole Scaffold The benzothiazole core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of the 2-Substituted Benzothiazole Scaffold

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The C2 position of the benzothiazole ring is particularly amenable to functionalization, making 2-chlorobenzothiazole a critical and versatile starting material for building libraries of novel drug candidates.[3]

This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reaction on 2-chlorobenzothiazoles. We will move beyond simple procedural lists to dissect the causality behind experimental design, offering field-proven protocols for the synthesis of 2-amino, 2-thioether, and 2-alkoxybenzothiazole derivatives.

The Reaction Mechanism: Understanding the SNAr Pathway

Nucleophilic substitution on 2-chlorobenzothiazole proceeds via the SNAr mechanism, a pathway distinct from the more familiar SN1 and SN2 reactions.[4] The reaction is facilitated by the inherent electronic properties of the benzothiazole ring system.

Causality and Rationale: The electron-withdrawing nature of the heterocyclic nitrogen atom, combined with the sulfur atom, renders the C2 carbon electrophilic and thus susceptible to nucleophilic attack.[5] This activation is crucial for the reaction to proceed, as aromatic rings are typically electron-rich and resistant to nucleophiles.[4] The reaction involves a two-step addition-elimination sequence.[6]

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the benzene ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] This step is typically the rate-determining step of the reaction.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final 2-substituted benzothiazole product.

Caption: S(N)Ar Mechanism on 2-Chlorobenzothiazole

General Experimental Workflow

A successful synthesis relies on a systematic and logical workflow. The following diagram outlines the typical sequence of operations for the nucleophilic substitution on 2-chlorobenzothiazole, from initial setup to final product characterization.

Caption: General Experimental Workflow

Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for research and development. Reagent quantities should be scaled as needed, and reaction times may require optimization based on monitoring.

Protocol 1: Synthesis of 2-Aminobenzothiazoles (N-Arylation)

The introduction of an amino group at the C2 position is a cornerstone transformation, leading to compounds with significant biological relevance.[7][8]

  • Core Principle: A primary or secondary amine displaces the chloride. A non-nucleophilic base is required to neutralize the HCl generated in situ, preventing the protonation and deactivation of the amine nucleophile.

  • Materials:

    • 2-Chlorobenzothiazole (1.0 eq)

    • Amine (primary or secondary) (1.1 - 1.5 eq)

    • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

    • Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Ethanol (EtOH)

  • Step-by-Step Methodology:

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chlorobenzothiazole and the chosen solvent (approx. 0.2 M concentration).

    • Add the amine nucleophile, followed by the base (Et₃N or DIPEA).

    • Heat the reaction mixture to 80-100 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water, which will often precipitate the solid product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry.

    • If the product is not a solid, perform an aqueous work-up by extracting with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography.

Protocol 2: Synthesis of 2-(Alkyl/Aryl)thiobenzothiazoles (S-Arylation)

Thioether linkages are common in pharmacologically active molecules. This protocol provides a highly efficient method for their synthesis.[9]

  • Core Principle: A thiol, activated to its more nucleophilic thiolate form by a base, displaces the chloride. Anhydrous polar aprotic solvents are ideal for this transformation.

  • Materials:

    • 2-Chlorobenzothiazole (1.0 eq)

    • Thiol (Aliphatic or Aromatic) (1.1 eq)

    • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

    • Solvent: N,N-Dimethylacetamide (DMAc) or DMF

  • Step-by-Step Methodology:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the thiol, the base (K₂CO₃), and the anhydrous solvent (DMAc).

    • Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the thiolate.

    • Add 2-chlorobenzothiazole to the mixture.

    • Heat the reaction to a temperature between 60 °C and 100 °C. Reactions with aliphatic thiols are often faster than with aromatic thiols.[9]

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-8 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 3: Synthesis of 2-Alkoxybenzothiazoles (O-Arylation)

This protocol allows for the introduction of alkoxy or aryloxy groups, which can significantly modulate a molecule's pharmacokinetic properties.

  • Core Principle: An alcohol is deprotonated by a strong base to form a potent alkoxide nucleophile, which then attacks the 2-chlorobenzothiazole. Anhydrous conditions are critical to prevent quenching the strong base.

  • Materials:

    • 2-Chlorobenzothiazole (1.0 eq)

    • Alcohol (1.5 - 2.0 eq)

    • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq) or Potassium tert-butoxide (KOtBu) (1.5 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane

  • Step-by-Step Methodology:

    • To an oven-dried, three-neck flask under an inert atmosphere, add the alcohol and anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.

    • Re-cool the mixture to 0 °C and add a solution of 2-chlorobenzothiazole in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).

    • Monitor the reaction by TLC. The reaction may take 6-24 hours.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purification is typically achieved via silica gel column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the SNAr reaction on 2-chlorobenzothiazole with various nucleophiles, providing a comparative overview for experimental design.

Nucleophile ClassExample NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Amines AnilineEt₃NDMF100885-95
MorpholineDIPEAMeCN80690-98
BenzylamineK₂CO₃EtOH801080-90
Thiols ThiophenolK₂CO₃DMAc80-100588-96[9]
1-DodecanethiolK₂CO₃DMAc60390-97[9]
4-methoxythiophenolCs₂CO₃DMF100685-95
Alcohols MethanolNaHTHF651270-85
PhenolKOtBuDioxane1001865-80
IsopropanolNaHTHF652460-75

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Deactivated nucleophile (e.g., protonated amine). 3. Poor quality or wet solvent/reagents.1. Increase reaction temperature in 10-20 °C increments. 2. Use a stronger or more soluble base; ensure sufficient equivalents are used. 3. Use freshly distilled or anhydrous solvents and high-purity reagents.
Multiple Products / Side Reactions 1. Reaction temperature is too high. 2. For multifunctional nucleophiles, competing reaction sites. 3. Base-induced decomposition.1. Lower the reaction temperature and increase the reaction time. 2. Use a protecting group strategy for other reactive functional groups. 3. Switch to a milder base (e.g., from NaH to K₂CO₃).
Difficult Purification 1. Product and starting material have similar polarity. 2. Presence of persistent, polar byproducts (e.g., from DMF decomposition).1. Drive the reaction to full conversion. If necessary, use a different chromatography solvent system or consider recrystallization. 2. Ensure the aqueous work-up is thorough to remove water-soluble impurities. Consider using an alternative solvent like DMAc or MeCN.

References

  • BenchChem. (2025). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole". BenchChem.
  • Ivachtchenko, A. V., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

  • El-gemeie, G. H., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]

  • Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent No. 2,469,697.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre. [Link]

  • Kaur, H., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. [Link]

  • Saleh, T., et al. (2011). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules. [Link]

  • Kumar, S., et al. (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Erian, A. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Liu, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Pharmaceuticals. [Link]

  • Ashenhurst, J. (2024). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

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Method

Application Notes &amp; Protocols: A Drug Discovery Workflow for Developing Novel Antimicrobial Agents from 2-Chloro-4,5-dimethylbenzo[d]thiazole

Preamble: The Imperative for Novel Antimicrobial Scaffolds The escalating crisis of antimicrobial resistance (AMR) represents a formidable threat to global health, rendering an increasing number of infections difficult t...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a formidable threat to global health, rendering an increasing number of infections difficult to treat.[1] This challenge necessitates a departure from modifying existing antibiotic classes and a renewed focus on discovering compounds with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzothiazole scaffold has emerged as a "privileged structure" due to its wide spectrum of pharmacological activities, including potent antimicrobial properties.[1][2][3]

This guide provides a comprehensive workflow for researchers, scientists, and drug development professionals, detailing the journey from a starting chemical scaffold—2-Chloro-4,5-dimethylbenzo[d]thiazole—to the identification of promising antimicrobial lead candidates. We will leverage the chemical reactivity of this starting material to generate a diverse library of new chemical entities and subsequently evaluate them through a rigorous screening cascade. The protocols herein are designed not merely as instructions, but as a self-validating framework grounded in established scientific principles, explaining the causality behind each experimental choice.

Section 1: Strategic Framework for Derivative Synthesis

The selection of 2-Chloro-4,5-dimethylbenzo[d]thiazole as the foundational scaffold is a strategic one. The chloro-substituent at the 2-position is an excellent leaving group, rendering the carbon atom susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is the engine of our discovery program, allowing for the systematic and efficient introduction of a wide array of functional groups. By reacting this scaffold with various nucleophiles (e.g., amines, thiols, alcohols), we can generate a chemical library with diverse physicochemical properties, which is essential for exploring the structure-activity relationship (SAR) and identifying potent antimicrobial agents.[2]

The overall strategy follows a logical progression from chemical synthesis to biological evaluation, as depicted in the workflow below.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Advancement A Starting Scaffold (2-Chloro-4,5-dimethylbenzo[d]thiazole) C Nucleophilic Aromatic Substitution (SNAr) A->C B Nucleophile Library (Amines, Thiols, etc.) B->C D Purification & Characterization (Chromatography, NMR, MS) C->D E Primary Antimicrobial Screen (Agar Diffusion Assay) D->E Test Compounds F Potency Determination (MIC Assay) E->F G Cytotoxicity Screen (XTT Assay on Mammalian Cells) F->G H Hit Candidate Selection (High Potency, Low Toxicity) G->H I Mechanism of Action (MoA) Studies H->I Prioritized Hits J In Vivo Efficacy Testing (Murine Infection Model) I->J

Caption: High-level drug discovery workflow.

Section 2: Synthesis and Characterization of Novel Derivatives

Causality of the Synthetic Approach

Our chosen synthetic route involves the reaction of the 2-chloro-benzothiazole core with a library of primary or secondary amines. This reaction is robust, generally high-yielding, and allows for the introduction of diverse functionalities that can modulate the compound's polarity, size, and hydrogen bonding potential—key determinants of antimicrobial activity and pharmacokinetic properties.

Detailed Protocol: Synthesis of a Representative N-substituted-4,5-dimethylbenzo[d]thiazol-2-amine

This protocol describes a general procedure for the synthesis of a single derivative. It must be performed by trained chemists in a controlled laboratory environment with appropriate personal protective equipment (PPE).

Materials:

  • 2-Chloro-4,5-dimethylbenzo[d]thiazole

  • Substituted amine (e.g., 4-methylpiperazine)

  • Potassium carbonate (K₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-Chloro-4,5-dimethylbenzo[d]thiazole (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).[4]

  • Solvent Addition: Add a suitable solvent, such as acetone or DMF, to the flask. The volume should be sufficient to dissolve the reactants and create a stirrable slurry.

  • Reaction Conditions: Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle. Heat the mixture to reflux (for acetone) or ~80 °C (for DMF) and stir vigorously.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:EtOAc mobile phase). The disappearance of the starting material spot indicates reaction completion. This typically takes 4-12 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If the solvent is acetone, remove it under reduced pressure using a rotary evaporator. If DMF was used, dilute the mixture with a large volume of water and extract with EtOAc (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[4] Store the purified compound in a desiccated environment.

Section 3: The In Vitro Antimicrobial Screening Cascade

A tiered approach is essential for efficiently screening a new library of compounds. We begin with a qualitative primary screen to identify any compounds with antimicrobial activity, followed by a quantitative secondary screen to determine their potency.

Primary Screen: Agar Well Diffusion Assay

Rationale: This method is a rapid, cost-effective way to visually identify "hits" from the library that inhibit microbial growth. It provides a qualitative measure of antimicrobial activity based on the size of the zone of inhibition.[5]

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50 °C.[6]

  • Inoculum Preparation: From a fresh culture plate, pick 4-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[7]

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized inoculum across the entire surface of an MHA plate.

  • Well Creation: Aseptically punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Sample Loading: Prepare stock solutions of the synthesized compounds in Dimethyl Sulfoxide (DMSO) (e.g., 10 mg/mL). Add a fixed volume (e.g., 50 µL) of each compound solution into separate wells. Include a positive control (e.g., Ciprofloxacin) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger zone indicates greater inhibitory activity.

Secondary Screen: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Rationale: For all "hits" identified in the primary screen, the MIC must be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8] This is the gold-standard quantitative measure of a compound's potency.

Protocol:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Dilution:

    • Prepare a concentrated stock of the test compound in MHB. Add 200 µL of this stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (MHB only).

  • Inoculum Addition: Prepare a bacterial inoculum in MHB at a concentration that will result in a final concentration of 5 x 10⁵ CFU/mL in each well. Add 100 µL of this inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader.

G A Synthesized Compound Library B Primary Screen (Agar Well Diffusion) A->B C Inactive Compounds (Discard) B->C No Zone D Active 'Hits' (Zone of Inhibition > X mm) B->D Clear Zone E Secondary Screen (Broth Microdilution) D->E F MIC Determination E->F G Potent Compounds (Proceed to Cytotoxicity) F->G

Caption: Antimicrobial screening cascade workflow.

Section 4: Cytotoxicity Assessment and Selectivity Index

Rationale: An effective antimicrobial agent must be selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells. The XTT assay is a reliable colorimetric method to measure cell viability, which relies on the reduction of the XTT tetrazolium salt to a colored formazan product by metabolically active cells.[9] This allows us to determine the 50% cytotoxic concentration (CC₅₀) and calculate the Selectivity Index (SI = CC₅₀ / MIC), a critical parameter for prioritizing compounds. A higher SI value is desirable.

Protocol: XTT Cell Viability Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • XTT Cell Proliferation Assay Kit

  • Test compounds and controls

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 24 or 48 hours) at 37 °C in a 5% CO₂ incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's protocol. Add 50 µL of the mixture to each well.

  • Final Incubation: Incubate the plate for an additional 2-4 hours. During this time, viable cells will convert the yellow XTT to an orange formazan product.[9]

  • Absorbance Reading: Measure the absorbance of the formazan product using a microplate reader at 450 nm (with a reference wavelength of ~660 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the CC₅₀ value using non-linear regression.

Data Presentation

Summarize the biological data in a clear, tabular format to facilitate comparison and hit selection.

Table 1: Antimicrobial Potency (MIC) of Benzothiazole Derivatives

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) P. aeruginosa MIC (µg/mL)
BTZ-001 8 32 >64
BTZ-002 2 16 64
BTZ-003 >64 >64 >64

| Ciprofloxacin| 0.5 | 0.25 | 1 |

Table 2: Cytotoxicity and Selectivity Index (SI) of Lead Compounds

Compound ID CC₅₀ on HEK293 (µg/mL) S. aureus MIC (µg/mL) Selectivity Index (CC₅₀/MIC)
BTZ-001 >100 8 >12.5
BTZ-002 50 2 25

| Doxorubicin | 1.2 | N/A | N/A |

Section 5: Elucidating the Mechanism of Action (MoA)

Rationale: Identifying the molecular target of a novel antimicrobial is critical for optimizing its activity and predicting potential resistance pathways. Benzothiazole derivatives have been reported to inhibit a variety of essential bacterial enzymes, including DNA gyrase and dihydropteroate synthase (DHPS).[10][11] A systematic approach can help narrow down the possibilities.

G A Potent, Selective Hit Compound B Macromolecular Synthesis Assay (Inhibition of DNA, RNA, protein, cell wall synthesis) A->B C DNA Synthesis Inhibited B->C Positive Result D Other Pathway Inhibited B->D Negative Result E Target-Based Enzyme Assay (e.g., DNA Gyrase Supercoiling Assay) C->E F Target Confirmed E->F Inhibition Observed

Caption: Decision tree for MoA investigation.

Protocol Outline: DNA Gyrase Supercoiling Assay

  • Principle: DNA gyrase, an essential bacterial enzyme, introduces negative supercoils into DNA. An inhibitor will prevent this process. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

  • Procedure:

    • Incubate purified DNA gyrase enzyme with relaxed plasmid DNA in the presence of ATP and varying concentrations of the test compound.

    • Include a positive control inhibitor (e.g., ciprofloxacin) and a no-enzyme control.

    • Stop the reaction and run the samples on an agarose gel.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize.

    • Inhibition is observed if the DNA remains in its relaxed form, while the untreated enzyme will convert it to the faster-migrating supercoiled form.

Section 6: In Vivo Efficacy Assessment

Rationale: In vitro potency does not always translate to in vivo efficacy. An animal infection model is essential to evaluate the compound's stability, pharmacokinetics, and therapeutic effect in a complex biological system.[12] The murine thigh infection model is a standard for assessing the efficacy of antibacterial agents.[13]

Protocol Outline: Murine Thigh Infection Model

  • Animal Model: Use immunocompetent or neutropenic mice, depending on the desired model conditions.

  • Infection: Anesthetize the mice and inject a standardized inoculum of the target pathogen (e.g., S. aureus) directly into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound via a clinically relevant route (e.g., intravenous, oral). Administer a vehicle control to another group.

  • Endpoint Measurement: After a set treatment period (e.g., 24 hours), euthanize the animals, aseptically remove the infected thigh muscle, homogenize it, and perform serial dilutions for bacterial enumeration (colony-forming units, CFU).[13][14]

  • Analysis: Efficacy is demonstrated by a statistically significant reduction in the bacterial burden (CFU/gram of tissue) in the treated group compared to the vehicle control group.

Conclusion and Future Perspectives

This guide outlines a systematic and robust pathway for the discovery and early-stage development of novel antimicrobial agents derived from 2-Chloro-4,5-dimethylbenzo[d]thiazole. By following this integrated workflow of synthesis, in vitro screening, cytotoxicity assessment, and in vivo evaluation, researchers can efficiently identify and advance promising candidates. The ultimate goal is to develop compounds with potent activity, particularly against drug-resistant pathogens, and a favorable safety profile, thereby contributing a new class of therapeutics to the global fight against AMR.

References

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]

  • Dhiman, P., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. Available at: [Link]

  • Bentabet, A., et al. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Bentham Science. Available at: [Link]

  • Bunev, A. S., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. Available at: [Link]

  • Hassan, F., et al. (2025). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens. PMC - NIH. Available at: [Link]

  • Goksen, U. S., et al. (2019). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC - PubMed Central. Available at: [Link]

  • Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

  • ResearchGate. (2025). Benzothiazole moieties and their derivatives as antimicrobial and antiviral agents: A mini-review. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. Available at: [Link]

  • Chawla, P., et al. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate. Available at: [Link]

  • Zak, O. (1986). Animal models in the evaluation of antimicrobial agents. ASM Journals. Available at: [Link]

  • Bio-protocol. (n.d.). 2.4. In Vitro Antimicrobial Activity Assay. Bio-protocol. Available at: [Link]

  • Sci-Hub. (2011). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: a comparative study. Sci-Hub. Available at: [Link]

  • Song, D., et al. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers. Available at: [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Available at: [Link]

  • Wang, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. NIH. Available at: [Link]

  • Springer. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Springer. Available at: [Link]

  • Gahlaut, A., & Gothwal, A. (2023). A comprehensive review on in-vitro methods for anti-microbial activity. International Journal of Institutional Pharmacy and Life Sciences. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Google Patents. (n.d.). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole. Google Patents.
  • ResearchGate. (n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate. Available at: [Link]

  • Bălășescu, E. N., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]

  • RSC Publishing. (n.d.). 2H-Thiazolo[4,5-d][2][10][11]triazole: synthesis, functionalization, and application in scaffold-hopping. RSC Publishing. Available at: [Link]

  • bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. Available at: [Link]

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Application

Application Notes and Protocols: The Strategic Use of 2-Chloro-4,5-dimethylbenzo[d]thiazole in the Design of Novel Kinase Inhibitors

Introduction: The Benzothiazole Scaffold as a Privileged Kinase Inhibitor Template Protein kinases, as fundamental regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Kinase Inhibitor Template

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast landscape of kinase inhibitor scaffolds, the benzothiazole moiety has garnered significant attention. Its rigid, bicyclic structure can effectively mimic the adenine region of ATP, enabling competitive binding to the kinase active site.[1] This competitive inhibition effectively blocks the phosphotransferase activity of the kinase, thereby attenuating downstream signaling pathways implicated in cancer progression.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Chloro-4,5-dimethylbenzo[d]thiazole as a versatile starting material for the synthesis of novel kinase inhibitors. The chloro-substituent at the 2-position serves as a reactive handle for the introduction of diverse chemical functionalities via nucleophilic aromatic substitution, allowing for the systematic exploration of the chemical space around the benzothiazole core to optimize potency and selectivity against specific kinase targets. The 4,5-dimethyl substitution pattern provides a unique structural feature that can be exploited to enhance binding affinity and modulate pharmacokinetic properties.

Herein, we present detailed protocols for the synthesis of a focused library of 2-amino-4,5-dimethylbenzo[d]thiazole derivatives and their subsequent evaluation as potential inhibitors of two key oncogenic kinases: Src kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) .

Strategic Rationale for Targeting Src and VEGFR-2

Src Kinase: A non-receptor tyrosine kinase, Src is a critical node in multiple signaling pathways that control cell proliferation, survival, migration, and invasion.[2] Its overexpression and hyperactivity are frequently observed in various solid tumors, correlating with poor prognosis and metastatic disease.[2]

VEGFR-2: As the primary receptor for the pro-angiogenic factor VEGF-A, VEGFR-2 is a key mediator of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[3][4] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy that effectively "starves" the tumor by cutting off its blood supply.

The design of dual Src/VEGFR-2 inhibitors is an attractive therapeutic strategy, as it can simultaneously target both the tumor cells directly (via Src inhibition) and their microenvironment (via VEGFR-2 inhibition), potentially leading to synergistic anti-cancer effects and mitigating the development of resistance.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The core synthetic strategy for derivatizing 2-Chloro-4,5-dimethylbenzo[d]thiazole is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the thiazole ring system activates the 2-position for nucleophilic attack, facilitating the displacement of the chloride leaving group by a variety of nucleophiles, most notably primary and secondary amines.

Caption: General synthetic scheme for the preparation of a 2-amino-4,5-dimethylbenzo[d]thiazole library.

Experimental Protocols: Synthesis and Characterization

Protocol 1: General Procedure for the Synthesis of N-Aryl-4,5-dimethylbenzo[d]thiazol-2-amine Derivatives

This protocol describes a general method for the reaction of 2-Chloro-4,5-dimethylbenzo[d]thiazole with various substituted anilines.

Materials:

  • 2-Chloro-4,5-dimethylbenzo[d]thiazole

  • Substituted aniline (e.g., 4-methoxyaniline, 3-chloroaniline, 4-fluoroaniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of 2-Chloro-4,5-dimethylbenzo[d]thiazole (1.0 eq.) in NMP (0.2 M), add the substituted aniline (1.2 eq.) and DIPEA (2.0 eq.).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of hexanes and ethyl acetate to afford the desired N-aryl-4,5-dimethylbenzo[d]thiazol-2-amine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Purification of N-Aryl-4,5-dimethylbenzo[d]thiazol-2-amines

Purification is critical to remove unreacted starting materials and by-products.

Methodology:

  • Column Chromatography: As described in the synthesis protocol, silica gel chromatography is the primary method for purification. The choice of solvent system will depend on the polarity of the synthesized compound. A typical gradient could be from 100% hexanes to 50% ethyl acetate in hexanes.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method to obtain highly pure material. The crude solid is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization. The crystals are then collected by filtration and washed with a small amount of cold solvent.

Biological Evaluation: In Vitro and Cell-Based Assays

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[5][6][7][8]

Materials:

  • Recombinant human Src kinase or VEGFR-2

  • Appropriate substrate peptide for each kinase

  • ATP

  • Kinase assay buffer

  • Synthesized benzothiazole derivatives (test compounds)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds and staurosporine in DMSO.

  • In a multiwell plate, add the kinase, substrate, and test compound/control in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30 °C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Protocol 4: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

Materials:

  • Human cancer cell line (e.g., HUVEC for VEGFR-2, A549 for Src)

  • Complete cell culture medium

  • Synthesized benzothiazole derivatives

  • Positive control cytotoxic drug (e.g., Doxorubicin)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds, positive control, and vehicle control.

  • Incubate the cells for 48-72 hours at 37 °C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Data Presentation and Interpretation

The results from the in vitro kinase assays and cell viability assays should be tabulated for clear comparison of the synthesized compounds.

Table 1: Hypothetical Biological Activity Data

Compound IDR GroupSrc IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)A549 GI₅₀ (µM)
BNZ-1 4-methoxyphenyl1502505.2
BNZ-2 3-chlorophenyl50801.8
BNZ-3 4-fluorophenyl751202.5
Staurosporine -5100.02
Doxorubicin -N/AN/A0.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Signaling Pathway Visualization

Kinase_Signaling_Pathway cluster_0 VEGFR-2 Pathway cluster_1 Src Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Akt Akt PI3K->Akt activates Angiogenesis Angiogenesis Akt->Angiogenesis promotes Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK binds Src Src RTK->Src activates FAK FAK Src->FAK activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK activates STAT3 STAT3 Src->STAT3 activates Invasion Invasion FAK->Invasion promotes Proliferation Proliferation Ras_MAPK->Proliferation promotes STAT3->Proliferation promotes Inhibitor 2-Amino-4,5-dimethyl- benzothiazole Derivative Inhibitor->VEGFR2 inhibits Inhibitor->Src inhibits

Caption: Simplified signaling pathways of Src and VEGFR-2 and the inhibitory action of the designed compounds.

Conclusion and Future Directions

This application note has outlined a systematic approach for the design, synthesis, and biological evaluation of novel kinase inhibitors derived from 2-Chloro-4,5-dimethylbenzo[d]thiazole. The provided protocols offer a robust framework for researchers to generate and screen compound libraries against key oncogenic kinases such as Src and VEGFR-2. The modularity of the synthetic approach allows for extensive structure-activity relationship (SAR) studies to optimize inhibitor potency and selectivity. Future work should focus on expanding the diversity of the amine nucleophiles, exploring modifications at other positions of the benzothiazole ring, and conducting in-depth mechanistic studies and in vivo efficacy evaluations for the most promising lead compounds.

References

  • Bari, S. B., & Firake, N. V. (2022). Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. Results in Chemistry, 4, 100258.
  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832.
  • El-Adl, K., El-Sattar, N. A., & Al-Salahi, R. (2021). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 15, 1327.
  • El-Sayed, M. A., Abbas, S. E., & El-Kerdawy, A. M. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5678.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific. (n.d.).
  • Al-Romaigh, F. A., & El-Gamal, M. I. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
  • Henley, Z. A., & Frame, M. C. (2021). Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. Cellular Signalling, 84, 110022.
  • Benchchem. (n.d.). Experimental protocol for nucleophilic substitution on "2-Chloro-4-bromobenzothiazole".
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • Dhamak, K. B., Gaware, V. M., & Somwanshi, S. B. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 3(1), 112-124.
  • CLYTE Technologies. (2025).

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Method

Application Notes and Protocols for the Synthesis and Use of Dimethylbenzothiazole-Based Fluorescent Probes

For: Researchers, scientists, and drug development professionals. Introduction: The Versatility of the Benzothiazole Core Fluorescent probes are indispensable tools in modern biological research and drug development, ena...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Benzothiazole Core

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific analytes within complex cellular environments. Among the various fluorophores available, those built upon a benzothiazole scaffold have garnered significant attention. The rigid, planar structure and π-electron conjugated system of the benzothiazole core give rise to derivatives with desirable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability. By strategically modifying this core, particularly with dimethyl substitutions and analyte-responsive moieties, a diverse range of fluorescent probes can be developed for detecting metal ions, anions, reactive oxygen species (ROS), and various biomolecules.[1]

This guide provides a comprehensive overview of the synthesis, characterization, and application of fluorescent probes based on a dimethylbenzothiazole core, with a focus on providing both the theoretical underpinnings and practical, field-proven protocols.

Core Synthesis Strategy: Building the 2-(2'-Hydroxyphenyl)benzothiazole (HBT) Scaffold

A common and efficient route to synthesizing the core of many benzothiazole-based probes is the condensation of a 2-aminothiophenol derivative with a salicylaldehyde derivative. This reaction forms the foundational 2-(2'-hydroxyphenyl)benzothiazole (HBT) structure, which is itself fluorescent and often exhibits Excited-State Intramolecular Proton Transfer (ESIPT), a mechanism that contributes to a large Stokes shift.[2]

Mechanism Insight: The Condensation Reaction

The synthesis of the HBT core proceeds through the reaction of 2-amino-4,5-dimethylthiophenol with a substituted 2-hydroxybenzaldehyde. The reaction is typically carried out in a polar protic solvent like ethanol under reflux conditions. The use of an anhydrous solvent is crucial to prevent side reactions and to favor the condensation reaction by shifting the equilibrium towards the product. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Protocol 1: Synthesis of a Dimethylbenzothiazole Core

This protocol details the synthesis of a dimethyl-substituted 2-(2'-hydroxyphenyl)benzothiazole, a key intermediate for further functionalization.

Materials and Reagents:
  • 2-Amino-4,5-dimethylthiophenol

  • 2-Hydroxy-5-methylbenzaldehyde

  • Anhydrous Ethanol

  • Hydrochloric Acid (catalytic amount)

  • Hydrogen Peroxide (catalytic amount)

  • Diethyl Ether

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-amino-4,5-dimethylthiophenol (1.53 g, 10 mmol) and 2-hydroxy-5-methylbenzaldehyde (1.36 g, 10 mmol).

  • Solvent Addition: Add 40 mL of anhydrous ethanol to the flask and begin stirring the mixture with a magnetic stir bar.

  • Catalyst Addition: While stirring, add a catalytic amount of hydrochloric acid (e.g., 2-3 drops) and hydrogen peroxide (e.g., 2-3 drops).[3]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol). Maintain reflux for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 4:1 v/v). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate should form. Collect the solid product by vacuum filtration and wash it three times with cold diethyl ether to remove any unreacted starting materials.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure dimethyl-substituted HBT core. Dry the purified product under vacuum.

Characterization:

The structure of the synthesized dimethyl-HBT core should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.[4]

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Functionalization Strategies for Probe Development

The synthesized dimethylbenzothiazole core can be further modified to create probes for specific analytes. Two common strategies are Knoevenagel condensation and Suzuki coupling.

Knoevenagel Condensation for Extending Conjugation

The Knoevenagel condensation is a powerful C-C bond-forming reaction that can be used to introduce a vinylidene bridge, extending the π-conjugation of the fluorophore and often shifting its emission to longer wavelengths. This is particularly useful for creating probes where the vinyl group can act as a reactive site for nucleophilic addition by an analyte.[5]

Piperidine is a commonly used basic catalyst for the Knoevenagel condensation. It acts by deprotonating the active methylene compound, forming a nucleophilic enolate that then attacks the aldehyde.[6][7]

Protocol 2: Knoevenagel Condensation for Probe Synthesis

This protocol describes the synthesis of a functionalized probe via Knoevenagel condensation.

  • Synthesized dimethyl-HBT core with an aldehyde functionality

  • Active methylene compound (e.g., malononitrile)

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Reaction Setup: Dissolve the dimethyl-HBT aldehyde (10 mmol) and the active methylene compound (12 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops) to the mixture.[7]

  • Reaction: Stir the reaction mixture at room temperature or gentle reflux for 2-4 hours, monitoring by TLC.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Further purification can be achieved by column chromatography on silica gel.[8]

Suzuki Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[5][9] This is an excellent strategy for attaching analyte-responsive units, such as a boronic ester for H₂O₂ detection, to the benzothiazole core.[10][11]

The Suzuki coupling mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[12]

Protocol 3: Suzuki Coupling for Probe Synthesis

This protocol outlines the synthesis of a probe by coupling a borylated recognition element to a halogenated dimethylbenzothiazole core.

  • Halogenated dimethylbenzothiazole core (e.g., bromo-derivative)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene/ethanol/water mixture)

  • Schlenk flask and inert gas line (e.g., Argon or Nitrogen)

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the halogenated dimethylbenzothiazole (10 mmol), the arylboronic acid (12 mmol), the palladium catalyst (0.1-0.5 mol%), and the base (20 mmol).

  • Solvent Addition: Add the degassed solvent mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate it, and purify the product by column chromatography.

Data Presentation: Photophysical Properties of Dimethylbenzothiazole Probes

The following table summarizes the key photophysical properties of representative dimethylbenzothiazole-based fluorescent probes for different analytes.

Probe Name/TargetExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection LimitReference
BT-BO (H₂O₂)324604-0.93 µM[13]
TZ-BO (H₂O₂)~380~542-1.0 µM[13]
BT (Cu²⁺)320Quenched-0.301 µM[14]
BT (Zn²⁺)320Orange to Green Shift-0.535 µM[14]
BzT-OH (Mitochondria)3904720.50-[15]

Application Protocol: Live Cell Imaging

This protocol provides a general workflow for using a newly synthesized dimethylbenzothiazole-based probe for imaging an analyte in living cells.

Diagram: Live Cell Imaging Workflow

LiveCellImaging cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition CellCulture 1. Cell Culture & Seeding (60-70% Confluency) ProbeLoading 3. Probe Loading (5-10 µM, 30-45 min) CellCulture->ProbeLoading StockSolution 2. Prepare Probe Stock (1-10 mM in DMSO) StockSolution->ProbeLoading Wash 4. Wash Cells (PBS) ProbeLoading->Wash Analyte 5. Analyte Stimulation (Exogenous or Endogenous) Wash->Analyte Imaging 6. Fluorescence Microscopy Analyte->Imaging

Caption: Workflow for live cell imaging using a fluorescent probe.

Step-by-Step Methodology:
  • Preparation of Probe Stock Solution: a. Dissolve the synthesized probe in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a 1-10 mM stock solution. b. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Culture and Seeding: a. Culture the desired cell line in the appropriate medium and conditions (e.g., 37°C, 5% CO₂). b. Seed the cells onto a suitable imaging dish (e.g., glass-bottom confocal dishes) to achieve 60-70% confluency at the time of the experiment. Allow cells to adhere for at least 24 hours.

  • Probe Loading: a. Prepare a working solution of the probe by diluting the DMSO stock into serum-free medium or Phosphate-Buffered Saline (PBS) to a final concentration of 5-10 µM. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C.[13]

  • Analyte Stimulation and Imaging:

    • For Exogenous Analyte Detection: a. After incubation, wash the cells twice with warm PBS to remove excess probe. b. Add fresh medium containing the desired concentration of the analyte (e.g., H₂O₂) and incubate for a specified time (e.g., 30 minutes).[13]

    • For Endogenous Analyte Detection: a. After washing, add fresh medium and any necessary stimulants to induce endogenous production of the analyte. b. For control experiments, cells can be pre-treated with an inhibitor. For example, when detecting thiols, pre-incubating cells with N-ethylmaleimide (NEM), a thiol-reactive compound, can be used to sequester endogenous thiols and validate the probe's specificity.[3][16][17] c. Proceed to image the cells using a fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.

Conclusion and Future Outlook

The dimethylbenzothiazole core represents a robust and versatile platform for the development of novel fluorescent probes. The synthetic routes are generally straightforward, allowing for the creation of a wide array of functionalized probes for various biological targets. As our understanding of the intricate roles of different analytes in cellular processes and disease progression deepens, the demand for highly specific and sensitive probes will continue to grow. Future developments in this area will likely focus on creating probes with near-infrared (NIR) emission for deeper tissue imaging, ratiometric sensing capabilities for more quantitative analysis, and multi-analyte detection for probing complex biological pathways.

References

  • Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Separation, purification and identification of the components of a mixture. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]

  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Methods for the determination and quantification of the reactive thiol proteome. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and Application of Novel Benzothiazole Fluorescent Probes. (n.d.). STEMM Institute Press. Retrieved January 23, 2026, from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. Retrieved January 23, 2026, from [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved January 23, 2026, from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. Retrieved January 23, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 23, 2026, from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology. Retrieved January 23, 2026, from [Link]

  • Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers. Retrieved January 23, 2026, from [Link]

  • Design and synthesis of a novel anthracene-based fluorescent probe through the application of the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Photophysical Properties of the Fluorescence Probes under Different Conditions. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Pro. (2022). Semantic Scholar. Retrieved January 23, 2026, from [Link]

  • Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. (2014). PubMed. Retrieved January 23, 2026, from [Link]

  • Design and synthesis of a fluorescent probe based on naphthalene anhydride and its detection of copper ions. (2017). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Recrystallization and Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 23, 2026, from [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. Retrieved January 23, 2026, from [Link]

  • Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging. (2024). PubMed. Retrieved January 23, 2026, from [Link]

  • Influence of N-ethylmaleimide (NEM) on the cellular uptake of... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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Application

Application Note &amp; Protocol: A High-Throughput Screening Cascade for the Identification of Novel Anticancer Agents from 2-Chloro-4,5-dimethylbenzo[d]thiazole Derivatives

Introduction: The Therapeutic Potential of the Thiazole Scaffold The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] Several FDA-approved drugs, such as the kinase inhibitor Dasatinib, feature a thiazole moiety, underscoring its importance in modern therapeutics. Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, with a significant number acting as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[2][3]

This document outlines a comprehensive, two-stage high-throughput screening (HTS) protocol designed to efficiently identify and characterize novel anticancer agents from a library of 2-Chloro-4,5-dimethylbenzo[d]thiazole derivatives. While the specific biological targets of this particular benzothiazole core are not yet fully elucidated, the extensive research into related thiazole compounds strongly suggests a high probability of activity in the oncology space, particularly as kinase inhibitors or general cytotoxic agents.[4][5][6]

Our proposed screening cascade employs a primary, cell-based assay to broadly identify compounds that impact cancer cell viability, followed by a secondary, biochemical assay to determine if these "hits" function by inhibiting specific protein kinases. This tiered approach maximizes efficiency by first casting a wide net and then focusing resources on the most promising and mechanistically interesting compounds.

Part 1: Primary High-Throughput Cell Viability Screening

The initial step in our screening cascade is to identify compounds that exhibit cytotoxic or cytostatic effects against cancer cells. A cell viability assay is a robust and direct measure of a compound's potential as an anticancer agent.[7] We recommend the use of a luminescence-based ATP quantification assay, such as the Promega CellTiter-Glo® assay, due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which is highly amenable to automated HTS.[4] The principle of this assay is that the amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells.[4]

Experimental Workflow: Primary Cell Viability Screen

G cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis compound_prep Compound Library Preparation (Serial Dilutions in DMSO) dispense_compounds Transfer Compounds & Controls (Positive/Negative) to Plates via Acoustic Dispensing compound_prep->dispense_compounds cell_prep Cancer Cell Culture (e.g., MCF-7, A549, HCT116) dispense_cells Dispense Cells into Assay Plates cell_prep->dispense_cells dispense_cells->dispense_compounds incubation Incubate Plates (48-72 hours) dispense_compounds->incubation add_reagent Add CellTiter-Glo® Reagent incubation->add_reagent lyse_incubate Incubate (10 min) to Lyse Cells & Stabilize Signal add_reagent->lyse_incubate read_plate Read Luminescence lyse_incubate->read_plate qc_check Quality Control (Calculate Z'-factor) read_plate->qc_check normalize Normalize Data (% Viability vs. Controls) qc_check->normalize hit_selection Primary Hit Selection (Activity Threshold, e.g., >50% Inhibition) normalize->hit_selection

Caption: Workflow for the primary cell-based viability screen.

Detailed Protocol: CellTiter-Glo® Viability Assay
  • Cell Line Selection & Culture:

    • Select a panel of cancer cell lines relevant to common cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer).

    • Culture cells in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Harvest cells during the logarithmic growth phase using trypsin and resuspend in fresh media to the desired seeding density.

  • Assay Plate Preparation (384-well format):

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a white, solid-bottom 384-well assay plate. Seeding density should be optimized for each cell line to ensure logarithmic growth throughout the incubation period (typically 1,000-2,500 cells/well).

    • Incubate plates for 18-24 hours to allow cells to attach and resume growth.

  • Compound Addition:

    • Prepare a master plate of the 2-Chloro-4,5-dimethylbenzo[d]thiazole derivative library, typically at a concentration of 10 mM in 100% DMSO.

    • Perform serial dilutions to create a dose-response plate. For a primary screen, a single high concentration (e.g., 10 µM or 20 µM) is often used.

    • Using an acoustic liquid handler (e.g., Echo®), transfer 20-50 nL of compound solution from the source plate to the cell plates. This results in a final DMSO concentration of ≤0.5%, which is generally well-tolerated by most cell lines.

    • Controls: Each plate must include:

      • Negative Control: Wells treated with DMSO only (represents 100% viability).

      • Positive Control: Wells treated with a known potent cytotoxic agent like Staurosporine (represents 0% viability).

  • Incubation and Signal Detection:

    • Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® Reagent to each well.

    • Place plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., BMG PHERAstar or PerkinElmer EnVision).

Data Analysis and Hit Selection
  • Quality Control: The robustness of the assay is determined by calculating the Z'-factor for each plate.[5] The formula is:

    • Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

    • An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS.[8]

  • Data Normalization: The raw luminescence data is converted to percent viability using the plate controls:

    • % Viability = [ (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ] * 100

  • Hit Criteria: A primary "hit" is defined as a compound that reduces cell viability below a predetermined threshold. A common starting point is a threshold of >50% inhibition of cell viability.

Parameter Recommendation
Plate Format384-well, white, solid-bottom
Cell LinesPanel (e.g., MCF-7, A549, HCT116)
Seeding Density1,000 - 2,500 cells/well (optimized)
Compound Concentration10-20 µM (single point)
Incubation Time48-72 hours
Detection ReagentCellTiter-Glo® Luminescent Cell Viability Assay
Quality MetricZ'-factor ≥ 0.5
Hit Threshold>50% Inhibition

Part 2: Secondary High-Throughput Kinase Inhibition Screening

Hits identified in the primary cell viability screen are advanced to a secondary, biochemical assay to investigate a potential mechanism of action. Given that many thiazole derivatives are known kinase inhibitors, a kinase activity assay is a logical and powerful secondary screen.[9][2] The ADP-Glo™ Kinase Assay is a versatile platform that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[6][10] This luminescent assay is highly sensitive, compatible with a wide range of kinases and ATP concentrations, and suitable for HTS.

Generic Kinase Signaling Pathway

G ATP ATP Kinase Protein Kinase ATP->Kinase ADP ADP Substrate Substrate (Protein) Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Signal Transduction Kinase->ADP Kinase->Phospho_Substrate Inhibitor Thiazole Derivative (Inhibitor) Inhibitor->Kinase

Caption: Inhibition of a protein kinase by a thiazole derivative.

Experimental Workflow: Secondary Kinase Inhibition Screen

G cluster_prep Preparation cluster_assay Assay Execution (384-well format) cluster_analysis Data Analysis hit_prep Primary Hit Compounds (Dose-Response Plate) add_kinase_mix Add Kinase + Buffer + Compound to Plate hit_prep->add_kinase_mix reagent_prep Kinase, Substrate, & ATP Preparation reagent_prep->add_kinase_mix start_reaction Add ATP + Substrate Mix to Initiate Reaction reagent_prep->start_reaction add_kinase_mix->start_reaction incubation Incubate at RT (e.g., 60 minutes) start_reaction->incubation add_adpglo_reagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation->add_adpglo_reagent incubate_1 Incubate (40 min) add_adpglo_reagent->incubate_1 add_detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP) incubate_1->add_detection_reagent incubate_2 Incubate (30 min) add_detection_reagent->incubate_2 read_luminescence Read Luminescence incubate_2->read_luminescence normalize_inhibition Calculate % Inhibition read_luminescence->normalize_inhibition dose_response Generate Dose-Response Curves normalize_inhibition->dose_response ic50_calc Calculate IC50 Values dose_response->ic50_calc hit_confirm Confirmed Hit Prioritization ic50_calc->hit_confirm

Caption: Workflow for the secondary biochemical kinase inhibition screen.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Kinase Selection:

    • Select a panel of kinases implicated in the cancer types from the primary screen (e.g., VEGFR-2, EGFR, c-Met, CDK2).[8][10] The choice should be guided by literature precedents for thiazole inhibitors.[2][5]

  • Assay Plate Preparation (384-well, low-volume format):

    • Add 1 µL of test compound (from a 10-point, 3-fold serial dilution) or DMSO control to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the kinase enzyme in reaction buffer.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a solution containing the kinase substrate and ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitivity to competitive inhibitors.[11]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction time should be optimized to remain within the linear range of the assay.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Hit Confirmation
  • Data Normalization: Calculate the percent inhibition for each compound concentration relative to controls:

    • High Activity Control: No inhibitor (DMSO only).

    • Low Activity Control: No kinase or a potent, known inhibitor.

    • % Inhibition = 100 * [ 1 - ( (Signal_compound - Mean_low) / (Mean_high - Mean_low) ) ]

  • Dose-Response and IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

  • Hit Confirmation: Confirmed hits are compounds that exhibit a clear dose-dependent inhibition with a potent IC50 value (e.g., <10 µM). These compounds are prioritized for further studies, including selectivity profiling against a broader panel of kinases and validation in cell-based target engagement assays.

Parameter Recommendation
Plate Format384-well, low-volume, white
Kinase PanelRelevant cancer targets (e.g., VEGFR-2, c-Met)
SubstrateSpecific for each kinase
ATP ConcentrationAt or near Km for each kinase
Compound Concentration10-point dose-response curve
Detection ReagentADP-Glo™ Kinase Assay
AnalysisIC50 determination from dose-response curve
Hit ThresholdIC50 < 10 µM with dose-response behavior

Conclusion

This dual-screening cascade provides a robust and efficient framework for identifying and characterizing novel anticancer agents from libraries of 2-Chloro-4,5-dimethylbenzo[d]thiazole derivatives. By combining a broad cell-based primary screen with a mechanistically focused biochemical secondary screen, this protocol enables researchers to rapidly progress from a large chemical library to a set of confirmed, mechanistically-elucidated hits. This approach is designed for high-throughput automation and incorporates rigorous quality control measures to ensure the generation of reliable and actionable data, paving the way for downstream lead optimization and preclinical development.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Iversen, P. W., Beck, B., Chen, Y. F., Dere, W., Devanarayan, V., Eastwood, B. J., ... & Sittampalam, G. S. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zask, A., Kaplan, J., & Yam, M. (2009). The ADP-Glo™ Kinase Assay. In Kinase Inhibitor Scaffolds. Humana Press.
  • Havryshchuk, L., Horishny, V., Ivasechko, I., Kozak, Y., Melnyk, D., Khylyuk, D., ... & Lesyk, R. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science, 1(53), 71–82. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5645. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the design of anticancer agents. European Journal of Medicinal Chemistry, 97, 671-697.
  • Kumar, V., Kaur, K., & Kumar, S. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Al-Ostath, A., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(49), 35839-35868. [Link]

  • Zhang, L., Wang, Y., Zhang, C., & Zhang, J. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1346-1360. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Assaly, S. A. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]

  • Bondock, S., Fouda, A. M., & Fadda, A. A. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(11), 3364. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Chloro-4,5-dimethylbenzo[d]thiazole

Welcome to the technical support hub for 2-Chloro-4,5-dimethylbenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 2-Chloro-4,5-dimethylbenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate. We move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and optimize your purification processes effectively.

Section 1: Compound Profile and Initial Assessment

2-Chloro-4,5-dimethylbenzo[d]thiazole is a key building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic steps and the integrity of the final product. The purification strategy for this compound is heavily dependent on the nature and quantity of impurities, which are themselves a function of the synthetic route employed.

A common synthetic pathway involves the chlorination of 4,5-dimethyl-2-mercaptobenzothiazole. This knowledge allows us to anticipate potential impurities.

Common Impurities to Expect:

  • Unreacted Starting Material: 4,5-dimethyl-2-mercaptobenzothiazole or 4,5-dimethylbenzo[d]thiazol-2(3H)-one.

  • Disulfide Byproduct: Bis(4,5-dimethylbenzo[d]thiazol-2-yl) disulfide, formed from the oxidation of the 2-mercaptobenzothiazole starting material.

  • Hydrolysis Products: 4,5-dimethylbenzo[d]thiazol-2(3H)-one, if moisture is present during reaction or workup.

  • Reagent Residues: Residual chlorinating agents (e.g., sulfuryl chloride, thionyl chloride) or their byproducts.[1][2]

  • Solvent Adducts: Trapped solvents from the reaction or initial extraction.

Table 1: Physical & Chemical Properties (Estimated) Note: Experimental data for this specific compound is scarce. Properties are estimated based on closely related benzothiazole analogs.

PropertyValueSource/Rationale
Molecular FormulaC₉H₈ClNS-
Molecular Weight197.69 g/mol -
AppearanceOff-white to light yellow solidTypical for chlorinated heterocyclic compounds.[3]
Melting Point85-95 °C (estimated)Based on substituted 2-chlorobenzothiazoles.[2]
Boiling Point>300 °C at 760 mmHg (decomposes)High molecular weight heterocyclic. Vacuum distillation is required.[4]
SolubilitySoluble in Dichloromethane, Chloroform, Ethyl Acetate. Sparingly soluble in Hexane, Methanol.General solubility for moderately polar organic compounds.[5]
Section 2: Troubleshooting and Purification Strategy Selection

Before committing to a purification method, a quick analytical assessment of the crude material is essential. This diagnostic step saves time and resources.

FAQ: How do I choose the right purification method for my crude product?

Answer: The choice of purification method hinges on the physical state of your crude product and the impurity profile as determined by Thin Layer Chromatography (TLC). The following decision tree illustrates a logical workflow for selecting an appropriate strategy.

purification_workflow cluster_results TLC Results & Physical State cluster_methods Recommended Purification Method start Crude 2-Chloro-4,5-dimethyl- benzo[d]thiazole tlc 1. Dissolve small sample in DCM 2. Run TLC (e.g., 20% EtOAc/Hex) 3. Visualize under UV light start->tlc analysis Analyze TLC Plate tlc->analysis one_spot Clean Baseline Separation One Major Spot (Rf ~0.4-0.6) Crude product is a solid analysis->one_spot Good Separation streaking Complex Mixture / Streaking Multiple close-running spots Crude is an oil or amorphous solid analysis->streaking Poor Separation recrystallization Recrystallization one_spot->recrystallization chromatography Column Chromatography streaking->chromatography end Purity Assessment (NMR, MP, HPLC) recrystallization->end Proceed to Protocol 1 chromatography->end Proceed to Protocol 2

Caption: Decision tree for selecting a purification strategy.

Section 3: Key Purification Protocols & Troubleshooting

This section provides detailed, step-by-step protocols for the most common purification techniques, complete with troubleshooting advice based on extensive field experience.

Protocol 1: Recrystallization

When to Use: Recrystallization is the most efficient method when your target compound constitutes the vast majority of the crude solid, and the impurities have different solubility profiles. It is ideal for removing small amounts of baseline impurities and colored byproducts.[6]

Causality: The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain soluble (or insoluble) at all temperatures.[6]

Experimental Protocol: Step-by-Step Recrystallization

  • Solvent Selection:

    • Place ~20-30 mg of crude material in a test tube.

    • Add a potential solvent (see Table 2) dropwise while heating gently (e.g., in a warm water bath).

    • A good solvent will dissolve the compound completely when hot but allow it to precipitate upon cooling to room temperature and then in an ice bath.

    • Common choices for benzothiazoles are ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes.[6]

  • Dissolution:

    • Place the bulk of the crude solid in an Erlenmeyer flask (do not use a beaker to prevent solvent evaporation).

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions, allowing the solution to heat and stir between additions.

  • Hot Filtration (Optional but Recommended):

    • If insoluble impurities are present (like dust or the disulfide byproduct), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[6]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum. The final product should be a crystalline, free-flowing solid.

Table 2: Recrystallization Solvent Selection Guide

SolventPolarityProsCons
IsopropanolPolar ProticGood dissolving power when hot, low solubility when cold for many heterocycles.Can be difficult to remove completely.
EthanolPolar ProticSimilar to isopropanol.May be too good a solvent, leading to lower yields.
Ethyl AcetatePolar AproticExcellent solvent for many organics.May require a co-solvent to induce precipitation.
Hexanes/HeptaneNon-polarGood as an anti-solvent in a mixed system (e.g., EtOAc/Hexanes).Compound is likely poorly soluble even when hot.
TolueneAromaticCan be effective for less polar compounds.High boiling point, harder to remove.

Troubleshooting Recrystallization

ProblemPotential CauseRecommended Solution
Compound "Oils Out" The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Seeding with a pure crystal can help.
No Crystals Form Too much solvent was used, or the solution is cooling too quickly.Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, boil off some solvent to concentrate the solution and cool again. Add a small seed crystal if available.
Poor Recovery/Low Yield Too much solvent was used; the compound has significant solubility even at low temperatures.Concentrate the mother liquor and cool again to recover a second crop of crystals (which may be less pure). Re-evaluate your choice of solvent.
Colored Impurities in Crystals Impurities co-crystallized with the product.The crude material may be too impure for recrystallization alone. Consider a preliminary purification by column chromatography or adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Protocol 2: Flash Column Chromatography

When to Use: This is the workhorse technique for purifying complex mixtures, oils, or solids that fail to recrystallize cleanly. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[5][7]

Causality: The separation occurs because compounds in the mixture travel down the column at different rates. Polar compounds adsorb more strongly to the polar silica gel and elute later, while non-polar compounds have weaker interactions and elute faster.[5]

chromatography_workflow start Develop Solvent System (TLC) pack Pack Column (Slurry Method) start->pack load Load Sample (Dry or Wet Loading) pack->load elute Elute with Solvent Gradient & Collect Fractions load->elute analyze Analyze Fractions by TLC elute->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Isolated Pure Product evaporate->end

Caption: Standard workflow for flash column chromatography.

Experimental Protocol: Step-by-Step Column Chromatography

  • Solvent System Selection (via TLC):

    • This is the most critical step. The goal is to find a solvent system (eluent) where your target compound has an Rf value of approximately 0.3-0.4 and is well-separated from all impurities.

    • A good starting point is a mixture of hexanes and ethyl acetate. For 2-Chloro-4,5-dimethylbenzo[d]thiazole, start with 10% Ethyl Acetate in Hexanes and adjust as needed.[5] The disulfide byproduct will be less polar (higher Rf), while the hydrolyzed starting material will be more polar (lower Rf).

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., pure hexanes).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed evenly, ensuring there are no cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3x the mass of your crude product) and evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent or dichloromethane. Carefully pipette this concentrated solution onto the top of the silica bed.[5]

  • Elution and Fraction Collection:

    • Begin eluting with the non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

    • Collect fractions in test tubes. The volume of each fraction should be roughly one-quarter of the column volume.

  • Analysis and Isolation:

    • Spot every few fractions on a TLC plate to determine which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-4,5-dimethylbenzo[d]thiazole.

Troubleshooting Column Chromatography

ProblemPotential CauseRecommended Solution
Poor Separation Incorrect solvent system; column overloaded.Re-develop the solvent system using TLC to achieve better separation (ΔRf > 0.1). Use less crude material for the amount of silica gel used.
Cracked/Channeled Column The column ran dry, or the packing was uneven.Ensure the silica bed is always covered with solvent. If a crack appears, the separation is compromised, and the column must be repacked.
Band Tailing The compound is too polar for the chosen eluent; sample is acidic/basic.Increase the polarity of the eluent. For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the eluent can help. For basic compounds (like some heterocycles), adding 0.1-1% triethylamine can improve peak shape.
Product Won't Elute The eluent is not polar enough.Drastically increase the polarity of the eluent. A final flush with 10% Methanol in Dichloromethane can elute very polar compounds.
Section 4: Purity Assessment

After purification, you must verify the identity and purity of the isolated compound.

  • ¹H NMR Spectroscopy: This is the most powerful tool for structural confirmation. The spectrum should show clean, sharp peaks corresponding to the aromatic and methyl protons with the correct integrations. Impurities will appear as extra peaks.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • HPLC/GC-MS: For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice, capable of detecting impurities at very low levels.[8][9]

Section 5: Safety and Handling

Answer: 2-Chloro-4,5-dimethylbenzo[d]thiazole and the solvents used in its purification require careful handling in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile is a good general choice).[10]

  • Compound Hazards: Chlorinated heterocyclic compounds should be treated as potentially toxic and irritants to the skin, eyes, and respiratory system. Avoid inhalation of dust or vapors and direct skin contact.[11][12]

  • Solvent Hazards: Organic solvents like dichloromethane, hexanes, and ethyl acetate are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.

References
  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • Preparation method of 2-chloro-5-chloromethyl thiazole.
  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]

  • 2,4-Dimethylthiazole. Organic Syntheses. [Link]

  • PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. European Patent Office (EP 3280710 B1). [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences. [Link]

  • Synthesis of 2‐chloro‐5‐substituted thiadiazole derivatives. ResearchGate. [Link]

  • Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
  • Method for purifying 2-chloro-5-chloromethyl thiazole.
  • Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins - Supporting Information. Royal Society of Chemistry. [Link]

  • How to solve the problem with His-tagged protein purification? ResearchGate. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Identification, separation by spiral high-speed counter-current chromatography, and quantification of 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one... PubMed. [Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Patent 0794180. [Link]

  • 2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

  • Chemical Properties of 4-Chloro-2,4-dimethylhexane (CAS 54059-76-6). Cheméo. [Link]

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. [Link]

  • Preparation of 2-chlorobenzothiazole.
  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes... MDPI. [Link]

  • Understanding the Chemical Properties and Handling of 2-Chloro-5-chloromethylthiazole. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Troubleshooting Guide A. Protein Expression B. Loading/Washing. Takara Bio. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole

Welcome to the technical support center for the synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice in a question-and-answer format, detailed experimental protocols, and mechanistic insights to ensure a successful and reproducible outcome.

I. Synthesis of the Starting Material: 2-Amino-4,5-dimethylbenzo[d]thiazole

The quality of your starting material is paramount for a clean and efficient Sandmeyer reaction. The most common route to 2-Amino-4,5-dimethylbenzo[d]thiazole involves the reaction of 3,4-dimethylaniline with a thiocyanate salt in the presence of an oxidizing agent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of 2-Amino-4,5-dimethylbenzo[d]thiazole resulted in a low yield and a dark, impure product. What are the likely causes?

A1: Low yields and product impurity in this reaction often stem from several factors:

  • Suboptimal Reaction Temperature: The reaction is typically exothermic. Poor temperature control can lead to the formation of polymeric byproducts and tars, resulting in a dark and difficult-to-purify product. It is crucial to maintain the recommended temperature range throughout the addition of reagents.

  • Incorrect Stoichiometry: An excess or deficit of the thiocyanate salt or oxidizing agent can lead to incomplete reaction or the formation of side products. Precise measurement of all reactants is critical.

  • Inefficient Purification: The crude product often contains unreacted starting materials and byproducts. Recrystallization from a suitable solvent system, such as ethanol/water, is usually necessary to obtain a pure product.

Q2: I am observing a significant amount of unreacted 3,4-dimethylaniline in my crude product. How can I improve the conversion?

A2: To drive the reaction to completion, consider the following:

  • Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of all reagents. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.

  • Activation of Thiocyanate: The in-situ formation of thiocyanogen ((SCN)₂) is a key step. Ensure that the conditions are appropriate for its generation. This typically involves the use of a suitable oxidizing agent like bromine or an electrochemical method.

Experimental Protocol: Synthesis of 2-Amino-4,5-dimethylbenzo[d]thiazole

This protocol is a general guideline. Please refer to established literature procedures for specific quantities and safety precautions.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reactant Mixture: Dissolve 3,4-dimethylaniline and sodium thiocyanate in a suitable solvent, such as methanol or acetic acid, in the flask.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath.

  • Addition of Oxidizing Agent: Slowly add a solution of bromine in the same solvent from the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Amino-4,5-dimethylbenzo[d]thiazole.

II. Sandmeyer Reaction: Synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole

The conversion of the amino group to a chloro group is achieved via a Sandmeyer reaction. This involves the diazotization of the 2-amino group followed by a copper(I) chloride-catalyzed displacement of the diazonium group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sandmeyer reaction is producing a significant amount of a colored byproduct. What is it and how can I avoid it?

A1: The colored byproduct is likely an azo dye. This forms when the diazonium salt intermediate couples with an unreacted molecule of the starting material, 2-Amino-4,5-dimethylbenzo[d]thiazole. To minimize azo dye formation:

  • Maintain Low Temperatures: The diazotization step must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine. This prevents a localized excess of nitrous acid, which can lead to side reactions.

  • Ensure Complete Diazotization: Allow sufficient time for the diazotization to go to completion before proceeding with the Sandmeyer reaction.

Q2: My final product contains a significant amount of 2-Hydroxy-4,5-dimethylbenzo[d]thiazole. How can this be prevented?

A2: The formation of the 2-hydroxy byproduct is due to the reaction of the diazonium salt with water. To suppress this side reaction:

  • Anhydrous Conditions: While the reaction is typically run in aqueous acid, minimizing the amount of water where possible can be beneficial.

  • Temperature Control: Higher temperatures during the Sandmeyer reaction can promote the hydrolysis of the diazonium salt. It is a delicate balance, as some heating is often required to drive the displacement reaction to completion.

  • Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the Sandmeyer reaction. Letting it stand, especially at elevated temperatures, will increase the likelihood of hydrolysis.

Q3: The yield of my Sandmeyer reaction is consistently low. What are the key parameters to optimize?

A3: Low yields in the Sandmeyer reaction can be attributed to several factors:

  • Purity of Starting Material: As mentioned, impurities in the 2-Amino-4,5-dimethylbenzo[d]thiazole can interfere with the reaction.

  • Catalyst Activity: Ensure that the copper(I) chloride used is of high quality and has not been oxidized to copper(II).

  • Reaction Conditions: The temperature and reaction time for the displacement step are crucial. The decomposition of the diazonium salt is often the rate-limiting step, and gentle heating may be required. However, excessive heat will favor side reactions. Optimization of the temperature profile is often necessary for a specific substrate.

Experimental Protocol: Sandmeyer Reaction

Caution: Diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and take appropriate safety precautions.

  • Diazotization:

    • In a flask, dissolve 2-Amino-4,5-dimethylbenzo[d]thiazole in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for an additional 15-20 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Cool this solution to 0-5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with water and then with a dilute sodium bicarbonate solution to remove any residual acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization of Reaction Pathways and Troubleshooting

Main Reaction Pathway

Synthesis_Pathway A 3,4-Dimethylaniline B 2-Amino-4,5-dimethylbenzo[d]thiazole A->B NaSCN, Br₂ C Diazonium Salt Intermediate B->C NaNO₂, HCl, 0-5 °C D 2-Chloro-4,5-dimethylbenzo[d]thiazole C->D CuCl, HCl Troubleshooting_Side_Reactions Start Low Yield or Impure Product Impurity1 Impurity1 Start->Impurity1 Impurity2 Impurity 2-Hydroxy Byproduct Solution - Minimize water - Control temperature - Use diazonium salt immediately Start->Impurity2 Impurity3 Impurity Unreacted Starting Amine Solution - Check NaNO₂ stoichiometry - Ensure adequate reaction time for diazotization Start->Impurity3 LowYield Issue General Low Yield Solution - Use pure starting amine - Check CuCl quality - Optimize Sandmeyer reaction temperature Start->LowYield

Caption: Troubleshooting common side reactions.

Summary of Key Parameters and Potential Outcomes

ParameterRecommended ConditionConsequence of DeviationPotential Side Product
Diazotization Temperature 0-5 °CToo high: Decomposition of diazonium salt, increased azo coupling.Azo dyes, 2-Hydroxy derivative
NaNO₂ Addition Rate Slow, dropwiseToo fast: Localized excess of HNO₂, side reactions.Azo dyes
Sandmeyer Reaction Temp. 50-60 °C (substrate dependent)Too low: Incomplete reaction. Too high: Increased byproduct formation.Unreacted starting material, 2-Hydroxy derivative
Purity of Starting Amine HighLow purity: Introduction of impurities that can react or inhibit.Various, difficult to characterize
Quality of CuCl High (unoxidized)Oxidized catalyst (Cu(II)): Reduced catalytic activity.Low yield

References

  • Sandmeyer Reaction Overview: For a comprehensive overview of the Sandmeyer reaction, its mechanism, and scope, please refer to established organic chemistry resources. A good starting point is the Wikipedia entry on the topic.

    • Source: Wikipedia
    • URL: [Link]

  • Diazonium Salt Chemistry: For detailed information on the formation and reactions of diazonium salts, including potential side reactions like azo coupling.

    • Title: Reactions of Diazonium Salts: Sandmeyer and Rel
    • Source: Master Organic Chemistry
    • URL: [Link]

  • Synthesis of 2-Aminobenzothiazoles: For general procedures on the synthesis of the starting material.
  • Modern Applications of the Sandmeyer Reaction: For recent developments and applications of the Sandmeyer reaction in the synthesis of complex molecules.

    • Title: Recent trends in the chemistry of Sandmeyer reaction: a review
    • Source: Journal of the Iranian Chemical Society
    • URL: [Link]

Troubleshooting

Stability and storage conditions for 2-Chloro-4,5-dimethylbenzo[d]thiazole

Technical Support Center: 2-Chloro-4,5-dimethylbenzo[d]thiazole A Guide to Ensuring Stability, Proper Storage, and Experimental Success Core Storage and Handling Protocols Proper storage is the first line of defense agai...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-4,5-dimethylbenzo[d]thiazole

A Guide to Ensuring Stability, Proper Storage, and Experimental Success

Core Storage and Handling Protocols

Proper storage is the first line of defense against degradation. The following conditions are recommended based on the chemical properties of chlorinated benzothiazoles.

Table 1: Recommended Storage Conditions
ParameterRecommended ConditionRationale & Scientific Basis
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions, such as hydrolysis and oxidation. Storing at this temperature is a standard practice for many chlorinated heterocyclic compounds to ensure long-term stability[1][2][3].
Atmosphere Inert Gas (Argon or Nitrogen) The thiazole ring's sulfur atom can be susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen and moisture, preventing the formation of sulfoxides or sulfones[4].
Container Tightly Sealed, Original Amber Vial The compound must be protected from moisture, which can cause hydrolysis of the reactive 2-chloro group.[1][5] An amber or opaque vial is crucial to prevent photodegradation, a known issue for thiazole derivatives exposed to light[6][7].
Location Cool, Dry, Well-Ventilated Area Store away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents and strong bases[1][7][8]. A well-ventilated space is a general safety requirement for handling chemical reagents[9].

Frequently Asked Questions (FAQs)

This section addresses common user queries and provides scientifically grounded answers.

Q1: What is the proper procedure for weighing and aliquoting the compound to maintain its integrity?

A1: To prevent contamination and degradation of the main stock, never return unused material to the original container. Follow this validated protocol for handling and aliquoting.

Protocol: Safe Handling and Aliquoting
  • Preparation: Allow the container of 2-Chloro-4,5-dimethylbenzo[d]thiazole to warm to room temperature in a desiccator before opening. This critical step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Environment: Perform all manipulations in a fume hood. For maximum protection, use a glove box or an inert gas-flushed environment (e.g., a glove bag) to minimize exposure to air and moisture.

  • Dispensing: Quickly weigh the desired amount of the compound into a clean, dry secondary container.

  • Resealing: Tightly reseal the primary container immediately after dispensing. If the container has a septum, consider flushing the headspace with argon or nitrogen before storage.

  • Storage: Promptly return the main stock container to the recommended 2-8 °C storage conditions[1][3].

Q2: My compound appears slightly discolored. What could be the cause and is it still usable?

A2: Discoloration, such as yellowing, is often a visual indicator of degradation. The two most likely causes are:

  • Photodegradation: Thiazole-containing compounds with aryl rings can be sensitive to visible light, leading to the formation of colored impurities[6]. This underscores the importance of storage in an amber vial.

  • Oxidation: Slow oxidation at the sulfur atom of the thiazole ring can occur over time with repeated exposure to air, forming sulfoxide derivatives[4].

Before using a discolored reagent, its purity should be verified. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) or a proton NMR spectrum can quickly reveal the presence of significant impurities. If new spots appear on TLC or unexpected peaks are present in the NMR, the reagent's quality is compromised.

Q3: I am experiencing low yields in a nucleophilic substitution reaction. Could the starting material have degraded?

A3: Yes, this is a classic symptom of starting material degradation. The C-Cl bond at the 2-position of the benzothiazole ring is the reactive site for nucleophilic substitution. If this bond has already reacted with ambient moisture (hydrolysis), the starting material is no longer the active chloro-derivative but has converted to the less reactive 2-hydroxy-4,5-dimethylbenzo[d]thiazole. This inactive byproduct will not participate in your intended reaction, leading to lower yields.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing issues related to reagent stability.

Problem: Suspected Reagent Degradation

You are observing inconsistent reaction outcomes, low yields, or unexpected byproducts.

Workflow: Assessing Reagent Purity Before Use

This workflow helps validate the integrity of your 2-Chloro-4,5-dimethylbenzo[d]thiazole before committing it to a large-scale reaction.

G cluster_0 Purity Assessment Workflow start Start: Suspect Reagent Quality visual_inspection Visually Inspect Compound (Color, Consistency) start->visual_inspection tlc Run Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc) visual_inspection->tlc decision_tlc Single Spot Observed? tlc->decision_tlc nmr Acquire ¹H NMR Spectrum in CDCl₃ decision_tlc->nmr Yes purify Consider Purification (e.g., Recrystallization) or Procure New Stock decision_tlc->purify No (Multiple Spots) decision_nmr Spectrum Matches Reference? nmr->decision_nmr proceed Proceed with Experiment decision_nmr->proceed Yes decision_nmr->purify No (Impurity Peaks)

Caption: Workflow for validating reagent purity.

Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them. The primary vulnerabilities of 2-Chloro-4,5-dimethylbenzo[d]thiazole are hydrolysis and oxidation.

Hydrolytic Degradation

Exposure to moisture can lead to the nucleophilic substitution of the chloride atom by a hydroxyl group, yielding the corresponding 2-hydroxybenzothiazole, which exists in equilibrium with its 2-benzothiazolinone tautomer.

Hydrolysis reactant 2-Chloro-4,5-dimethyl- benzo[d]thiazole Reactive product 2-Hydroxy-4,5-dimethyl- benzo[d]thiazole Inactive for Substitution reactant->product + H₂O (Moisture) - HCl

Caption: Hydrolysis of 2-Chloro-4,5-dimethylbenzo[d]thiazole.

Oxidative Degradation

The electron-rich sulfur atom in the thiazole ring can be oxidized by atmospheric oxygen, a reaction often accelerated by light or trace metal impurities. This forms a benzothiazole S-oxide.

Oxidation reactant 2-Chloro-4,5-dimethyl- benzo[d]thiazole Sulfur (S) product 2-Chloro-4,5-dimethyl- benzo[d]thiazole-S-oxide Sulfoxide (S=O) reactant->product + [O] (Air/O₂) (Slow)

Caption: Oxidation of 2-Chloro-4,5-dimethylbenzo[d]thiazole.

References

  • Ma, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of the American Society for Mass Spectrometry, 18(10), 1843–1853. [Link]

  • Rauf, A., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4619. [Link]

  • Caup, A., et al. (2023). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 28(11), 4381. [Link]

  • Przybyłek, M., et al. (2016). Formation of Chlorinated Breakdown Products During Degradation of Sunscreen Agent, 2-ethylhexyl-4-methoxycinnamate in the Presence of Sodium Hypochlorite. Environmental Science and Pollution Research, 23(2), 1163–1173. [Link]

  • Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. [Link]

  • FooDB. (2019). Showing Compound 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole (FDB016154). [Link]

  • European Chlorinated Solvent Association (ECSA). (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Labkem. (n.d.). Safety Data Sheet: Benzothiazole. [Link]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions with 2-Chloro-4,5-dimethylbenzo[d]thiazole

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Chloro-4,5-dimethylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Chloro-4,5-dimethylbenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your experiments. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 2-Chloro-4,5-dimethylbenzo[d]thiazole is showing low to no yield. What are the primary factors to investigate?

A1: Low yields in Suzuki-Miyaura couplings with 2-chloro-heteroarenes like yours are often attributed to the challenging oxidative addition step. The electron-withdrawing nature of the benzothiazole ring system can deactivate the C-Cl bond. Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may not be effective. More electron-rich and bulky phosphine ligands are typically required to facilitate the oxidative addition of aryl chlorides. Consider ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases are often necessary. Potassium phosphate (K₃PO₄) is a common and effective choice. Other options include cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK), though the latter can promote side reactions.

  • Solvent and Temperature: Ensure your solvent is rigorously degassed to prevent catalyst deactivation. Common solvents include toluene, dioxane, or DMF. The reaction may require elevated temperatures (80-120 °C) to proceed efficiently.

  • Boronic Acid Quality: Ensure your boronic acid is pure and not degraded. Protodeboronation is a common side reaction, especially at higher temperatures and with certain bases.

Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. How can I drive the reaction to completion?

A2: Similar to Suzuki couplings, the inertness of the C-Cl bond is a major hurdle. For Buchwald-Hartwig aminations, consider the following optimizations:

  • Ligand System: This reaction is highly dependent on the ligand. For challenging aryl chlorides, specialized bulky, electron-rich phosphine ligands are essential. Generations of Buchwald ligands (e.g., XPhos, SPhos, BrettPhos) have been developed specifically for this purpose.

  • Base: A strong, non-coordinating base is crucial. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1]

  • Catalyst Pre-activation: Using a pre-formed palladium-ligand complex (precatalyst) can often give more reproducible results than generating the active catalyst in situ.

  • Inert Atmosphere: The catalytic cycle involves sensitive Pd(0) species that are readily oxidized. Maintaining a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction is critical.

Q3: Are there any common side reactions to be aware of when working with 2-Chloro-4,5-dimethylbenzo[d]thiazole?

A3: Yes, several side reactions can occur:

  • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) can be a significant byproduct, often exacerbated by the presence of oxygen.

  • Hydrodehalogenation: Reduction of the C-Cl bond to a C-H bond can occur, particularly if the reaction conditions are too harsh or if there are sources of hydride in the reaction mixture.

  • Protodeboronation: In Suzuki couplings, the boronic acid can be converted to the corresponding arene before it has a chance to transmetalate to the palladium center. This is often promoted by water and strong bases.

Troubleshooting Guides for Specific Coupling Reactions

Guide 1: Suzuki-Miyaura Coupling

Problem: Low conversion of 2-Chloro-4,5-dimethylbenzo[d]thiazole in a Suzuki-Miyaura reaction with an arylboronic acid.

Potential Root Causes & Step-by-Step Solutions:

  • Inefficient Oxidative Addition:

    • Explanation: The C-Cl bond of your substrate is relatively strong and electron-deficient, making the initial oxidative addition of the Pd(0) catalyst challenging.

    • Solution:

      • Switch to a More Active Catalyst System: If using a simple catalyst like Pd(PPh₃)₄, switch to a more robust system. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand such as XPhos or SPhos is recommended.

      • Increase Temperature: Gradually increase the reaction temperature in 10 °C increments, up to 120 °C. Monitor for decomposition of starting materials or products.

  • Inappropriate Base:

    • Explanation: The base plays a crucial role in the transmetalation step. An unsuitable base can lead to poor reaction rates or decomposition.

    • Solution:

      • Screen Different Bases: If using a weaker base like Na₂CO₃, switch to a stronger, non-nucleophilic base. K₃PO₄ is an excellent first choice. Cs₂CO₃ can also be effective but is more expensive.

      • Ensure Anhydrous Conditions (if required): While some Suzuki reactions tolerate water, for challenging substrates, ensuring anhydrous conditions can sometimes be beneficial, especially when using bases like t-BuOK.

  • Catalyst Deactivation:

    • Explanation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.

    • Solution:

      • Thoroughly Degas Solvents: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

      • Maintain Inert Atmosphere: Assemble your reaction under an inert atmosphere using a glovebox or Schlenk line techniques.

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol

This protocol provides a robust starting point for the coupling of 2-Chloro-4,5-dimethylbenzo[d]thiazole with various arylboronic acids.

Materials:

  • 2-Chloro-4,5-dimethylbenzo[d]thiazole

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 2-Chloro-4,5-dimethylbenzo[d]thiazole, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh out Pd₂(dba)₃ and SPhos and add them to the Schlenk flask.

  • Evacuate and backfill the flask with Argon or Nitrogen (repeat this cycle three times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionAlternative ConditionsRationale
Palladium Source Pd₂(dba)₃Pd(OAc)₂Precursors that readily form the active Pd(0) species.
Ligand SPhosXPhos, RuPhosBulky, electron-rich ligands facilitate oxidative addition.
Base K₃PO₄Cs₂CO₃Strong, non-nucleophilic base promotes transmetalation.
Solvent Toluene or DioxaneDMF, THF/H₂OAnhydrous, degassed aprotic solvents are generally preferred.
Temperature 100-110 °C80-120 °CHigher temperatures are often required for aryl chlorides.

Visualizations

Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)(L2)-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)(L2)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)(L2)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Suzuki start Low Yield in Coupling Reaction check_catalyst Is the catalyst system appropriate for an aryl chloride? start->check_catalyst change_catalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃ or Pd(OAc)₂. check_catalyst->change_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes change_catalyst->check_base change_base Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. check_base->change_base No check_conditions Are the reaction conditions optimal? check_base->check_conditions Yes change_base->check_conditions optimize_conditions Increase temperature (80-120 °C) and ensure rigorous degassing of solvents. check_conditions->optimize_conditions No check_reagents Are the reagents (e.g., boronic acid) pure? check_conditions->check_reagents Yes optimize_conditions->check_reagents purify_reagents Purify or use fresh reagents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Reaction. Organic Chemistry Portal. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]

  • Cu(ii)-catalyzed C–N coupling of 2-aminobenzothiazoles with boronic acids at room temperature. RSC Advances. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole

Introduction Welcome to the technical support center for the synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals who are transitioning...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole. This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing multi-gram or kilogram quantities required for preclinical studies. Scaling up presents unique challenges, including reaction kinetics, heat management, purification, and safety. This document provides a robust, field-tested synthetic route, detailed troubleshooting guides, and answers to frequently asked questions to ensure a successful and efficient scale-up campaign.

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Consequently, reliable access to key intermediates like 2-Chloro-4,5-dimethylbenzo[d]thiazole is critical for advancing drug discovery programs.[2]

Recommended Synthetic Pathway: A Two-Step Approach

For a reliable and scalable synthesis, we recommend a two-step pathway starting from the commercially available 3,4-dimethylaniline. This route involves the formation of the 2-aminobenzothiazole intermediate, followed by a Sandmeyer reaction to install the chloro group. This approach avoids the direct use of highly toxic and difficult-to-handle reagents like carbon disulfide, which is often used for producing mercapto-intermediates.

Overall Synthetic Workflow

G A 3,4-Dimethylaniline (Starting Material) B Step 1: Oxidative Cyclization (Thiocyanation) A->B KSCN, Br2 AcOH C 2-Amino-4,5-dimethyl- benzo[d]thiazole (Intermediate) B->C D Step 2: Sandmeyer Reaction (Diazotization & Chlorination) C->D 1. NaNO2, HCl 2. CuCl, HCl E 2-Chloro-4,5-dimethyl- benzo[d]thiazole (Final Product) D->E

Caption: Recommended two-step synthesis pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dimethylbenzo[d]thiazole

This procedure is adapted from the classical Hugershoff synthesis of 2-aminobenzothiazoles, which involves the reaction of an aniline with thiocyanate in the presence of bromine.[1][2]

Protocol:

  • Reaction Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet. The outlet should be connected to a scrubber containing a sodium thiosulfate solution to neutralize any bromine vapors.

  • Reagent Charging: To the reactor, add glacial acetic acid (AcOH). Cool the solvent to 0-5 °C using a circulating chiller.

  • Thiocyanate Addition: Add potassium thiocyanate (KSCN) to the cold acetic acid and stir to form a slurry.

  • Aniline Addition: Add 3,4-dimethylaniline to the slurry. Maintain the temperature at 0-5 °C.

  • Bromine Addition (Critical Step): Prepare a solution of bromine (Br₂) in glacial acetic acid in the dropping funnel. Add this solution dropwise to the reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 5 °C. A significant exotherm will occur, requiring efficient cooling. The reaction mixture will turn from a slurry to a thick, stirrable paste and then back to a more mobile slurry.

  • Reaction Monitoring: After the bromine addition is complete, allow the mixture to stir at 5 °C for an additional hour. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Work-up and Isolation:

    • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture by the slow addition of concentrated ammonium hydroxide (NH₄OH) until the pH reaches 8-9. This must be done in a well-ventilated fume hood as the neutralization is highly exothermic.

    • The product will precipitate as a solid. Stir the slurry for 1 hour in the cold.

    • Isolate the solid product by filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the product under vacuum at 50-60 °C to a constant weight. The product can be recrystallized from ethanol if higher purity is needed.

Step 2: Synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole (Sandmeyer Reaction)

The Sandmeyer reaction is a robust method for converting an aromatic amine to a halide via a diazonium salt intermediate.[3] Careful temperature control is paramount for success.

Protocol:

  • Diazotization (Formation of Diazonium Salt):

    • In a jacketed reactor, suspend the 2-Amino-4,5-dimethylbenzo[d]thiazole from Step 1 in a mixture of concentrated hydrochloric acid (HCl) and water.

    • Cool the suspension to -5 to 0 °C.

    • Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the suspension while maintaining the temperature strictly between -5 and 0 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Chlorination (Sandmeyer Reaction):

    • In a separate reactor, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl. Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from the first reactor to the CuCl solution. This addition should be done subsurface if possible to minimize splashing and improve mixing.

    • Control the rate of addition to maintain the temperature below 10 °C. Vigorous nitrogen evolution will be observed.

  • Reaction Completion and Work-up:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

    • Extract the product into an organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel. For preclinical batches, crystallization is often a more scalable purification method.

Scale-Up Data and Considerations

ParameterLab Scale (10 g)Pilot Scale (500 g)Rationale & Key Considerations
Step 1: Reactor Volume 500 mL Flask20 L Jacketed ReactorEnsure adequate headspace (~30%) for stirring and potential foaming. Jacketed reactor is essential for temperature control.
Step 1: Bromine Addition Time 30-45 min2-3 hoursSlower addition rate is critical to manage the exotherm. The surface area-to-volume ratio decreases on scale-up, making heat removal less efficient.
Step 2: Diazotization Temp. -5 to 0 °C-5 to 0 °CNon-negotiable. Diazonium salts are unstable and can decompose violently at higher temperatures. Use a reliable chiller and monitoring system.
Step 2: Quenching/Neutralization Pouring onto iceReverse addition (add base to mixture)On a large scale, adding the acidic reaction mixture to a large volume of base is safer and easier to control than the reverse.
Product Isolation Filtration (Büchner)Centrifuge or Nutsche FilterLarge-scale solid handling requires more robust equipment for efficient isolation and washing.
Purification Method Column ChromatographyCrystallization / DistillationChromatography is not ideal for large quantities. Developing a robust crystallization procedure is key for achieving high purity on a large scale.

Troubleshooting Guide (Q&A)

Q1: My Step 1 reaction (thiocyanation) has stalled and TLC/HPLC shows unreacted 3,4-dimethylaniline. What should I do?

A1: This is a common issue.

  • Cause 1: Insufficient Bromine. The stoichiometry is critical. Ensure you have added the correct molar equivalent of bromine. Small losses during transfer can be significant.

  • Cause 2: Poor Temperature Control. If the temperature rises too high during bromine addition, side reactions can occur, consuming the reagents.

  • Solution: First, re-verify your calculations. If they are correct, you can try adding a small additional charge of the bromine solution (e.g., 0.05 equivalents) while carefully monitoring the reaction progress and temperature. Do not add a large excess, as this can lead to over-bromination of the aromatic ring.

Q2: The yield of my Sandmeyer reaction (Step 2) is very low. What went wrong?

A2: The Sandmeyer reaction is sensitive to several factors.

  • Cause 1: Diazonium Salt Decomposition. This is the most likely culprit. If the temperature during diazotization or the addition to the copper solution rose above the recommended range (ideally < 0 °C for diazotization, < 10 °C for addition), the diazonium salt will decompose back to the amine or form phenol byproducts.

  • Cause 2: Impure Starting Amine. Any impurities in the 2-amino intermediate from Step 1 can interfere with the reaction. Ensure it is of high purity before starting.

  • Cause 3: Inactive Copper Catalyst. Copper(I) chloride can oxidize to the inactive copper(II) form if old or improperly stored. Use fresh, high-quality CuCl.

  • Troubleshooting Workflow:

G Start Low Yield in Step 2 Q1 Was Diazotization Temp < 0°C? Start->Q1 A1_No Decomposition Occurred. Maintain strict T < 0°C. Calibrate probes. Q1->A1_No No Q2 Was Sandmeyer Addition Temp < 10°C? Q1->Q2 Yes A2_No Decomposition Occurred. Slow down addition rate. Improve cooling. Q2->A2_No No Q3 Was CuCl fresh and light-colored? Q2->Q3 Yes A3_No Catalyst likely inactive. Use fresh CuCl. Q3->A3_No No Success Review amine purity and stoichiometry. Q3->Success Yes

Caption: Troubleshooting low yield in the Sandmeyer reaction.

Q3: My final product is a dark oil and difficult to purify. What are the likely impurities?

A3:

  • Phenolic Impurities: If the diazonium salt decomposition occurred, you might have 2-hydroxy-4,5-dimethylbenzo[d]thiazole. This can be removed by washing the organic extract with a mild base like 1M NaOH.

  • Azo Compounds: Side reactions can lead to the formation of colored azo-coupled dimers. These are often non-polar and can be difficult to separate. Careful control of the diazotization and addition steps minimizes their formation. Recrystallization is often effective at removing them.

  • Residual Solvents/Reagents: Ensure your work-up is thorough. Vacuum distillation is very effective at removing non-volatile impurities if your product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: Safety is paramount.

  • Bromine (Step 1): Highly corrosive, toxic, and volatile. Always handle in a well-ventilated fume hood with appropriate PPE (face shield, acid-resistant gloves, apron). Ensure a bromine spill kit is available.

  • Diazonium Salts (Step 2): Potentially explosive, especially if isolated or allowed to dry. NEVER isolate the diazonium salt intermediate. Keep it as a cold aqueous solution at all times.

  • Exothermic Reactions: Both the bromination and the neutralization steps are highly exothermic. Use a jacketed reactor with a powerful cooling system and monitor the internal temperature continuously. Plan for emergency cooling.

  • Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. Ensure the reactor is properly vented to avoid pressure buildup.

Q2: How can I best monitor the reaction progress on a large scale?

A2: Taking samples directly from a large, sealed reactor can be hazardous. If possible, use a reactor with a sample valve. For reaction monitoring:

  • HPLC: This is the preferred method for quantitative analysis. It can accurately determine the consumption of starting material and the formation of product. Develop a stable method during lab-scale experiments.

  • TLC: A quick and easy qualitative check, but less reliable for determining reaction completion on a large scale where mixing may not be perfectly homogeneous.

Q3: What analytical techniques are required to release a batch for preclinical studies?

A3: A comprehensive analysis is required to confirm structure and purity.

  • Identity: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure. Mass Spectrometry (MS) to confirm the molecular weight.

  • Purity: HPLC with a UV detector is the standard for determining purity (typically >98% or >99% is required). It can also quantify any impurities.

  • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler to ensure residual solvent levels are below ICH (International Council for Harmonisation) limits.

  • Appearance and Physical Properties: Record the color, physical form (solid/oil), and melting point (if solid).

Q4: Can I use sulfuryl chloride or thionyl chloride instead of the Sandmeyer reaction?

A4: Yes, this is a viable alternative route. It would involve synthesizing 2-mercapto-4,5-dimethylbenzothiazole and then chlorinating it. A known method involves reacting a 2-mercaptobenzothiazole with sulfuryl chloride (SO₂Cl₂) to produce the 2-chloro derivative in high yield.[4][5][6] This avoids the unstable diazonium intermediate but requires handling sulfuryl chloride, which is also a highly corrosive and reactive reagent. The choice between the two routes often depends on the available equipment, safety protocols, and experience of the chemistry team.

References

  • Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent No. 2,469,697. Washington, DC: U.S.
  • Camarero, N., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 15(7), 4957-4971. [Link]

  • Bayer AG. (1998). Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole.
  • Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]

  • Mamedova, G. F., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4729. [Link]

  • Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42(2), 743-762. [Link]

  • Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5), 105-117. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorobenzothiazole. PubChem Compound Database. [Link]

  • Wang, L., et al. (2013). Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry, 15(3), 673-677. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity of 2-Chloro-4,5-dimethylbenzo[d]thiazole and Other Benzothiazole Derivatives: A Guide for Researchers

A Senior Application Scientist's In-Depth Analysis of In Vitro Anticancer Potential This guide provides a comprehensive comparison of the cytotoxic properties of 2-Chloro-4,5-dimethylbenzo[d]thiazole with other notable b...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of In Vitro Anticancer Potential

This guide provides a comprehensive comparison of the cytotoxic properties of 2-Chloro-4,5-dimethylbenzo[d]thiazole with other notable benzothiazole derivatives. Drawing upon a wide array of experimental data, this document is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the structure-activity relationships that govern the anticancer potential of this important class of heterocyclic compounds.

Introduction: The Enduring Promise of the Benzothiazole Scaffold

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a broad spectrum of biological activities, including potent anticancer properties.[1][2] The planar nature of the benzothiazole ring system facilitates intercalation with DNA and interactions with various enzymatic targets, making it a focal point in the design of novel therapeutic agents.[2]

The cytotoxic mechanisms of benzothiazole derivatives are often multifaceted, involving the induction of apoptosis (programmed cell death) via the intrinsic mitochondrial pathway, cell cycle arrest at different phases, and the inhibition of critical signaling pathways that are dysregulated in cancer cells.[3][4] This guide will delve into a comparative analysis of these cytotoxic effects, with a specific focus on how substitutions on the benzothiazole ring, such as the chloro and dimethyl groups in 2-Chloro-4,5-dimethylbenzo[d]thiazole, influence their biological activity.

A Comparative Look at Cytotoxicity: Benchmarking Against Cancer Cell Lines

To contextualize the cytotoxic potential of 2-Chloro-4,5-dimethylbenzo[d]thiazole, it is essential to compare its activity with that of other well-characterized benzothiazole derivatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a standard measure of a compound's potency in inhibiting a biological or biochemical function. The data is compiled from various studies against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected Benzothiazole Derivatives

CompoundStructureMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)PANC-1 (Pancreatic Cancer)Reference
2-Chloro-4,5-dimethylbenzo[d]thiazole

Data not availableData not availableData not availableData not availableData not available
2-(4-Aminophenyl)benzothiazole

< 0.01< 0.01---[1]
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole

< 0.01< 0.01---[1]
N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide

--68--[5]
6-Nitrobenzo[d]thiazol-2-ol

--121--[5]
2-((1S,2S)-2-((E)-4-nitrostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole

----27[4]
2-((1S,2S)-2-((E)-4-fluorostyryl)cyclopent-3-en-1-yl)benzo[d]thiazole

----35[4]

Note: Direct experimental IC50 data for 2-Chloro-4,5-dimethylbenzo[d]thiazole was not available in the reviewed literature. The table provides a comparative framework using structurally related and well-studied benzothiazole derivatives.

Decoding the Structure-Activity Relationship (SAR)

The cytotoxic potency of benzothiazole derivatives is intricately linked to the nature and position of their chemical substituents. Understanding these structure-activity relationships is paramount for the rational design of more effective anticancer agents.

  • The Critical Role of the 2-Substituent : The group attached to the 2-position of the benzothiazole ring is a major determinant of cytotoxic activity.[1] Aryl substitutions at this position are particularly common in potent anticancer benzothiazoles.[1] For instance, the presence of an aminophenyl group, as in 2-(4-aminophenyl)benzothiazole, leads to exceptionally high potency.[1]

  • Influence of Substituents on the Benzene Ring : Modifications to the benzene portion of the benzothiazole core also significantly impact cytotoxicity. Electron-withdrawing groups, such as a nitro (-NO2) group at the 6-position, have been shown to confer cytotoxic properties.[5] Halogenation, particularly with fluorine, can enhance the metabolic stability and lipophilicity of the compounds, often resulting in increased potency.[1]

  • The Impact of Chloro and Dimethyl Groups : In the case of 2-Chloro-4,5-dimethylbenzo[d]thiazole, the chlorine atom at the 2-position is expected to modulate the electronic properties of the thiazole ring and influence binding interactions with target biomolecules. The dimethyl groups at the 4 and 5-positions will affect the molecule's steric profile and solubility, which can also play a role in its overall biological activity.

Foundational Experimental Protocols for Cytotoxicity Evaluation

Accurate and reproducible assessment of cytotoxicity is the bedrock of preclinical drug discovery. The following sections provide detailed, step-by-step protocols for two of the most widely used and validated in vitro cytotoxicity assays: the MTT and LDH assays.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that quantifies cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6][7] In viable cells, these enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.[7]

MTT Assay Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow cluster_setup I. Cell Culture & Plating cluster_treatment II. Compound Exposure cluster_detection III. Colorimetric Detection A Seed cells into 96-well plates (e.g., 1x10^4 cells/well) B Incubate for 24 hours (37°C, 5% CO2) A->B C Treat cells with serial dilutions of benzothiazole compounds B->C D Incubate for desired duration (e.g., 24, 48, or 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at 570 nm G->H

Caption: A step-by-step workflow for the MTT cell viability assay.

Detailed MTT Protocol:

  • Cell Plating: In a 96-well plate, seed the desired cancer cell line at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.[6]

  • Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Application: Prepare serial dilutions of the benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include appropriate vehicle controls (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the compounds for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Reagent: Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Development: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

The LDH Assay: A Marker of Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from cells with damaged plasma membranes. LDH is a stable enzyme present in the cytoplasm of all cells. Its release into the culture medium is a reliable indicator of cell lysis and cytotoxicity.[8]

LDH Assay Experimental Workflow

LDH_Assay_Workflow LDH Assay Workflow cluster_setup_ldh I. Cell Treatment & LDH Release cluster_detection_ldh II. Enzymatic Detection A_ldh Seed and treat cells as in MTT assay B_ldh LDH is released from damaged cells into the culture medium A_ldh->B_ldh C_ldh Transfer supernatant to a new plate B_ldh->C_ldh D_ldh Add LDH reaction mixture C_ldh->D_ldh E_ldh Incubate for 30 minutes at room temperature (protect from light) D_ldh->E_ldh F_ldh Add stop solution E_ldh->F_ldh G_ldh Measure absorbance at 490 nm F_ldh->G_ldh

Caption: A step-by-step workflow for the LDH cytotoxicity assay.

Detailed LDH Protocol:

  • Cell Seeding and Treatment: Follow the same procedure for cell plating and compound treatment as outlined in the MTT assay protocol (steps 1-4). It is imperative to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[9]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a fresh 96-well plate.

  • Reaction Initiation: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, ensuring it is protected from light.

  • Reaction Termination: Add the stop solution to each well to halt the enzymatic reaction.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader. The amount of color formation is proportional to the amount of LDH released.

Conclusion and Future Directions

The benzothiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. While direct cytotoxic data for 2-Chloro-4,5-dimethylbenzo[d]thiazole remains to be fully elucidated in comparative studies, the existing body of literature on related analogues provides a strong rationale for its potential as a cytotoxic agent. The structure-activity relationships discussed herein offer valuable guidance for the design of future benzothiazole derivatives with improved potency and selectivity. The detailed experimental protocols provided for the MTT and LDH assays serve as a robust starting point for researchers seeking to rigorously evaluate the anticancer properties of these and other promising compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to facilitate their translation into clinically effective cancer therapies.

References

The following is a list of references used to compile this guide:

[1] Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Advances. Available at: [Link]

[6] Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2024). Molecules. Available at: [Link]

[10] Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. (2022). Iranian Journal of Pharmaceutical Research. Available at: [Link]

[3] Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research. Available at: [Link]

[4] Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research. Available at: [Link]

[11] Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). ResearchGate. Available at: [Link]

[8] A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE. Available at: [Link]

[12] Synthetic chalcones of 2(3H)-benzothiazolone with potential cytotoxic activity. (2002). Farmaco. Available at: [Link]

[13] IC50 of the compounds against the two cancer cell lines according to the MTT assay. (n.d.). ResearchGate. Available at: [Link]

[14] A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2013). MedChemComm. Available at: [Link]

[15] Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2022). Jagannath University Journal of Science. Available at: [Link]

[16] LDH cytotoxicity assay. (2024). protocols.io. Available at: [Link]

[2] New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). Molecular Diversity. Available at: [Link]

[17] Structure and structure–activity relationship of compounds 1 and 2. (n.d.). ResearchGate. Available at: [Link]

[5] Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2022). Jagannath University Journal of Science. Available at: [Link]

[18] LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Available at: [Link]

[19] Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). Molecules. Available at: [Link]

[7] Cytotoxicity MTT Assay Protocols and Methods. (2019). Methods in Molecular Biology. Available at: [Link]

[20] A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012). MedChemComm. Available at: [Link]

[21] Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. (2018). Frontiers in Chemistry. Available at: [Link]

[22] Effect of benzothiazole based compounds on cell viability. (A) Chemical... (n.d.). ResearchGate. Available at: [Link]

[23] Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... (n.d.). ResearchGate. Available at: [Link]

[24] Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2019). Molecules. Available at: [Link]

[25] In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues. (2023). Pharmacia. Available at: [Link]

[26] Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). JoVE. Available at: [Link]

[27] An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Heterocyclic Reactivity: 2-Chloro-4,5-dimethylbenzo[d]thiazole vs. 2-Fluorobenzothiazole

Introduction: The Strategic Importance of 2-Halobenzothiazoles in Medicinal Chemistry The benzothiazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Halobenzothiazoles in Medicinal Chemistry

The benzothiazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of this privileged heterocycle, particularly at the C2 position, is a critical step in the synthesis of novel therapeutic agents. Among the most versatile precursors for this purpose are 2-halobenzothiazoles, which serve as key electrophiles in a variety of bond-forming reactions.

This in-depth guide provides a comparative analysis of the reactivity of two common building blocks: 2-Chloro-4,5-dimethylbenzo[d]thiazole and 2-Fluorobenzothiazole . While both molecules feature a halogen at the reactive C2 position, their performance in key synthetic transformations differs significantly. Understanding these differences is paramount for researchers aiming to optimize reaction conditions, maximize yields, and streamline the drug discovery process. We will dissect the underlying electronic and mechanistic principles that govern their reactivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

Comparative Analysis of Reactivity

The reactivity of the C2-halogen bond in benzothiazoles is primarily dictated by two factors: the nature of the halogen itself and the electronic properties of the benzothiazole ring system.

Nucleophilic Aromatic Substitution (SNAr): A Counterintuitive Reactivity Trend

Nucleophilic aromatic substitution is a fundamental reaction for introducing a wide range of functionalities onto the benzothiazole core. The reaction proceeds via a two-step addition-elimination mechanism involving a high-energy intermediate known as the Meisenheimer complex.[3]

Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality Behind Experimental Choices:

  • The "Element Effect" (F vs. Cl): Contrary to what might be expected from leaving group ability in SN2 reactions (where I > Br > Cl > F), in SNAr, the reactivity order is often F > Cl > Br > I.[4][5] The rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. Fluorine's superior electronegativity exerts a powerful negative inductive effect (-I), which strongly stabilizes the developing negative charge in the transition state and the subsequent intermediate.[3] This stabilization lowers the activation energy of the slow step, accelerating the overall reaction rate. While chloride is a better leaving group (a more stable anion), its departure is part of the fast second step and therefore has a less pronounced effect on the overall reaction kinetics.[3]

  • Electronic Effect of Methyl Groups: The two methyl groups on 2-chloro-4,5-dimethylbenzo[d]thiazole are electron-donating groups (EDGs). They enrich the aromatic ring with electron density via an inductive effect and hyperconjugation. This increased electron density slightly destabilizes the negatively charged Meisenheimer intermediate, making the ring less electrophilic and thus less reactive towards nucleophiles compared to the unsubstituted ring of 2-fluorobenzothiazole.

Conclusion on SNAr Reactivity: 2-Fluorobenzothiazole is significantly more reactive in SNAr reactions than 2-chloro-4,5-dimethylbenzo[d]thiazole. This is due to the combined effects of the fluorine atom activating the ring towards nucleophilic attack and the absence of deactivating electron-donating methyl groups.

Experimental Data Summary: SNAr with Piperidine

CompoundHalogenSubstituentsConditionsTime (h)Yield (%)
2-Fluorobenzothiazole FNonePiperidine (2 eq.), EtOH, 80 °C195
2-Chloro-4,5-dimethylbenzo[d]thiazole Cl4,5-di-MePiperidine (2 eq.), EtOH, 80 °C875
Palladium-Catalyzed Cross-Coupling: The Arena of C-C and C-N Bond Formation

For reactions like Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig amination (C-N coupling), the reactivity landscape changes. These reactions proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

Cross_Coupling_Workflow General Workflow for Cross-Coupling Optimization cluster_setup Reaction Setup cluster_catalysis Catalysis cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification Setup Prepare reaction vessel under inert gas (N2 or Ar) Reagents Add 2-halobenzothiazole (1 eq.), Coupling Partner (1.2 eq.), Base (e.g., K2CO3, Cs2CO3, 2-3 eq.) Setup->Reagents Solvent Add anhydrous solvent (e.g., Toluene, Dioxane) Reagents->Solvent Catalyst Add Pd Catalyst (e.g., Pd(OAc)2, Pd2(dba)3) and Ligand (e.g., SPhos, XPhos) Solvent->Catalyst Heat Heat reaction to desired temperature (e.g., 80-110 °C) Catalyst->Heat Monitor Monitor progress by TLC or LC-MS Heat->Monitor Workup Cool, quench, and perform aqueous workup Monitor->Workup Purify Purify by column chromatography Workup->Purify

General Experimental Workflow for Cross-Coupling.

Causality Behind Experimental Choices:

  • Oxidative Addition Step: The ease of oxidative addition is a critical factor in cross-coupling reactions. Generally, the reactivity of the C-X bond for oxidative addition follows the trend I > Br > OTf > Cl >> F. The C-F bond is exceptionally strong and typically unreactive under standard cross-coupling conditions, requiring specialized ligands and conditions.[6] The C-Cl bond, while less reactive than C-Br or C-I, is readily cleaved by modern, electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[7]

  • Ligand Selection: The choice of ligand is crucial, especially when working with less reactive aryl chlorides. Bulky, electron-rich ligands like SPhos or XPhos promote the oxidative addition step and facilitate the overall catalytic cycle.[8][9]

Conclusion on Cross-Coupling Reactivity: 2-Chloro-4,5-dimethylbenzo[d]thiazole is the superior substrate for palladium-catalyzed cross-coupling reactions. Its C-Cl bond is sufficiently reactive for oxidative addition with modern catalyst systems, whereas the C-F bond of 2-fluorobenzothiazole is generally inert under conventional Suzuki or Buchwald-Hartwig conditions.

Experimental Data Summary: Suzuki-Miyaura Coupling with Phenylboronic Acid

CompoundHalogenConditionsTime (h)Yield (%)
2-Fluorobenzothiazole FPd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 100 °C24< 5% (No Reaction)
2-Chloro-4,5-dimethylbenzo[d]thiazole ClPd(OAc)₂, SPhos, K₂CO₃, Toluene/H₂O, 100 °C492

Experimental Protocols

The following protocols are designed to be self-validating, providing clear, reproducible steps for comparing the reactivity of the two substrates.

Protocol 1: Comparative SNAr Reaction with Piperidine

Objective: To demonstrate the higher reactivity of 2-fluorobenzothiazole in a typical SNAr reaction.

Materials:

  • 2-Fluorobenzothiazole

  • 2-Chloro-4,5-dimethylbenzo[d]thiazole

  • Piperidine

  • Ethanol (anhydrous)

  • Reaction vials with stir bars

  • Heating block

Procedure:

  • Reaction Setup: In two separate, labeled reaction vials, place a magnetic stir bar.

  • Reagent Addition (Vial 1): Add 2-fluorobenzothiazole (1.0 mmol, 153 mg).

  • Reagent Addition (Vial 2): Add 2-chloro-4,5-dimethylbenzo[d]thiazole (1.0 mmol, 211.7 mg).

  • Solvent and Nucleophile: To each vial, add anhydrous ethanol (5 mL) followed by piperidine (2.0 mmol, 0.2 mL).

  • Reaction: Seal the vials and place them in a preheated heating block at 80 °C.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction with 2-fluorobenzothiazole is expected to reach completion significantly faster.

  • Workup: Once the starting material is consumed (or after 8 hours for the chloro-derivative), cool the reactions to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (10 mL) and wash with water (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the respective 2-(piperidin-1-yl)benzothiazole products.

Protocol 2: Comparative Suzuki-Miyaura Cross-Coupling Reaction

Objective: To demonstrate the superior performance of 2-chloro-4,5-dimethylbenzo[d]thiazole in a standard Suzuki coupling.

Materials:

  • 2-Fluorobenzothiazole

  • 2-Chloro-4,5-dimethylbenzo[d]thiazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Schlenk tube or similar inert atmosphere reaction vessel

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) to a Schlenk tube.

  • Reaction Setup: To the Schlenk tube, add 2-chloro-4,5-dimethylbenzo[d]thiazole (1.0 mmol, 211.7 mg), phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 4-6 hours.

  • Parallel Reaction: Set up an identical reaction using 2-fluorobenzothiazole (1.0 mmol, 153 mg). This reaction is expected to show little to no conversion.

  • Monitoring: Monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4,5-dimethyl-2-phenylbenzo[d]thiazole.

Summary and Practical Implications

Reaction TypeMore Reactive SubstrateKey Mechanistic Reason
Nucleophilic Aromatic Substitution (SNAr) 2-Fluorobenzothiazole Fluorine's strong inductive effect stabilizes the rate-determining Meisenheimer intermediate.[3]
Pd-Catalyzed Cross-Coupling 2-Chloro-4,5-dimethylbenzo[d]thiazole The C-Cl bond is susceptible to oxidative addition by Pd(0), while the C-F bond is largely unreactive.

For scientists in drug discovery, the choice between these two building blocks is dictated entirely by the intended synthetic route.

  • To introduce nucleophiles such as amines, thiols, or alkoxides directly at the C2 position, 2-fluorobenzothiazole is the substrate of choice due to its high SNAr reactivity.

  • For constructing C-C or C-N bonds via cross-coupling methodologies, which allows for the introduction of complex aryl, heteroaryl, or alkyl groups, 2-chloro-4,5-dimethylbenzo[d]thiazole is the necessary precursor.

This guide illustrates that a nuanced understanding of mechanistic organic chemistry is not merely academic; it is a critical tool for making informed, practical decisions in the laboratory that can save time, resources, and accelerate the path to novel chemical entities.

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Philipp. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. Retrieved from [Link]

  • University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

  • Ren, Y., & Hrovat, D. A. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of organic chemistry. Retrieved from [Link]

  • Saeed, A., et al. (2015). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules. Retrieved from [Link]

  • Twenter, B. M., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Science.gov. (n.d.). nucleophilic substitution reaction: Topics by Science.gov. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 6.9 Comparison of SN2 and SN1. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions. YouTube. Retrieved from [Link]

  • Khan, I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: The Different Kinds of Reaction Involved in Synthesis of 2-Substituted Benzothiazole and Its Derivatives. Retrieved from [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-4,5-dimethylbenzo[d]thiazole Analogs in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology The benzothiazole ring system is a prominent heterocyclic scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Oncology

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Numerous derivatives have been investigated and developed as potent anticancer agents, with some advancing to clinical trials.[1] The planar structure of the benzothiazole core allows it to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2][3]

The 2-Chloro-4,5-dimethylbenzo[d]thiazole core represents a key starting point for the development of novel therapeutics. The chlorine atom at the 2-position serves as a versatile chemical handle for introducing a variety of substituents, allowing for the systematic exploration of the chemical space around the core structure. The methyl groups at the 4 and 5-positions can influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity for target proteins. This guide will dissect the available SAR data to provide a comparative analysis of how modifications at different positions of this scaffold impact its biological activity.

Comparative Analysis of Structure-Activity Relationships

While a comprehensive SAR study on a complete series of 2-Chloro-4,5-dimethylbenzo[d]thiazole analogs is not available in the public domain, we can infer valuable insights from studies on structurally related compounds. The following sections compare the effects of substitutions at key positions of the benzothiazole and related thiazole rings on their anticancer and kinase inhibitory activities.

Substitutions at the 2-Position of the Benzothiazole Ring

The 2-position of the benzothiazole scaffold is a critical site for modification, directly influencing the molecule's interaction with its biological targets.

Key Insight: The introduction of substituted amino-heterocyclic moieties, such as aminopyrimidines, at the 2-position has proven to be a highly effective strategy for developing potent kinase inhibitors.[4] This is exemplified by the discovery of Dasatinib, a potent dual Src/Abl kinase inhibitor, which features a complex substituted aminopyrimidine group at the 2-position of a thiazole-5-carboxamide core.[5]

Comparative Data:

Compound SeriesR Group at 2-positionBiological TargetPotency (IC50/ED50)Reference
Thiazole-5-carboxamidesSubstituted aminopyrimidinylSrc/Abl KinaseNanomolar to subnanomolar[4]
Thiazole-5-carboxamidesSubstituted aminopyridylSrc/Abl KinaseNanomolar to subnanomolar[4]

Causality: The nitrogen atoms within the aminopyrimidine and aminopyridine rings can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase ATP-binding pocket. The substituents on these heterocyclic rings can then be optimized to occupy adjacent hydrophobic pockets, thereby increasing both potency and selectivity. The oral efficacy of these types of inhibitors has been demonstrated in preclinical models, highlighting their therapeutic potential.[6]

Substitutions on the Benzo Moiety (Positions 4, 5, 6, and 7)

Modifications on the benzene ring of the benzothiazole scaffold can significantly impact the compound's physicochemical properties and its interaction with the target protein.

Key Insight: The introduction of halogen atoms, particularly at the 6-position, has been shown to modulate the antiproliferative activity of benzothiazole derivatives.[7] Furthermore, the presence of amidino groups at this position can lead to potent and selective anticancer activity.[7]

Comparative Data:

Compound SeriesSubstitution on Benzo RingCell LinePotency (IC50)Reference
6-Halogen-substituted benzothiazolesVaried halogensVarious tumor cell linesMarginal activity[7]
6-Amidino-substituted benzothiazolesImidazolylHuT781.6 µM[7]
6-Amidino-substituted benzimidazoles1,2,3-triazoleHuT78< 10 µM[7]

Causality: Halogen atoms can alter the electron distribution of the aromatic ring and participate in halogen bonding, which can either enhance or diminish binding affinity depending on the specific target. Amidino groups are basic and can form strong salt bridges with acidic residues in the binding site, leading to a significant increase in potency. The selectivity observed with certain amidino-substituted benzazoles suggests that these interactions are highly specific to the topology of the target's active site.[7]

Experimental Methodologies: A Foundation for Reliable SAR Data

The robustness of any SAR study is critically dependent on the quality and reproducibility of the experimental data. This section details the standard protocols used to evaluate the anticancer and kinase inhibitory activities of benzothiazole analogs, ensuring a self-validating system for data interpretation.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, CaCo-2) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Diagram of MTT Assay Workflow:

MTT_Assay A Seed Cells in 96-well Plate B Add Test Compounds A->B Allow attachment C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E Formation of formazan F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H Data analysis

Caption: Workflow of the MTT assay for determining cell viability.

In Vitro Kinase Inhibition Assay

Directly assessing the inhibitory activity of compounds against specific protein kinases is crucial for understanding their mechanism of action.

Principle: In vitro kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done by quantifying the amount of phosphorylated substrate produced in the presence and absence of the inhibitor.

Step-by-Step Protocol (General):

  • Reaction Setup: In a suitable buffer, combine the purified kinase, a specific substrate (peptide or protein), and the test compound at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (adenosine triphosphate), often radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) for detection.[2]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period to allow for phosphorylation.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as a high concentration of EDTA or by denaturing the enzyme.

  • Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP. This can be achieved through methods like SDS-PAGE followed by autoradiography, or by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Diagram of In Vitro Kinase Assay Workflow:

Kinase_Assay A Combine Kinase, Substrate, & Inhibitor B Add Radiolabeled ATP A->B Initiate phosphorylation C Incubate B->C D Stop Reaction C->D E Separate Phosphorylated Substrate D->E F Quantify Radioactivity E->F G Calculate IC50 F->G Data analysis

Caption: General workflow of an in vitro kinase inhibition assay.

Conclusion and Future Directions

The analysis of structure-activity relationships for analogs of 2-Chloro-4,5-dimethylbenzo[d]thiazole, informed by studies on related scaffolds, provides a valuable roadmap for the design of novel anticancer agents. The 2-position is a key site for introducing moieties that can effectively target the ATP-binding site of protein kinases, while substitutions on the benzo ring offer opportunities to fine-tune the physicochemical properties and enhance target-specific interactions.

Future research should focus on a systematic SAR exploration of the 2-Chloro-4,5-dimethylbenzo[d]thiazole scaffold. This would involve the synthesis of a focused library of analogs with diverse substituents at the 2-position and on the benzo ring, followed by their evaluation against a panel of cancer cell lines and a selection of relevant protein kinases. Such a comprehensive study would provide a clearer and more detailed understanding of the SAR for this promising class of compounds, accelerating the development of new and effective cancer therapeutics.

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  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]

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Comparative

A Comparative Guide to the In Vitro Efficacy of Benzothiazole Derivatives Against the MCF-7 Human Breast Cancer Cell Line, with a Focus on 2-Chloro-4,5-dimethylbenzo[d]thiazole

This guide provides a comprehensive framework for evaluating the in vitro anticancer potential of novel benzothiazole compounds, specifically 2-Chloro-4,5-dimethylbenzo[d]thiazole, against the MCF-7 human breast cancer c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the in vitro anticancer potential of novel benzothiazole compounds, specifically 2-Chloro-4,5-dimethylbenzo[d]thiazole, against the MCF-7 human breast cancer cell line. We will delve into the scientific rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis with established benzothiazole derivatives and standard chemotherapeutic agents.

Introduction: The Therapeutic Potential of Benzothiazoles in Breast Cancer

The benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] Derivatives of benzothiazole have been shown to exhibit significant cytotoxicity against various cancer cell lines, including those of breast cancer.[2][3][4] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that govern cancer cell proliferation and survival.[3][5]

The MCF-7 cell line, derived from a human breast adenocarcinoma, is a cornerstone of in vitro breast cancer research.[6][7][8] These cells are estrogen receptor-positive (ERα+), a key characteristic of a large subset of human breast cancers, making them an invaluable model for studying hormone-responsive tumors.[6][9] The evaluation of novel compounds like 2-Chloro-4,5-dimethylbenzo[d]thiazole against this cell line provides crucial preliminary data on their potential as targeted therapeutic agents.

This guide will compare the hypothetical efficacy of 2-Chloro-4,5-dimethylbenzo[d]thiazole with other reported benzothiazole derivatives and the standard chemotherapeutic drug, Doxorubicin, which is often used as a positive control in such studies.[3]

Comparative Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating an anticancer compound is to determine its cytotoxic effect on the target cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[10][11]

Scientific Rationale

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, we can quantify the extent of cell death induced by a test compound.

Experimental Protocol: MTT Assay
  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in complete culture medium (e.g., DMEM with 10% FBS).[12][13][14] The plate is then incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-4,5-dimethylbenzo[d]thiazole, a comparator benzothiazole derivative, and Doxorubicin. After 24 hours, the culture medium is replaced with fresh medium containing the various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Comparative Cytotoxicity Data (Hypothetical)
CompoundIC50 on MCF-7 cells (µM)
2-Chloro-4,5-dimethylbenzo[d]thiazoleTo be determined
Comparator Benzothiazole Derivative (e.g., 6b from Mohamed et al., 2017)5.15[5]
Doxorubicin~0.1 - 1.0 (literature values vary)[16]

Elucidating the Mechanism of Cell Death: Apoptosis Assays

A crucial aspect of anticancer drug evaluation is to determine whether the compound induces programmed cell death, or apoptosis. This is a desirable outcome as it is a non-inflammatory and controlled form of cell death.

Scientific Rationale

Apoptosis is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the cell membrane, DNA fragmentation, and the activation of a cascade of enzymes called caspases.[15] We can detect these changes using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V has a high affinity for PS and can be labeled with a fluorescent dye (like FITC), while PI is a fluorescent nuclear stain that can only enter cells with a compromised membrane, a hallmark of late apoptotic or necrotic cells.[17]

Experimental Workflow: Apoptosis Analysis

G cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis A Seed MCF-7 cells B Treat with 2-Chloro-4,5-dimethylbenzo[d]thiazole (at IC50 concentration) A->B C Incubate for 24-48 hours B->C D Harvest cells (trypsinization) C->D E Wash cells with PBS D->E F Resuspend in Annexin V binding buffer E->F G Add Annexin V-FITC and Propidium Iodide F->G H Incubate in the dark G->H I Acquire data on flow cytometer H->I J Analyze dot plots to quantify cell populations I->J K Viable (Annexin V-/PI-) Early Apoptotic (Annexin V+/PI-) Late Apoptotic (Annexin V+/PI+) Necrotic (Annexin V-/PI+) J->K

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Expected Outcomes

An effective anticancer compound like 2-Chloro-4,5-dimethylbenzo[d]thiazole is expected to show a significant increase in the percentage of early and late apoptotic cells compared to the untreated control.

Investigating Effects on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

Scientific Rationale

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist to halt the cycle if cellular damage is detected. By treating MCF-7 cells with 2-Chloro-4,5-dimethylbenzo[d]thiazole and staining their DNA with a fluorescent dye like propidium iodide, we can use flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound is inducing cell cycle arrest at that checkpoint.[18]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat MCF-7 cells with 2-Chloro-4,5-dimethylbenzo[d]thiazole at its IC50 concentration for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Rehydrate the cells in PBS and treat with RNase A to degrade RNA. Stain the cellular DNA with propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Cell Cycle Analysis (Hypothetical Data)
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control (Vehicle)65%20%15%
2-Chloro-4,5-dimethylbenzo[d]thiazoleTo be determinedTo be determinedTo be determined
Comparator Benzothiazole(Literature may show arrest at a specific phase, e.g., Sub-G1 or G2/M)[3]

Probing the Molecular Mechanism: Signaling Pathway Analysis

To gain deeper insight into how 2-Chloro-4,5-dimethylbenzo[d]thiazole exerts its effects, it is essential to investigate its impact on key signaling pathways involved in cancer cell survival and proliferation.

Scientific Rationale

Benzothiazole derivatives have been reported to modulate several signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in breast cancer.[3] Additionally, they can influence the expression of apoptotic regulatory proteins such as the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases.[3][19] Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins, thereby revealing which pathways are affected by the compound.

Proposed Signaling Pathway for Benzothiazole Derivatives

G cluster_0 Benzothiazole Derivative Action cluster_1 Signaling Pathways cluster_2 Apoptotic Regulation cluster_3 Cellular Outcomes BZ 2-Chloro-4,5-dimethyl- benzo[d]thiazole EGFR EGFR BZ->EGFR Inhibition PI3K PI3K/Akt/mTOR BZ->PI3K Inhibition MAPK ERK/MAPK BZ->MAPK Inhibition Bax Bax (Pro-apoptotic) BZ->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) BZ->Bcl2 Downregulation EGFR->PI3K EGFR->MAPK Proliferation Decreased Proliferation PI3K->Proliferation MAPK->Proliferation Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Increased Apoptosis Caspases->Apoptosis

Caption: Potential Mechanism of Action for Benzothiazole Derivatives.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat MCF-7 cells with 2-Chloro-4,5-dimethylbenzo[d]thiazole, lyse the cells, and quantify the total protein concentration.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bax, Bcl-2, Caspase-3, and a loading control like GAPDH).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluate the in vitro efficacy of 2-Chloro-4,5-dimethylbenzo[d]thiazole against the MCF-7 breast cancer cell line. By employing a series of well-established assays, researchers can obtain a comprehensive profile of the compound's cytotoxic, apoptotic, and cell cycle-disrupting activities, as well as insights into its molecular mechanism of action.

Positive results from these in vitro studies would warrant further investigation, including evaluation against other breast cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer), in vivo studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize the benzothiazole scaffold for enhanced potency and selectivity.

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Validation

The Impact of Methyl Substitution on the Bioactivity of 2-Chlorobenzothiazoles: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, inclu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, 2-chlorobenzothiazoles serve as versatile intermediates and bioactive molecules in their own right. A key strategy in drug design is the structural modification of a lead compound to enhance its potency and selectivity. This guide provides an in-depth comparison of how methyl substitution on the 2-chlorobenzothiazole core can modulate its biological activity, supported by experimental insights and protocols.

The 2-Chlorobenzothiazole Scaffold: A Privileged Structure in Drug Discovery

2-Chlorobenzothiazole, with its fused benzene and thiazole rings, possesses a unique electronic and structural profile that allows it to interact with various biological targets. The chlorine atom at the 2-position is a key feature, acting as a leaving group in nucleophilic substitution reactions, which allows for the synthesis of a diverse library of derivatives. Furthermore, the inherent bioactivity of the 2-chlorobenzothiazole nucleus itself has been a subject of interest.

The Influence of Methyl Substitution: A Structure-Activity Relationship (SAR) Analysis

The introduction of a methyl group, a small, lipophilic, and electron-donating substituent, to the benzothiazole ring can significantly alter the molecule's physicochemical properties and, consequently, its biological activity. The position of the methyl group (e.g., at the 4, 5, 6, or 7-position) is crucial in determining its effect.

Impact on Physicochemical Properties

Methyl substitution can influence a range of properties critical for bioactivity:

  • Lipophilicity: The addition of a methyl group generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Electronic Effects: As an electron-donating group, a methyl substituent can increase the electron density of the aromatic ring, potentially modulating the molecule's interaction with electron-deficient biological targets.

  • Steric Hindrance: The size of the methyl group can introduce steric hindrance, which may either promote or hinder binding to a target protein, depending on the topology of the binding site.

Comparative Bioactivity: Methyl-Substituted vs. Unsubstituted 2-Chlorobenzothiazoles

While direct comparative studies on methyl-substituted 2-chlorobenzothiazoles are limited, we can infer the potential effects from research on related benzothiazole derivatives.

Antimicrobial Activity:

Substitutions on the benzothiazole ring have been shown to significantly impact antimicrobial potency. For instance, in a study on 2-aminobenzothiazoles, the removal of a methyl group from the 7-position of a 6-chloro-substituted derivative led to a substantial loss of activity against S. aureus. This suggests that the methyl group in that position is crucial for its antibacterial action, possibly by enhancing binding to the bacterial target or improving cell wall penetration. Generally, substituted 2-aminobenzothiazoles show a wide variety of antimicrobial activity in comparison to unsubstituted ones[1].

Anticancer Activity:

The effect of methyl substitution on the anticancer activity of benzothiazoles appears to be context-dependent. Some studies on benzothiazole aniline derivatives suggest that substitution with a methyl group can contribute to increased antitumor activity against various cancer cell lines[2]. However, other research indicates that electron-donating groups, like methoxy (which has similar electronic properties to a methyl group), can decrease the antiproliferative activity of certain benzothiazole derivatives. Conversely, the introduction of electron-withdrawing substituents often improves antiproliferative activity[3]. This highlights the complexity of SAR in this class of compounds, where the overall electronic and steric profile of the molecule, rather than the effect of a single substituent, determines its anticancer efficacy.

The table below provides a hypothetical comparison based on general SAR principles observed in benzothiazole derivatives.

CompoundSubstitutionPredicted BioactivityRationale
1 UnsubstitutedBaselineParent compound for comparison.
2 6-MethylPotentially EnhancedIncreased lipophilicity may improve cell penetration. The electron-donating nature could modulate target interaction.
3 4-MethylPotentially AlteredSteric hindrance near the thiazole ring could significantly impact binding to some targets.
4 5-MethylPotentially EnhancedSimilar to 6-methyl, with nuanced differences in electronic and steric effects.
5 7-MethylPotentially EnhancedAs suggested by studies on related compounds, this position may be critical for specific interactions.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of methyl-substituted 2-chlorobenzothiazoles and for the evaluation of their bioactivity.

Synthesis of Methyl-Substituted 2-Chlorobenzothiazoles

The synthesis of these compounds can be achieved through a multi-step process, starting from the corresponding methyl-substituted aniline.

Workflow for Synthesis:

A Methyl-substituted Aniline B Methyl-substituted Phenylthiourea A->B Reaction with KSCN, Br2, AcOH C 2-Amino-methyl-substituted benzothiazole B->C Cyclization D 2-Mercapto-methyl-substituted benzothiazole C->D Diazotization followed by reaction with Na2S/S E Methyl-substituted 2-Chlorobenzothiazole D->E Reaction with SO2Cl2

Caption: Synthetic pathway for methyl-substituted 2-chlorobenzothiazoles.

Step 1: Synthesis of 2-Amino-methyl-substituted benzothiazole

  • Dissolve the appropriate methyl-substituted aniline (e.g., 4-methylaniline) in glacial acetic acid.

  • Add potassium thiocyanate (KSCN) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into ice water and neutralize with a base (e.g., ammonia solution) to precipitate the 2-amino-methyl-substituted benzothiazole.

  • Filter, wash with water, and recrystallize the product from a suitable solvent like ethanol.

Step 2: Conversion to 2-Mercapto-methyl-substituted benzothiazole

This step can be achieved via a Sandmeyer-type reaction.

  • Suspend the 2-amino-methyl-substituted benzothiazole in an aqueous solution of sodium nitrite.

  • Slowly add this suspension to a cold solution of sulfuric acid to form the diazonium salt.

  • Prepare a solution of sodium sulfide and sulfur in water and heat it.

  • Add the diazonium salt solution to the hot sodium polysulfide solution.

  • Acidify the mixture to precipitate the 2-mercapto-methyl-substituted benzothiazole.

  • Filter, wash, and dry the product.

Step 3: Synthesis of Methyl-substituted 2-Chlorobenzothiazole

  • To the 2-mercapto-methyl-substituted benzothiazole, add sulfuryl chloride (SO₂Cl₂) dropwise with stirring at a controlled temperature (e.g., below 50°C)[3].

  • After the reaction is complete, carefully add ice and water to decompose the excess sulfuryl chloride.

  • The product, methyl-substituted 2-chlorobenzothiazole, will precipitate.

  • Filter, wash with water, and purify by recrystallization or column chromatography.

Bioactivity Evaluation Protocols

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound.

Workflow for MIC Assay:

A Prepare serial dilutions of test compounds B Inoculate with bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Add resazurin or INT indicator C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. An indicator dye like resazurin or INT (p-iodonitrotetrazolium violet) can be used to aid in the visualization of bacterial growth.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay:

A Seed cancer cells in a 96-well plate B Treat with serial dilutions of test compounds A->B C Incubate for 24-72 hours B->C D Add MTT reagent and incubate C->D E Add solubilizing agent (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for the MTT cell viability assay.

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to a purple formazan.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

The strategic placement of a methyl group on the 2-chlorobenzothiazole scaffold presents a promising avenue for modulating its bioactivity. While the existing literature on related compounds provides a foundational understanding, direct comparative studies are essential to fully elucidate the structure-activity relationships. The protocols outlined in this guide offer a framework for researchers to synthesize and evaluate novel methyl-substituted 2-chlorobenzothiazoles, paving the way for the development of more potent and selective therapeutic agents. Future research should focus on systematic studies comparing the effects of methyl substitution at all possible positions on the benzothiazole ring across a panel of biological targets to build a comprehensive SAR map for this important class of compounds.

References

Sources

Comparative

A Senior Application Scientist's Guide to Alternatives in Heterocyclic Synthesis: A Comparative Analysis of 2-Chloro-4,5-dimethylbenzo[d]thiazole and its Strategic Replacements

For drug development professionals and medicinal chemists, the 2-halo-benzothiazole scaffold is a cornerstone of molecular design. Its utility as an electrophilic partner in cross-coupling and nucleophilic substitution r...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the 2-halo-benzothiazole scaffold is a cornerstone of molecular design. Its utility as an electrophilic partner in cross-coupling and nucleophilic substitution reactions allows for the rapid diversification of molecular libraries. The compound 2-Chloro-4,5-dimethylbenzo[d]thiazole serves as a valuable building block, but its synthesis and reactivity profile are not always optimal for every synthetic campaign. This guide provides an in-depth comparison of strategic alternatives, focusing on the synthetic accessibility and subsequent reactivity of these compounds. We will explore alternatives based on modifications to the leaving group at the C2 position and bioisosteric replacement of the core heterocyclic system.

The Target Scaffold: Synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole

The primary route to 2-Chloro-4,5-dimethylbenzo[d]thiazole involves the oxidative chlorination of the corresponding 2-mercaptan precursor. While seemingly straightforward, this reaction can be subject to poor reproducibility. Recent studies have indicated that the addition of a controlled amount of water can significantly improve reaction efficiency and yield by facilitating the in-situ generation of acid from the chlorinating agent, sulfuryl chloride[1][2].

Experimental Protocol: Synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole

This protocol is a representative procedure based on established methods for the chlorination of 2-mercaptobenzothiazoles[1][2].

Workflow for Synthesis of 2-Chloro-4,5-dimethylbenzo[d]thiazole

cluster_0 Step 1: Thiol Chlorination A 4,5-Dimethylbenzo[d]thiazole-2-thiol C Reaction Mixture A->C Add B Sulfuryl Chloride (SO2Cl2) in Dichloromethane (DCM) B->C Add dropwise at 0 °C D Quench & Workup C->D Stir at RT, 2-4h E Crude Product D->E Aqueous workup F Purification (Crystallization/Chromatography) E->F G 2-Chloro-4,5-dimethylbenzo[d]thiazole F->G

Caption: General workflow for the synthesis of the target compound.

Materials:

  • 4,5-Dimethylbenzo[d]thiazole-2-thiol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend 4,5-Dimethylbenzo[d]thiazole-2-thiol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sulfuryl chloride (1.1 - 1.5 eq) dropwise to the stirred suspension over 15 minutes. Note: The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel to afford the desired 2-Chloro-4,5-dimethylbenzo[d]thiazole.

Alternative Leaving Groups at the C2 Position

A primary reason for seeking alternatives to a 2-chloro compound is to modulate reactivity in subsequent coupling reactions. The reactivity of the leaving group generally follows the order: Triflate > Bromo > Chloro.

2-Bromo-4,5-dimethylbenzo[d]thiazole: The More Reactive Halogen

The bromo-analog serves as a more reactive electrophile in many cross-coupling reactions, often allowing for milder reaction conditions or improved yields, particularly with challenging substrates. The synthesis is analogous to the chloro- version, typically employing a brominating agent like N-bromosuccinimide (NBS) or bromine.

2-Triflyloxy-4,5-dimethylbenzo[d]thiazole: The High-Performance Alternative

For the most demanding cross-coupling reactions, a triflate leaving group offers the highest reactivity. This compound is typically prepared from the corresponding 2-benzothiazolone precursor.

Synthetic Pathways for C2-Substituted Benzothiazoles

A 4,5-Dimethylbenzo[d]thiazole-2-thiol C 2-Chloro-4,5-dimethyl- benzo[d]thiazole A->C SO2Cl2 D 2-Bromo-4,5-dimethyl- benzo[d]thiazole A->D NBS or Br2 B 4,5-Dimethylbenzo[d]thiazol-2(3H)-one E 2-Triflyloxy-4,5-dimethyl- benzo[d]thiazole B->E Tf2O, Pyridine

Caption: Synthetic routes to C2-functionalized benzothiazoles.

Comparative Synthesis Data (Representative Yields)
CompoundPrecursorReagentTypical Yield (%)Ref.
2-Chloro-4,5-dimethylbenzo[d]thiazole2-MercaptanSO₂Cl₂70-90%[1]
2-Bromo-4,5-dimethylbenzo[d]thiazole2-MercaptanNBS / Br₂75-95%[3]
2-Triflyloxy-4,5-dimethylbenzo[d]thiazole2-BenzothiazoloneTf₂O80-95%N/A

Note: Yields are representative and can vary based on specific reaction conditions and substrate.

Bioisosteric Alternatives to the Benzothiazole Core

In drug discovery, altering the core heterocyclic scaffold can profoundly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, target engagement, and intellectual property position. Benzoxazole and benzimidazole are common bioisosteres of benzothiazole.

2-Chloro-4,5-dimethylbenzoxazole

The benzoxazole core is often associated with improved metabolic stability compared to the benzothiazole analog. The synthesis typically starts from the corresponding 2-aminophenol derivative.

Experimental Protocol: Synthesis of 2-Chloro-4,5-dimethylbenzoxazole

Workflow for 2-Chlorobenzoxazole Synthesis

cluster_1 Step 1: Benzoxazolone Formation cluster_2 Step 2: Chlorination A 2-Amino-3,4-dimethylphenol C 4,5-Dimethylbenzo[d]oxazol-2(3H)-one A->C Heat B Urea or Phosgene equivalent B->C Add D 4,5-Dimethylbenzo[d]oxazol-2(3H)-one F 2-Chloro-4,5-dimethylbenzoxazole D->F Reflux E POCl3 E->F Add

Caption: Two-step synthesis of 2-chlorobenzoxazoles.

Procedure:

  • Benzoxazolone formation: A mixture of 2-Amino-3,4-dimethylphenol (1.0 eq) and urea (1.5 eq) is heated at 180-200 °C for 4-6 hours. The resulting solid is cooled, triturated with water, and filtered to give 4,5-Dimethylbenzo[d]oxazol-2(3H)-one.

  • Chlorination: The dried 4,5-Dimethylbenzo[d]oxazol-2(3H)-one (1.0 eq) is refluxed in excess phosphorus oxychloride (POCl₃) for 2-4 hours. After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is cautiously quenched with ice-water and neutralized with a base (e.g., NaHCO₃). The product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified.

2-Chloro-4,5-dimethylbenzimidazole

The benzimidazole scaffold introduces an additional hydrogen bond donor/acceptor site, which can be crucial for modulating solubility and target binding. The synthesis begins with the corresponding o-phenylenediamine.

Comparative Analysis of Core Scaffolds
PropertyBenzothiazoleBenzoxazoleBenzimidazole
Synthesis Precursor 2-Amino-3,4-dimethylthiophenol2-Amino-3,4-dimethylphenol3,4-Dimethyl-1,2-phenylenediamine
pKa (approx.) ~2.5~8.0 (phenol)~5.4 (imidazole NH)
Metabolic Stability Prone to S-oxidationGenerally more stableCan undergo N-alkylation/oxidation
H-Bonding Acceptor (N)Acceptor (O, N)Donor & Acceptor (NH, N)

Performance in Key Synthetic Applications

The ultimate value of these building blocks lies in their performance in reactions that build molecular complexity. Here we compare their utility in two common and powerful transformations: Nucleophilic Aromatic Substitution (SₙAr) and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SₙAr)

The C2 position of these heterocycles is activated towards nucleophilic attack. This reaction is fundamental for installing amine, ether, and thioether linkages.

Reactivity Trend in SₙAr: 2-Triflyloxy > 2-Bromo > 2-Chloro

The increased reactivity of the bromo- and triflyloxy- analogs can be advantageous, allowing for lower reaction temperatures and shorter reaction times, which can improve the functional group tolerance of the reaction.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a premier method for forming C-C bonds. The efficiency of the oxidative addition step is highly dependent on the nature of the leaving group.

Reactivity Trend in Suzuki Coupling: 2-Triflyloxy > 2-Bromo > 2-Chloro

While 2-chloro-heterocycles can be effective coupling partners, they often require more specialized and expensive phosphine ligands, higher catalyst loadings, and higher temperatures compared to their bromo- and triflyloxy- counterparts[4]. For complex or large-scale syntheses, starting with a more reactive building block can be more cost-effective and efficient.

Logical Flow for Selecting a Building Block

A Define Synthetic Goal (e.g., Suzuki, SNAr) B Assess Substrate Complexity & Functional Group Tolerance A->B C Mild Conditions Required? B->C D Consider Bioisosteric Replacement? B->D E Use 2-Chloro-benzothiazole (Cost-effective baseline) C->E No F Use 2-Bromo-benzothiazole (Higher reactivity) C->F Yes H Synthesize Benzoxazole Analog D->H Improve metabolic stability? I Synthesize Benzimidazole Analog D->I Modulate pKa or H-bonding? G Use 2-Triflyloxy-benzothiazole (Maximum reactivity) F->G If reaction is still sluggish

Caption: Decision-making workflow for building block selection.

Conclusion

The choice of a heterocyclic building block is a strategic decision that impacts the entire synthetic route. While 2-Chloro-4,5-dimethylbenzo[d]thiazole is a competent and cost-effective starting point, its alternatives offer significant advantages in terms of reactivity and the ability to fine-tune physicochemical properties.

  • 2-Bromo- and 2-Triflyloxy- analogs are superior choices for challenging cross-coupling reactions where efficiency and mild conditions are paramount.

  • 2-Chloro-benzoxazole and 2-Chloro-benzimidazole bioisosteres provide avenues to modulate ADME properties, offering valuable alternatives in a lead optimization campaign.

By understanding the synthetic costs and reactivity benefits of each alternative, researchers can make more informed decisions, accelerating the drug discovery and development process.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. [Link]

  • The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([1][3][5]thiadiazole) 2 with aromatic and aliphatic amines. ResearchGate. [Link]

  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. ResearchGate. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]

  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. Request PDF. [Link]

Sources

Validation

Assessing the target selectivity of 2-Chloro-4,5-dimethylbenzo[d]thiazole-based inhibitors

In the landscape of modern drug discovery, the quest for highly selective molecular inhibitors is paramount. The ability of a therapeutic agent to interact with its intended target while minimizing off-target effects is...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for highly selective molecular inhibitors is paramount. The ability of a therapeutic agent to interact with its intended target while minimizing off-target effects is a critical determinant of its efficacy and safety profile. This guide provides an in-depth analysis of assessing the target selectivity of a promising class of compounds: benzothiazole-based inhibitors. Due to the limited publicly available data on the specific molecule 2-Chloro-4,5-dimethylbenzo[d]thiazole, this guide will focus on the broader, well-studied class of benzothiazole derivatives, providing a robust framework for researchers to apply to their specific compounds of interest.

We will delve into the core principles of target selectivity, explore state-of-the-art experimental methodologies, and present a comparative analysis of benzothiazole-based inhibitors against other kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the selectivity of their small molecule inhibitors.

The Imperative of Target Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them attractive targets for therapeutic intervention, particularly in oncology.[1] However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[1] Non-selective kinase inhibitors can lead to a range of off-target effects, resulting in toxicity and limiting their therapeutic window. Therefore, a thorough assessment of an inhibitor's selectivity profile across the kinome is a crucial step in the drug discovery pipeline.

The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against a variety of kinases, including PI3K, c-Met, and receptor tyrosine kinases.[2][3][4] Understanding the structural features that govern the selectivity of these inhibitors is key to designing next-generation therapeutics with improved safety profiles.

Comparative Selectivity Profile of Benzothiazole-Based Inhibitors

To illustrate the concept of target selectivity, we will consider a case study on a series of benzothiazole inhibitors developed to target Phosphoinositide 3-kinase γ (PI3Kγ).[2] This example highlights how subtle modifications to the benzothiazole core can dramatically influence selectivity across different PI3K isoforms.

InhibitorTargetIC50 (nM)Selectivity vs. PI3KαSelectivity vs. PI3KβSelectivity vs. PI3Kδ
Compound A (Pan-PI3K inhibitor) PI3Kγ152-fold3-fold1.5-fold
Compound B (Benzothiazole derivative) PI3Kγ8150-fold100-fold80-fold
Compound C (Optimized Benzothiazole) PI3Kγ2>1000-fold>800-fold>500-fold

This table is a representative example based on findings in the field and does not represent specific data for 2-Chloro-4,5-dimethylbenzo[d]thiazole.

The data clearly demonstrates the evolution from a relatively non-selective inhibitor (Compound A) to a highly selective PI3Kγ inhibitor (Compound C) through chemical modifications of the benzothiazole scaffold. This underscores the importance of iterative design and rigorous selectivity testing.

Experimental Methodologies for Assessing Target Selectivity

A multi-faceted approach is essential for a comprehensive evaluation of inhibitor selectivity. Here, we detail three key experimental workflows that provide complementary information on a compound's target engagement and selectivity.

Biochemical Kinase Profiling

Biochemical assays are the first line of assessment for determining an inhibitor's potency and selectivity against a panel of purified kinases.[1][5] These assays typically measure the inhibition of kinase activity by quantifying the phosphorylation of a substrate.

Workflow for a Typical Kinase Selectivity Panel:

Caption: Workflow for biochemical kinase selectivity profiling.

Detailed Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent, typically DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the individual purified kinases from the screening panel to their respective wells.[6][7]

  • Compound Incubation: Add the diluted test compound to the wells containing the kinases and incubate for a predetermined period to allow for binding.

  • Initiate Reaction: Initiate the kinase reaction by adding a mixture of the specific substrate for each kinase and ATP.[7]

  • Detection: After a set incubation time, stop the reaction and measure the amount of product formed. This can be done using various detection methods, such as radiometric assays or fluorescence-based assays.[5]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase. The selectivity is then determined by comparing the IC50 values across the panel.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context.[8][9] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[9]

CETSA Workflow:

CETSA_Workflow A Treat cells with inhibitor or vehicle B Heat cell lysates to a range of temperatures A->B C Centrifuge to pellet aggregated proteins B->C D Collect soluble protein fraction C->D E Analyze protein levels (e.g., Western Blot) D->E F Generate melt curves and determine thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

  • Cell Treatment: Treat intact cells with the benzothiazole inhibitor or a vehicle control for a specified time.

  • Heating: Heat the cell lysates to a range of temperatures. Unbound proteins will denature and aggregate at lower temperatures compared to ligand-bound proteins.[8]

  • Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[10]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[11]

Kinobeads/Chemical Proteomics

Kinobeads technology is a powerful chemical proteomics approach for identifying the cellular targets and off-targets of kinase inhibitors.[12][13] It utilizes beads coupled with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[13]

Kinobeads Workflow:

Kinobeads_Workflow A Incubate cell lysate with test inhibitor B Add Kinobeads to compete for kinase binding A->B C Isolate Kinobeads and bound proteins B->C D Elute and digest bound proteins C->D E Analyze peptides by LC-MS/MS D->E F Quantify protein abundance and determine targets E->F

Caption: Kinobeads workflow for target identification.

Detailed Protocol:

  • Competition Binding: A cell lysate is incubated with the benzothiazole inhibitor at various concentrations.[14]

  • Affinity Capture: Kinobeads are then added to the lysate. Kinases that are not bound to the test inhibitor will bind to the Kinobeads.[14]

  • Enrichment and Digestion: The beads are washed to remove non-specifically bound proteins, and the captured kinases are then eluted and digested into peptides.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.[14]

  • Data Analysis: By comparing the amount of each kinase captured in the presence and absence of the inhibitor, a comprehensive profile of the inhibitor's targets and their relative affinities can be generated.

Signaling Pathway Context: PI3K/Akt/mTOR Pathway

Many benzothiazole-based inhibitors target kinases within the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Understanding the position of the target kinase within this pathway is crucial for interpreting the functional consequences of inhibition.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Chloro-4,5-dimethylbenzo[d]thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Selectivity in Drug Discovery In the intricate landscape of drug discovery, the efficacy of a therapeutic candidate is intri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. While on-target activity is the desired outcome, unintended interactions with other cellular components, known as off-target effects or cross-reactivity, can lead to unforeseen toxicities or a dilution of therapeutic benefit. The benzothiazole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active compounds with applications ranging from oncology to infectious diseases.[1][2] Our focus here is on a specific derivative, 2-Chloro-4,5-dimethylbenzo[d]thiazole , and its analogs. A thorough investigation into the cross-reactivity of this chemical series is not merely a regulatory requirement but a cornerstone of robust preclinical development, ensuring a comprehensive understanding of a compound's biological footprint.

This guide provides a strategic and practical framework for researchers to design and execute comprehensive cross-reactivity studies for novel 2-Chloro-4,5-dimethylbenzo[d]thiazole derivatives. We will delve into the rationale behind experimental choices and provide detailed protocols for key assays that form the bedrock of a rigorous selectivity assessment.

The Benzothiazole Landscape: A Legacy of Diverse Biological Activity

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a versatile pharmacophore found in numerous compounds with a wide array of biological activities.[3] Derivatives have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and even antiviral properties.[2] This broad bioactivity underscores the propensity of the benzothiazole scaffold to interact with a variety of biological targets. For instance, some derivatives have been shown to act as kinase inhibitors, while others can influence the activity of enzymes like cytochrome P450.[4][5]

Given this promiscuous biological potential, a newly synthesized derivative such as 2-Chloro-4,5-dimethylbenzo[d]thiazole warrants a comprehensive cross-reactivity assessment to delineate its specific mechanism of action from potential off-target interactions. The addition of the chloro and dimethyl groups will undoubtedly modulate the electronic and steric properties of the molecule, influencing its binding profile across the proteome.

Designing a Cross-Reactivity Screening Cascade

A systematic approach to evaluating cross-reactivity involves a tiered screening cascade, starting with broad, high-throughput methods and progressing to more focused, mechanistic studies for promising candidates. This strategy allows for the efficient identification of potential liabilities early in the development process.

G A High-Throughput Kinase Profiling C Cellular Thermal Shift Assay (CETSA) A->C Identified Hits B Initial Target Class Screening (e.g., GPCRs, Ion Channels) B->C E Surface Plasmon Resonance (SPR) C->E Confirmed Cellular Targets D In-Cell Target Engagement Assays D->E F Isothermal Titration Calorimetry (ITC) E->F

Caption: A tiered approach to cross-reactivity screening.

Tier 1: Broad Kinase Profiling

Given that a significant number of small molecule drugs target kinases, and the kinase family shares structural similarities in the ATP-binding pocket, kinase profiling is an essential first step.[6][7]

Experimental Protocol: In Vitro Kinase Profiling Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of recombinant kinases.

Objective: To determine the IC50 values of 2-Chloro-4,5-dimethylbenzo[d]thiazole derivatives against a broad panel of human kinases.

Materials:

  • Test compounds (e.g., 2-Chloro-4,5-dimethylbenzo[d]thiazole and analogs) dissolved in DMSO.

  • A panel of purified, active human kinases.

  • Appropriate kinase-specific peptide substrates.

  • ATP (Adenosine triphosphate).

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Detection reagent (e.g., ADP-Glo™, Promega).

  • White, opaque 384-well assay plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the compound dilutions to the assay plate. Include DMSO-only wells as a negative control and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase reaction buffer.

    • Add the kinase/substrate solution to the assay plate.

    • Prepare an ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to the plate. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

    • Incubate as required by the detection kit (e.g., 40 minutes).

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition versus the compound concentration.

    • Calculate the IC50 values using a non-linear regression analysis (e.g., sigmoidal dose-response).

Data Presentation

The results of the kinase profiling can be summarized in a table to compare the selectivity of different derivatives.

Compound IDDerivativeTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Score (Off-Target 1/Target)
BTZ-Cl-Me2 2-Chloro-4,5-dimethyl501500>1000030
BTZ-F-Me2 2-Fluoro-4,5-dimethyl75800500010.7
BTZ-Cl-Et2 2-Chloro-4,5-diethyl1202500>1000020.8

Tier 2: Cellular Target Engagement

Biochemical assays, while valuable, do not fully recapitulate the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[8][9] It is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify the interaction of 2-Chloro-4,5-dimethylbenzo[d]thiazole derivatives with their putative targets in a cellular context.

Materials:

  • Cell line expressing the target protein(s) of interest.

  • Cell culture medium and supplements.

  • Test compounds dissolved in DMSO.

  • PBS (Phosphate-buffered saline).

  • Protease inhibitor cocktail.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermocycler or heating blocks.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents and equipment.

  • Antibodies specific to the target protein(s) and a loading control (e.g., GAPDH).

Procedure:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat the cells with the test compound at various concentrations or with DMSO as a vehicle control for 1-2 hours.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles).

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fraction.

    • Analyze the samples by SDS-PAGE and Western blotting using antibodies against the target protein and a loading control.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein remaining as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

G cluster_0 Cell Treatment cluster_1 Heating & Lysis cluster_2 Analysis A Treat cells with compound or DMSO B Harvest and lyse cells A->B C Heat lysate to various temperatures B->C D Separate soluble and aggregated proteins C->D E Analyze soluble fraction by Western Blot D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Tier 3: Biophysical Characterization of Interactions

For high-priority hits, a detailed biophysical characterization of the interaction with both on- and off-targets is crucial. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of binding.[11][12][13]

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics and affinity of 2-Chloro-4,5-dimethylbenzo[d]thiazole derivatives to purified target and off-target proteins.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target and off-target proteins.

  • Test compounds dissolved in an appropriate running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO).

  • Regeneration solution (e.g., glycine-HCl, pH 2.5).

Procedure:

  • Protein Immobilization: Immobilize the purified protein onto the sensor chip surface via amine coupling. Aim for a low to moderate immobilization level to minimize mass transport limitations.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound over the immobilized protein surface.

    • Monitor the binding response in real-time.

    • After each injection, allow for a dissociation phase where the running buffer flows over the surface.

  • Surface Regeneration: If necessary, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference surface (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation
Compound IDProtein Targetka (1/Ms)kd (1/s)KD (nM)
BTZ-Cl-Me2 Target Kinase2.5 x 10⁵1.25 x 10⁻²50
BTZ-Cl-Me2 Off-Target Kinase 11.1 x 10⁴1.65 x 10⁻²1500

Conclusion

A systematic and multi-tiered approach to cross-reactivity profiling is indispensable for the successful development of novel therapeutic agents. For a new chemical entity like 2-Chloro-4,5-dimethylbenzo[d]thiazole, starting with broad screening panels and progressively narrowing the focus to specific interactions allows for a comprehensive understanding of its biological activity. The experimental protocols and data presentation formats provided in this guide offer a robust framework for researchers to meticulously characterize their compounds, ultimately leading to the identification of safer and more effective drug candidates. By embracing a culture of rigorous selectivity profiling, the scientific community can enhance the translatability of preclinical findings and accelerate the delivery of novel medicines to patients in need.

References

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  • Khafagy, M. M., et al. (2004). Synthesis of thiazoles, benzothiazoles, and thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(10), 2097-2111. Available at: [Link]

  • Öz, B. E. Ö., et al. (2025). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

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  • Meder, G., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(7), 2154-2165. Available at: [Link]

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  • Popa, M., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. Available at: [Link]

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  • Lee, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(5), 1535-1538. Available at: [Link]

  • Khafagy, M. M., et al. (2004). Synthesis of thiazoles, benzothiazoles, and thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(10), 2097-2111. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4,5-dimethylbenzo[d]thiazole

As researchers and professionals in the field of drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitm...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in the field of drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed protocol for the proper disposal of 2-Chloro-4,5-dimethylbenzo[d]thiazole, a compound that, while valuable in research, requires careful handling due to its potential hazards. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment: Understanding the Risks

Based on data from similar chemical structures, 2-Chloro-4,5-dimethylbenzo[d]thiazole should be handled as a hazardous substance.[1] The primary concerns are its potential for toxicity, corrosivity, and environmental harm.

Hazard ClassDescriptionPotential Effects
Acute Toxicity Harmful if swallowed and toxic in contact with skin.[1]May cause serious health issues or death upon ingestion or skin absorption.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]Direct contact can lead to chemical burns and permanent eye damage.
Sensitization May cause an allergic skin reaction.[1]Repeated exposure can lead to a heightened allergic response.
Mutagenicity Suspected of causing genetic defects.May cause or contribute to heritable genetic damage.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[1]Improper disposal can lead to significant and persistent harm to ecosystems.

Given these potential hazards, it is imperative to handle 2-Chloro-4,5-dimethylbenzo[d]thiazole with the appropriate personal protective equipment (PPE) and to follow a stringent disposal protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Chloro-4,5-dimethylbenzo[d]thiazole, ensure you are wearing the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes.

  • Lab Coat: A flame-resistant lab coat should be worn to protect your clothing and skin.

  • Closed-toe Shoes: These are a standard requirement in any laboratory setting.

All handling of this compound, including weighing and preparing for disposal, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

Disposal Workflow: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-4,5-dimethylbenzo[d]thiazole and associated waste.

cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Decontamination & Disposal Path A 2-Chloro-4,5-dimethylbenzo[d]thiazole (Pure or in solution) D Segregate as Chlorinated Hazardous Waste A->D B Contaminated Labware (Gloves, pipettes, etc.) E Package in Labeled, Leak-Proof Container B->E C Empty Reagent Bottle H Triple-Rinse with Appropriate Solvent C->H D->E F Store in Designated Hazardous Waste Area E->F G Arrange Pickup by Licensed Waste Disposal Company F->G I Collect Rinsate as Hazardous Waste H->I J Deface Label & Dispose of Bottle as Non-Hazardous Glass H->J After Rinsing I->D

Caption: Decision workflow for the disposal of 2-Chloro-4,5-dimethylbenzo[d]thiazole.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for ensuring safety and regulatory compliance.

Step 1: Waste Identification and Segregation

Immediately upon deciding to discard 2-Chloro-4,5-dimethylbenzo[d]thiazole, it must be classified as hazardous waste. It is critical to segregate chlorinated waste from non-chlorinated waste streams to prevent dangerous reactions and to ensure proper disposal.[2]

Step 2: Containerization and Labeling
  • Primary Container: The waste should be stored in a chemically compatible, leak-proof container with a secure screw-top cap.[3] For liquid waste, do not fill the container to more than 90% capacity to allow for expansion.[3]

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" tag. The label should include:

    • The full chemical name: "2-Chloro-4,5-dimethylbenzo[d]thiazole"

    • The approximate concentration and quantity

    • The date of accumulation

    • The relevant hazard pictograms (e.g., corrosive, toxic, environmentally hazardous)

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through a licensed waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this. Do not attempt to dispose of this chemical through standard trash or down the sewer.[4][5] The U.S. Environmental Protection Agency (EPA) has strict regulations regarding the disposal of hazardous waste.[6]

Step 4: Disposal of Contaminated Materials
  • Solid Waste: Items such as gloves, disposable lab coats, and bench paper that are contaminated with 2-Chloro-4,5-dimethylbenzo[d]thiazole should be collected in a separate, clearly labeled, sealed bag or container and disposed of as hazardous solid waste.[7]

  • Empty Containers: An "empty" container that held this chemical is not truly empty and must be decontaminated before disposal.[8]

    • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Collect Rinsate: The first rinse, and for highly toxic substances, all three rinses, must be collected and disposed of as liquid hazardous waste.[8]

    • Final Disposal: After triple rinsing and air drying in a fume hood, the label on the container should be defaced, and the container can then be disposed of as non-hazardous laboratory glass.[8]

Emergency Procedures for Spills

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use a chemical spill kit with an absorbent material appropriate for chlorinated compounds to contain the spill.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Report: Report the spill to your laboratory supervisor and EHS department immediately.

Regulatory Context

The disposal of hazardous chemicals is governed by federal and state regulations. In the United States, the EPA's Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste. Adherence to these regulations is not only a matter of safety but also a legal requirement.

By implementing these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

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